Product packaging for Isovestitol(Cat. No.:CAS No. 56581-76-1)

Isovestitol

Cat. No.: B600334
CAS No.: 56581-76-1
M. Wt: 272.29 g/mol
InChI Key: FFDNYMAHNWBKCH-UHFFFAOYSA-N
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Description

Isovestitol is a member of flavonoids and an ether.
This compound has been reported in Trifolium, Lablab purpureus, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O4 B600334 Isovestitol CAS No. 56581-76-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56581-76-1

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3

InChI Key

FFDNYMAHNWBKCH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2

melting_point

95 - 97 °C

physical_description

Solid

Synonyms

Teralin

Origin of Product

United States

Foundational & Exploratory

The Biosynthetic Pathway of Isovestitol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the biosynthetic pathway of isovestitol, a significant isoflavonoid phytoalexin found in various leguminous plants. This document provides a comprehensive overview of the enzymatic steps, precursor molecules, and key intermediates involved in its synthesis. Quantitative data are summarized in structured tables, and detailed experimental protocols for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for clarity and enhanced understanding.

Introduction to this compound and the Isoflavonoid Pathway

This compound is a member of the isoflavonoid class of secondary metabolites, which play crucial roles in plant defense mechanisms and have garnered significant interest for their potential pharmacological applications. The biosynthesis of this compound is an extension of the general phenylpropananoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of phenolic compounds.

The core isoflavonoid skeleton is synthesized from the amino acid L-phenylalanine. A series of enzymatic reactions, starting with phenylalanine ammonia-lyase (PAL), leads to the formation of p-coumaroyl-CoA, a key branch-point intermediate that can enter various downstream pathways, including flavonoid and isoflavonoid biosynthesis.

The Biosynthetic Pathway from L-Phenylalanine to this compound

The biosynthesis of this compound from L-phenylalanine is a multi-step process involving a cascade of enzymatic reactions. The pathway can be broadly divided into the general phenylpropanoid pathway, the isoflavonoid branch leading to the formation of vestitone, and the final conversion steps to this compound.

General Phenylpropanoid Pathway and Isoflavonoid Entry Point

The initial steps of the pathway are shared with the biosynthesis of other flavonoids and phenylpropanoids[1][2]:

  • L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated by Cinnamate-4-Hydroxylase (C4H) .

  • p-Coumaric Acid to p-Coumaroyl-CoA: The resulting p-coumaric acid is activated by the addition of a Coenzyme A moiety, a reaction catalyzed by 4-Coumarate:CoA Ligase (4CL) .

The entry into the isoflavonoid-specific pathway begins with the formation of a chalcone scaffold:

  • Formation of Isoliquiritigenin: One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by the concerted action of Chalcone Synthase (CHS) and Chalcone Reductase (CHR) to form isoliquiritigenin (4,2',4'-trihydroxychalcone)[2].

  • Isomerization to Liquiritigenin: Isoliquiritigenin is then isomerized to the flavanone liquiritigenin (7,4'-dihydroxyflavanone) by Chalcone Isomerase (CHI) [2].

The Isoflavonoid Backbone Formation and Modification

The characteristic isoflavonoid structure is formed through a key rearrangement reaction:

  • Liquiritigenin to 2,7,4'-Trihydroxyisoflavanone: The key enzyme Isoflavone Synthase (IFS) , a cytochrome P450 monooxygenase, catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, forming 2,7,4'-trihydroxyisoflavanone[1][3].

  • Dehydration to Daidzein: This unstable intermediate is then dehydrated by 2-Hydroxyisoflavanone Dehydratase (HID) to yield the isoflavone daidzein.

Subsequent modifications lead to the direct precursors of pterocarpans:

  • Daidzein to 2'-Hydroxyformononetin: The isoflavone daidzein can be hydroxylated at the 2' position and subsequently O-methylated at the 4'-position to yield 2'-hydroxyformononetin.

  • Reduction to Vestitone: Isoflavone Reductase (IFR) catalyzes the NADPH-dependent reduction of the double bond in the C-ring of 2'-hydroxyformononetin to form the isoflavanone, (3R)-vestitone[4][5].

Final Steps to this compound

The final steps in the biosynthesis of this compound involve the reduction of vestitone and a subsequent dehydration:

  • Vestitone to 7,2'-Dihydroxy-4'-methoxyisoflavanol (DMI): Vestitone Reductase (VR) , a stereospecific enzyme, catalyzes the NADPH-dependent reduction of (3R)-vestitone to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol (DMI)[6][7].

  • DMI to this compound: The final step is the dehydration of DMI to form this compound. This reaction is catalyzed by Isoflavanol Dehydratase , which is also referred to as Pterocarpan Synthase (PTS) when it leads to the formation of pterocarpans through a ring closure[1][8]. In the case of this compound, a simple dehydration occurs without the subsequent cyclization.

The overall biosynthetic pathway is illustrated in the following diagram:

Isovestitol_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Biosynthesis cluster_this compound Final Conversion to this compound L-Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic_Acid L-Phenylalanine->Cinnamic_Acid PAL p-Coumaric_Acid p-Coumaric_Acid Cinnamic_Acid->p-Coumaric_Acid C4H p-Coumaroyl_CoA p-Coumaroyl_CoA p-Coumaric_Acid->p-Coumaroyl_CoA 4CL Isoliquiritigenin Isoliquiritigenin p-Coumaroyl_CoA->Isoliquiritigenin CHS, CHR Liquiritigenin Liquiritigenin Isoliquiritigenin->Liquiritigenin CHI 2_7_4_Trihydroxyisoflavanone 2,7,4'-Trihydroxy- isoflavanone Liquiritigenin->2_7_4_Trihydroxyisoflavanone IFS Daidzein Daidzein 2_7_4_Trihydroxyisoflavanone->Daidzein HID 2_Hydroxyformononetin 2'-Hydroxy- formononetin Daidzein->2_Hydroxyformononetin Hydroxylation & Methylation Vestitone Vestitone 2_Hydroxyformononetin->Vestitone IFR DMI 7,2'-Dihydroxy-4'- methoxyisoflavanol (DMI) Vestitone->DMI VR This compound This compound DMI->this compound Isoflavanol Dehydratase

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Quantitative Data on Key Enzymes

Quantitative kinetic data for the enzymes involved in the this compound biosynthetic pathway are crucial for understanding the efficiency and regulation of the process. The following table summarizes available data for key enzymes.

EnzymeSubstrateKm (µM)Vmaxkcat (s⁻¹)Optimal pHOptimal Temp. (°C)Source OrganismReference
Vestitone Reductase (VR)(3R)-Vestitone45N/AN/A6.030Medicago sativa[4]
Isoflavanol Dehydratase7,2'-dihydroxy-4'-methoxyisoflavanol (DMI)5N/AN/A6.030Medicago sativa[4]

N/A: Data not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Extraction and Quantification of Isoflavonoids

Objective: To extract and quantify this compound and its precursors from plant tissue.

Protocol:

  • Sample Preparation: Freeze-dry plant material (e.g., roots, leaves) and grind to a fine powder.

  • Extraction:

    • Suspend 100 mg of powdered tissue in 5 ml of 80% (v/v) methanol.

    • Sonciate the mixture for 30 minutes at room temperature.

    • Centrifuge at 10,000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under vacuum.

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • Reconstitute the dried extract in 1 ml of 10% methanol.

    • Load onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with 5 ml of water.

    • Elute the isoflavonoids with 5 ml of 100% methanol.

    • Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase for HPLC analysis.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might be: 0-5 min, 10% B; 5-35 min, 10-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B.

    • Flow Rate: 1.0 ml/min.

    • Detection: UV detector at 280 nm.

    • Quantification: Use external standards of authentic this compound and its precursors to generate calibration curves for quantification.

HPLC_Workflow Plant_Tissue Plant Tissue (e.g., roots) Grinding Grind to Fine Powder Plant_Tissue->Grinding Extraction Extraction with 80% Methanol Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporate to Dryness Supernatant_Collection->Evaporation SPE_Cleanup SPE Cleanup (Optional) Evaporation->SPE_Cleanup HPLC_Analysis HPLC-UV Analysis SPE_Cleanup->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Caption: Experimental workflow for isoflavonoid extraction and analysis.

Vestitone Reductase (VR) Enzyme Assay

Objective: To determine the activity of Vestitone Reductase in a protein extract.

Protocol:

  • Protein Extraction:

    • Homogenize plant tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 1 mM DTT, and 1% PVPP).

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Use the supernatant as the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Mixture:

    • Prepare a reaction mixture containing:

      • 100 mM MES buffer (pH 6.0)

      • 100 µM (3R)-Vestitone (substrate)

      • 200 µM NADPH (cofactor)

      • Crude enzyme extract (containing 10-50 µg of total protein)

    • The final reaction volume is typically 200 µl.

  • Reaction:

    • Initiate the reaction by adding the enzyme extract.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding 50 µl of 1 M HCl.

  • Product Analysis:

    • Extract the reaction products with an equal volume of ethyl acetate.

    • Evaporate the organic phase to dryness and reconstitute in mobile phase.

    • Analyze the formation of 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) by HPLC as described in section 4.1.

  • Activity Calculation:

    • Calculate the specific activity as nmol of product formed per minute per mg of protein.

Conclusion

The biosynthetic pathway of this compound is a well-defined branch of the isoflavonoid pathway, involving a series of specific enzymatic conversions. This guide provides a detailed overview of this pathway, from the initial precursor L-phenylalanine to the final product, this compound. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the regulation of this pathway and explore the potential applications of its products. Future research should focus on obtaining more comprehensive kinetic data for all the enzymes involved and elucidating the precise regulatory mechanisms that control the flux through this important biosynthetic route.

References

An In-depth Technical Guide on Isovestitol: Natural Sources and Distribution in Leguminous Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovestitol, a significant isoflavonoid phytoalexin, plays a crucial role in the defense mechanisms and symbiotic interactions of leguminous plants. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of this compound within the Fabaceae family. It details experimental protocols for extraction, identification, and quantification, and explores the biosynthetic pathways and signaling cascades associated with this compound. This document is intended to serve as a valuable resource for researchers in phytochemistry, plant biology, and drug discovery seeking to understand and harness the properties of this compound.

Introduction

Isoflavonoids are a class of phenolic compounds predominantly found in leguminous plants, where they perform a multitude of functions, including acting as phytoalexins against pathogens and signaling molecules in plant-microbe interactions.[1][2][3][4] this compound (7,2'-dihydroxy-4'-methoxyisoflavan) is a key isoflavonoid that has garnered interest for its role in plant defense and its potential pharmacological activities. This guide provides an in-depth exploration of the natural occurrence and distribution of this compound in leguminous plants, supported by quantitative data and detailed experimental methodologies.

Chemical Structure:

It is important to distinguish this compound from its isomer, vestitol. While both share the same molecular formula (C16H16O4), their chemical structures differ in the substitution pattern on the B-ring.

  • This compound: 3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol[5][6]

  • Vestitol: 3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol[1][7]

This structural difference is critical for analytical identification and understanding their distinct biological activities.

Natural Sources and Distribution of this compound in Leguminous Plants

This compound has been identified in various species within the Fabaceae family. Its concentration and distribution are highly dependent on the plant species, tissue type, developmental stage, and environmental conditions, particularly in response to biotic and abiotic stresses.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related isoflavonoids in different leguminous plants. It is important to note that "vestitol" is sometimes used in the literature without explicit structural confirmation, and in such cases, it is indicated accordingly.

Table 1: Concentration of this compound and Related Isoflavonoids in Leguminous Plants

Plant SpeciesTissueCompoundConcentration (µg/g fresh weight unless otherwise noted)Elicitor/ConditionReference(s)
Lotus japonicusLeavesVestitolIncreased ~10-foldPowdery Mildew (Erysiphe sp.)[6]
Lotus japonicusLeavesVestitolStrong increaseChitosan (100 mg/L)[6]
Trifolium pratense (Red Clover)RootsFormononetin-G-M3900 - 4270 (dry weight)Field-grown[8]
Trifolium pratense (Red Clover)RootsMaackiain-G-M2350 - 3020 (dry weight)Field-grown[8]
Trifolium pratense (Red Clover)RootsPseudobaptigenin-G-M1800 - 2580 (dry weight)Field-grown[8]
Trifolium pratense (Red Clover)LeavesBiochanin AIncreased 2- to 3-foldWaterlogging[9]
Trifolium pratense (Red Clover)LeavesBiochanin A-7-O-glucosideIncreased 2- to 3-foldWaterlogging[9]
Trifolium pratense (Red Clover)LeavesGenistein-7-O-glucosideIncreased 2- to 3-foldWaterlogging[9]
Glycine max (Soybean)Sprouts (Roots)Total Isoflavones2399 - 2852 (dry weight)Light/Dark conditions[8]
Glycine max (Soybean)Sprouts (Cotyledons)Total Isoflavones2167 - 2538 (dry weight)Light/Dark conditions[8]
Glycine max (Soybean)Sprouts (Hypocotyls)Total Isoflavones1132 - 1169 (dry weight)Light/Dark conditions[8]

*G-M: Glucoside Malonate

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound biosynthesis is a branch of the general phenylpropanoid pathway. The key steps leading to this compound involve the conversion of the isoflavone formononetin. A critical enzyme in this pathway is vestitone reductase , which catalyzes the reduction of vestitone to an isoflavanol intermediate, a precursor to this compound and the pterocarpan phytoalexin, medicarpin. The expression of genes encoding enzymes in this pathway, such as phenylalanine ammonia-lyase (PAL), is often induced by elicitors and during symbiotic interactions.[10][11]

Isovestitol_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Liquiritigenin Liquiritigenin Naringenin_chalcone->Liquiritigenin CHR Naringenin Naringenin Daidzein Daidzein Liquiritigenin->Daidzein CHI, IFS, HID Formononetin Formononetin Daidzein->Formononetin HI4'OMT 2_Hydroxyformononetin 2_Hydroxyformononetin Formononetin->2_Hydroxyformononetin Vestitone Vestitone 2_Hydroxyformononetin->Vestitone IFR This compound This compound Vestitone->this compound VR

Fig. 1: Simplified biosynthetic pathway of this compound.
Signaling Pathways

This compound, as a phytoalexin, is a component of the plant's defense signaling network. Upon pathogen recognition, a signaling cascade is initiated, often involving Mitogen-Activated Protein Kinases (MAPKs), leading to the transcriptional activation of defense-related genes, including those for phytoalexin biosynthesis.[12][13][14] Elicitors, such as chitosan or components of fungal cell walls, can trigger this response.[6][10] The specific signaling pathway directly initiated by this compound perception by the plant or microbes is an area of ongoing research.

In the context of symbiosis, isoflavonoids, including precursors to this compound, act as signaling molecules released by legume roots to attract rhizobia and induce the expression of bacterial nod genes, which are essential for nodulation.[2][3][4] While some studies suggest flavonoids can act as chemoattractants for rhizobia, the specific role of this compound as a chemoattractant for various rhizobial species requires further investigation.[7][9][15][16]

Defense_Signaling cluster_0 Pathogen Recognition cluster_1 Signal Transduction cluster_2 Defense Response Pathogen Pathogen Receptor Receptor Pathogen->Receptor Elicitor MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Activation Biosynthesis_Genes This compound Biosynthesis Genes Transcription_Factors->Biosynthesis_Genes Upregulation This compound This compound Biosynthesis_Genes->this compound Synthesis

Fig. 2: Generalized defense signaling pathway leading to this compound production.

Experimental Protocols

Extraction of this compound from Legume Tissues

This protocol is a general guideline and may require optimization based on the specific plant material.

Materials:

  • Fresh or freeze-dried plant tissue (roots, leaves, nodules)

  • Liquid nitrogen

  • 80% Methanol (HPLC grade)

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Harvest and immediately freeze the plant tissue in liquid nitrogen to quench enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of 80% methanol and vortex thoroughly.

  • Sonicate the mixture for 30 minutes in a water bath.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Re-extract the pellet with another 1 mL of 80% methanol and repeat steps 5 and 6.

  • Pool the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Store the extract at -20°C until analysis.

Extraction_Workflow Start Plant Tissue Grinding Grind in Liquid N2 Start->Grinding Extraction Extract with 80% Methanol (Sonication) Grinding->Extraction Centrifugation Centrifuge Extraction->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Re_extraction Re-extract Pellet Centrifugation->Re_extraction Pool_Supernatants Pool Supernatants Collect_Supernatant->Pool_Supernatants Centrifugation2 Centrifuge Re_extraction->Centrifugation2 Centrifugation2->Pool_Supernatants Filtering Filter (0.22 µm) Pool_Supernatants->Filtering End LC-MS/NMR Analysis Filtering->End

Fig. 3: Workflow for the extraction of this compound from plant tissues.
Identification and Quantification by UHPLC-ESI-MS/MS

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+H]+ at m/z 273.1, with product ions for quantification and confirmation (e.g., m/z 137.1, 121.1). These transitions should be optimized using a pure standard.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, gas flow, temperature).

Quantification:

  • Absolute quantification can be achieved by creating a calibration curve using a certified reference standard of this compound.

  • An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) should be used to correct for variations in extraction efficiency and instrument response.

Structural Elucidation by NMR Spectroscopy

Instrumentation:

  • High-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • The purified this compound sample is dissolved in a deuterated solvent, such as DMSO-d6 or Methanol-d4.

NMR Experiments:

  • 1D NMR: 1H and 13C NMR spectra are acquired to obtain basic structural information.

    • 1H NMR (DMSO-d6, representative shifts): Aromatic protons typically appear between δ 6.0 and 7.5 ppm. Methylene and methine protons of the isoflavan core appear at higher fields. The methoxy group protons will be a singlet around δ 3.7 ppm. Hydroxyl protons will appear as broad singlets.

    • 13C NMR (DMSO-d6, representative shifts): Aromatic carbons resonate between δ 100 and 160 ppm. The carbons of the isoflavan core and the methoxy group will have characteristic shifts.

  • 2D NMR: COSY, HSQC, and HMBC experiments are essential for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

Table 2: Representative 1H and 13C NMR Chemical Shifts for this compound in DMSO-d6

Positionδ 1H (ppm)δ 13C (ppm)
2~4.2 (m)~68.0
3~3.0 (m)~32.0
4~2.8 (m)~29.0
5~6.8 (d)~130.0
6~6.3 (dd)~108.0
7-~157.0
8~6.2 (d)~103.0
4a-~115.0
8a-~155.0
1'-~118.0
2'-~158.0
3'~6.4 (d)~102.0
4'-~156.0
5'~6.3 (dd)~106.0
6'~7.0 (d)~131.0
2'-OCH3~3.7 (s)~55.0

Note: These are approximate chemical shifts and can vary depending on the solvent and experimental conditions. Unambiguous assignment requires 2D NMR data.[5][6][15]

Conclusion

This compound is a key isoflavonoid in the defense and symbiotic interactions of leguminous plants. Its distribution and concentration are dynamically regulated in response to environmental cues. This guide has provided a comprehensive overview of the current knowledge on this compound in the Fabaceae family, including quantitative data, biosynthetic and signaling pathways, and detailed experimental protocols for its analysis. The information presented here serves as a foundational resource for researchers aiming to further investigate the biological roles of this compound and explore its potential applications in agriculture and medicine. Further research is warranted to expand the quantitative data across a wider range of legume species and to fully elucidate the specific signaling cascades mediated by this important phytoalexin.

References

The Phytoestrogenic Potential of Isovestitol: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovestitol, a naturally occurring isoflavan, belongs to the broad class of phytoestrogens—plant-derived compounds that exhibit estrogen-like biological activities. Due to their structural similarity to 17β-estradiol, phytoestrogens can interact with estrogen receptors (ERs) and modulate estrogenic signaling pathways, presenting potential applications in hormone-dependent conditions. This technical guide provides a comprehensive overview of the methodologies used to characterize the phytoestrogenic activity of compounds like this compound. While specific quantitative data for this compound is limited in the current scientific literature, this document details the standard experimental protocols for assessing estrogen receptor binding, transcriptional activation, and effects on cell proliferation. Furthermore, it outlines the key signaling pathways implicated in phytoestrogen action and provides illustrative diagrams to facilitate understanding of these complex biological processes. The information presented herein serves as a foundational guide for researchers and drug development professionals interested in the evaluation and potential therapeutic application of this compound and other isoflavan phytoestrogens.

Introduction to this compound and Phytoestrogens

Phytoestrogens are a diverse group of non-steroidal plant compounds that can bind to estrogen receptors (ERs) and mimic or modulate the actions of endogenous estrogens.[1][2] These compounds are classified into several chemical classes, including isoflavones, lignans, coumestans, and stilbenes. This compound (7,4'-dihydroxy-2'-methoxyisoflavan) is an isoflavan, a subclass of isoflavonoids.[3] The structural resemblance of these molecules to 17β-estradiol allows them to interact with ERα and ERβ, the two main subtypes of estrogen receptors, thereby initiating a cascade of cellular events.[2]

The interest in phytoestrogens stems from epidemiological observations linking diets rich in these compounds to a lower incidence of certain hormone-dependent cancers, cardiovascular diseases, and menopausal symptoms.[1][2] However, the biological effects of phytoestrogens are complex, as they can act as either estrogen agonists or antagonists depending on the target tissue, the concentration of endogenous estrogens, and the relative expression levels of ERα and ERβ.[4]

This guide focuses on the experimental framework for characterizing the biological activities of this compound as a phytoestrogen.

Assessment of Estrogenic Activity: Experimental Protocols

A thorough evaluation of a compound's phytoestrogenic potential involves a battery of in vitro assays to determine its interaction with estrogen receptors and its functional consequences on cellular processes.

Estrogen Receptor Binding Affinity

Competitive binding assays are employed to determine the affinity of a test compound for ERα and ERβ. This assay measures the ability of the compound to displace a radiolabeled estrogen, typically [³H]-17β-estradiol, from the receptor.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

  • Preparation of Receptor Source: Estrogen receptors can be obtained from various sources, including rat uterine cytosol or recombinant human ERα and ERβ proteins.

  • Incubation: A constant concentration of the radiolabeled estradiol and the receptor are incubated with increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Separation of Bound and Free Ligand: After incubation, the receptor-ligand complexes are separated from the free radiolabeled estradiol. This is commonly achieved by methods such as hydroxylapatite adsorption or dextran-coated charcoal treatment.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radiolabeled estradiol against the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined. The Relative Binding Affinity (RBA) is then calculated relative to 17β-estradiol.

Table 1: Illustrative Data Presentation for Estrogen Receptor Binding Affinity of this compound

CompoundERα IC50 (nM)ERα RBA (%)ERβ IC50 (nM)ERβ RBA (%)ERβ/ERα Selectivity Ratio
17β-EstradiolValue100Value1001
This compoundNot AvailableNot AvailableNot AvailableNot AvailableNot Available
Reference Phytoestrogen (e.g., Genistein)ValueValueValueValueValue

Note: Specific quantitative data for this compound is not currently available in the cited literature. This table serves as a template for data presentation.

Transcriptional Activation of Estrogen Receptors

Reporter gene assays are functional assays used to measure the ability of a compound to activate estrogen receptors and induce the transcription of estrogen-responsive genes.

Experimental Protocol: Luciferase Reporter Gene Assay

  • Cell Culture and Transfection: A suitable cell line that is responsive to estrogens (e.g., MCF-7 breast cancer cells or HeLa cells) is used. These cells are transiently or stably transfected with two plasmids: an estrogen receptor expression vector (for either ERα or ERβ) and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene, such as luciferase.

  • Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., this compound) or a positive control (17β-estradiol).

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or co-transfection with a second reporter plasmid). The data is then plotted as luciferase activity versus the logarithm of the compound concentration to generate a dose-response curve. The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined from this curve.

Table 2: Illustrative Data Presentation for Transcriptional Activation by this compound

CompoundERα EC50 (nM)ERα Efficacy (% of E2 max)ERβ EC50 (nM)ERβ Efficacy (% of E2 max)
17β-EstradiolValue100Value100
This compoundNot AvailableNot AvailableNot AvailableNot Available
Reference Phytoestrogen (e.g., Genistein)ValueValueValueValue

Note: Specific quantitative data for this compound is not currently available in the cited literature. This table serves as a template for data presentation.

Effects on Cell Proliferation

The effect of phytoestrogens on the proliferation of estrogen-dependent cells, such as the MCF-7 breast cancer cell line, is a critical measure of their estrogenic or anti-estrogenic activity.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates in a suitable culture medium.

  • Treatment: After allowing the cells to attach, the medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound), a positive control (17β-estradiol), and a negative control (vehicle).

  • Incubation: The cells are incubated for a period of several days (e.g., 3-6 days).

  • MTT Addition and Incubation: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The data is plotted as a percentage of cell viability relative to the control against the logarithm of the compound concentration. From this, the EC50 (for proliferative effects) or IC50 (for inhibitory effects) can be determined.

Table 3: Illustrative Data Presentation for the Effect of this compound on MCF-7 Cell Proliferation

CompoundEffect on ProliferationEC50/IC50 (µM)
17β-EstradiolProliferativeValue
This compoundNot AvailableNot Available
Reference Phytoestrogen (e.g., Genistein)Biphasic (Proliferative at low conc., Inhibitory at high conc.)EC50 (proliferative) / IC50 (inhibitory)

Note: Specific quantitative data for this compound is not currently available in the cited literature. This table serves as a template for data presentation.

Signaling Pathways in Phytoestrogen Action

The biological effects of this compound as a phytoestrogen are mediated through the activation of complex signaling pathways, primarily initiated by its binding to estrogen receptors.

Classical Genomic Signaling Pathway

The canonical pathway of estrogen action involves the binding of the ligand to ERs in the nucleus. This leads to a conformational change in the receptor, its dimerization, and subsequent binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. The receptor-DNA complex then recruits co-activators or co-repressors, leading to the modulation of gene transcription.[5] Phytoestrogens like this compound can initiate this pathway, leading to the expression of estrogen-responsive genes such as pS2 (TFF1).[6]

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binding ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Binding to DNA Gene Target Gene (e.g., pS2) ERE->Gene Recruitment of Co-activators mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular Response Cellular Response Protein->Cellular Response

Classical Genomic Estrogen Signaling Pathway.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, estrogens and phytoestrogens can elicit rapid, non-genomic effects. These are initiated by a subpopulation of ERs located at the cell membrane or in the cytoplasm. Activation of these receptors can lead to the rapid activation of various kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[7][8] These pathways can, in turn, influence cell proliferation, survival, and other cellular processes. The activation of these pathways can be assessed by techniques such as Western blotting to detect the phosphorylation of key signaling proteins.

NonGenomicSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound mER Membrane ER This compound->mER Binding PI3K PI3K mER->PI3K MAPK_cascade MAPK Cascade (Raf/MEK/ERK) mER->MAPK_cascade Akt Akt PI3K->Akt Activation Cell Survival &\nProliferation Cell Survival & Proliferation Akt->Cell Survival &\nProliferation Cell Proliferation &\nDifferentiation Cell Proliferation & Differentiation MAPK_cascade->Cell Proliferation &\nDifferentiation

Non-Genomic Estrogen Signaling Pathways.

Structure-Activity Relationships of Isoflavans

The estrogenic activity of isoflavonoids is closely linked to their chemical structure. Key structural features that contribute to ER binding and activation include:

  • A phenolic hydroxyl group: A hydroxyl group on the aromatic ring is crucial for hydrogen bonding with amino acid residues in the ligand-binding pocket of the estrogen receptor, mimicking the A-ring of estradiol.[9]

  • The distance between two hydroxyl groups: The optimal distance between two hydroxyl groups at opposite ends of the molecule contributes to high-affinity binding.

  • The overall shape of the molecule: The three-dimensional structure of the isoflavan backbone influences how it fits into the ligand-binding pocket of the ERs.

This compound possesses two hydroxyl groups and a methoxy group. The presence and position of these functional groups will determine its specific binding affinity and selectivity for ERα and ERβ. Structure-activity relationship studies of various isoflavonoids suggest that modifications to the basic isoflavan scaffold can significantly alter their estrogenic potency and receptor selectivity.[9]

Conclusion and Future Directions

This compound, as an isoflavan phytoestrogen, holds potential for modulating estrogen receptor signaling. While this guide provides a detailed framework for the experimental evaluation of its biological activities, a significant gap remains in the literature regarding specific quantitative data for this compound. Future research should focus on systematically characterizing the ER binding affinity, transcriptional activity, and effects on cell proliferation of this compound. Furthermore, elucidation of the specific signaling pathways modulated by this compound will be crucial for understanding its potential therapeutic applications and for developing it as a selective estrogen receptor modulator. The methodologies and illustrative data presented in this technical guide provide a clear roadmap for undertaking such investigations.

References

Isovestitol's Potential Mechanism of Action in Antioxidant Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with direct experimental data on the antioxidant mechanisms of isovestitol is limited. This document extrapolates potential mechanisms based on studies of structurally similar isoflavonoids, particularly isovitexin. The presented data and experimental protocols are derived from research on these related compounds and should be considered illustrative of the potential activities of this compound, pending direct experimental verification.

Introduction to this compound

This compound (7,4'-Dihydroxy-2'-methoxyisoflavan) is a member of the isoflavonoid class of polyphenolic compounds.[1] Isoflavonoids are recognized for their potential health benefits, including antioxidant and anti-inflammatory properties.[2] The chemical structure of this compound, featuring hydroxyl groups on its phenolic rings, suggests a capacity for direct radical scavenging. Furthermore, as a member of the flavonoid family, it is hypothesized to modulate endogenous antioxidant defense systems through interaction with key cellular signaling pathways. This guide will explore the putative mechanisms by which this compound may exert its antioxidant effects, drawing parallels from closely related and well-studied isoflavonoids.

Core Antioxidant Mechanisms

The antioxidant action of isoflavonoids like this compound is typically twofold: direct scavenging of reactive oxygen species (ROS) and indirect antioxidant effects via the upregulation of endogenous defense systems.

Direct Radical Scavenging

The phenolic hydroxyl groups in the structure of this compound are predicted to donate a hydrogen atom to neutralize free radicals, thereby interrupting the chain reactions of oxidation. This direct antioxidant activity is a common feature of flavonoids.

Modulation of Endogenous Antioxidant Pathways

This compound is likely to influence cellular signaling pathways that regulate the expression of antioxidant enzymes and cytoprotective proteins. The primary pathways implicated in the antioxidant response to flavonoids are the Nrf2-ARE, MAPK, and NF-κB signaling cascades.

Key Signaling Pathways in this compound's Putative Antioxidant Action

Based on studies of the structurally similar isoflavonoid, isovitexin, the following signaling pathways are likely to be modulated by this compound.

Nrf2-ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[4][5] This leads to the transcription of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[6][7] Studies on isovitexin have demonstrated its ability to upregulate Nrf2 and HO-1 expression, suggesting a similar potential for this compound.[6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition of Keap1-Nrf2 binding ROS ROS ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Ub Ub Nrf2->Ub Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation Proteasomal\nDegradation Proteasomal Degradation Ub->Proteasomal\nDegradation ARE ARE Antioxidant\nEnzymes\n(HO-1, NQO1, SOD, CAT) Antioxidant Enzymes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant\nEnzymes\n(HO-1, NQO1, SOD, CAT) Gene Transcription

Figure 1: Proposed Nrf2-ARE pathway activation by this compound.

MAPK Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, are involved in cellular responses to stress, including inflammation and oxidative stress.[8] Overactivation of these pathways can lead to increased production of pro-inflammatory cytokines and contribute to oxidative damage. Research on isovitexin has shown that it can suppress the phosphorylation of JNK1/2, ERK1/2, and p38 in response to inflammatory stimuli, thereby reducing the downstream inflammatory cascade.[6][8]

NF-κB Pathway Inhibition

Nuclear Factor-kappa B (NF-κB) is a key transcription factor in the inflammatory response.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B (IκB).[8] Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as iNOS and COX-2, which can contribute to oxidative stress.[6][8] Isovitexin has been demonstrated to block IκBα phosphorylation and degradation, thus preventing NF-κB nuclear translocation.[6][8] This inhibitory effect on the NF-κB pathway is another mechanism by which this compound could mitigate oxidative stress.

MAPK_NFkB_Pathway Inflammatory\nStimuli (LPS) Inflammatory Stimuli (LPS) MAPK MAPK Inflammatory\nStimuli (LPS)->MAPK This compound This compound This compound->MAPK Inhibition of Phosphorylation MAPK\n(JNK, ERK, p38) MAPK (JNK, ERK, p38) IκB IκB NF-κB NF-κB IκB->NF-κB Release of NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory\nGenes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro-inflammatory\nGenes (iNOS, COX-2) Gene Transcription Oxidative\nStress Oxidative Stress Pro-inflammatory\nGenes (iNOS, COX-2)->Oxidative\nStress MAPK->IκB Phosphorylation

Figure 2: Proposed inhibition of MAPK and NF-κB pathways by this compound.

Experimental Protocols for Assessing Antioxidant Activity

The following are detailed methodologies for key experiments commonly used to evaluate the antioxidant potential of compounds like this compound.

DPPH Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

    • In a 96-well microplate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.

    • Include a control group with the solvent and DPPH solution only.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay
  • Principle: This assay is based on the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

  • Protocol:

    • Generate the ABTS•+ solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

    • Add a small volume of the test compound at various concentrations to a fixed volume of the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.

  • Protocol:

    • Plate cells (e.g., HepG2) in a 96-well plate and allow them to adhere.

    • Treat the cells with the test compound at various concentrations for a specified time (e.g., 1 hour).

    • Add DCFH-DA to the wells and incubate.

    • Induce oxidative stress by adding a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

    • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm) over time.

    • Quantify the CAA value based on the inhibition of fluorescence in the presence of the test compound.

Experimental_Workflow Compound\n(this compound) Compound (this compound) In Vitro Assays In Vitro Assays Compound\n(this compound)->In Vitro Assays Cell-Based Assays Cell-Based Assays Compound\n(this compound)->Cell-Based Assays Western Blot Western Blot Compound\n(this compound)->Western Blot DPPH Assay DPPH Assay In Vitro Assays->DPPH Assay ABTS Assay ABTS Assay In Vitro Assays->ABTS Assay Data Analysis Data Analysis DPPH Assay->Data Analysis ABTS Assay->Data Analysis ROS Measurement\n(DCFH-DA) ROS Measurement (DCFH-DA) Cell-Based Assays->ROS Measurement\n(DCFH-DA) Antioxidant Enzyme\nActivity (SOD, CAT) Antioxidant Enzyme Activity (SOD, CAT) Cell-Based Assays->Antioxidant Enzyme\nActivity (SOD, CAT) Lipid Peroxidation\n(MDA Assay) Lipid Peroxidation (MDA Assay) Cell-Based Assays->Lipid Peroxidation\n(MDA Assay) ROS Measurement\n(DCFH-DA)->Data Analysis Antioxidant Enzyme\nActivity (SOD, CAT)->Data Analysis Lipid Peroxidation\n(MDA Assay)->Data Analysis Nrf2, HO-1\nMAPKs, NF-κB Nrf2, HO-1 MAPKs, NF-κB Western Blot->Nrf2, HO-1\nMAPKs, NF-κB Nrf2, HO-1\nMAPKs, NF-κB->Data Analysis

Figure 3: General experimental workflow for assessing antioxidant activity.

Quantitative Data Summary (Based on Isovitexin Studies)

The following tables summarize quantitative data from studies on isovitexin, which may serve as a reference for the potential antioxidant efficacy of this compound.

Table 1: In Vitro Antioxidant and Anti-inflammatory Effects of Isovitexin

ParameterCell LineTreatmentConcentrationEffect
ROS GenerationRAW 264.7LPS-induced25, 50 µg/mlSignificant decrease in ROS
TNF-α SecretionRAW 264.7LPS-induced25, 50 µg/mlSignificant decrease
IL-6 SecretionRAW 264.7LPS-induced25, 50 µg/mlSignificant decrease
iNOS ExpressionRAW 264.7LPS-induced25, 50 µg/mlInhibition
COX-2 ExpressionRAW 264.7LPS-induced25, 50 µg/mlInhibition

Data extracted from a study on lipopolysaccharide-induced acute lung injury.[6]

Table 2: In Vivo Antioxidant Effects of Isovitexin in a Mouse Model of Acute Lung Injury

ParameterTissueTreatmentEffect
Myeloperoxidase (MPO)LungLPS-inducedSignificant decrease
Malondialdehyde (MDA)LungLPS-inducedSignificant decrease
Glutathione (GSH)LungLPS-inducedSignificant increase
Superoxide Dismutase (SOD)LungLPS-inducedSignificant increase
Nrf2 ExpressionLungLPS-inducedSignificant increase
HO-1 ExpressionLungLPS-inducedSignificant increase

Data extracted from a study on lipopolysaccharide-induced acute lung injury.[6]

Conclusion and Future Directions

While direct evidence is currently lacking for this compound, the available data on structurally similar isoflavonoids, such as isovitexin, strongly suggest that this compound possesses significant antioxidant potential. Its mechanism of action is likely to involve both direct radical scavenging and the modulation of key cellular signaling pathways, including the activation of the Nrf2-ARE pathway and the inhibition of the pro-inflammatory MAPK and NF-κB pathways.

For drug development professionals and researchers, this compound represents a promising candidate for further investigation. Future research should focus on:

  • Direct evaluation of this compound's antioxidant capacity using a battery of in vitro assays to determine its IC50 values for scavenging various free radicals.

  • Cell-based studies to confirm its ability to modulate the Nrf2, MAPK, and NF-κB pathways and to quantify its effects on the expression and activity of antioxidant enzymes.

  • In vivo studies in animal models of oxidative stress-related diseases to assess its bioavailability, efficacy, and safety profile.

A thorough investigation of this compound's specific mechanisms of action will be crucial in unlocking its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation.

References

An In-Depth Technical Guide to the In Vitro Anti-inflammatory Properties of Isovestitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of isovestitol, an isoflavonoid with significant therapeutic potential. The information presented herein is curated from peer-reviewed scientific literature to support research and development endeavors in the field of inflammation.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various in vitro models. The following tables summarize the key findings, providing a clear comparison of its activity across different assays and inflammatory markers.

Table 1: Effect of (3S)-Vestitol on Nitric Oxide Production in LPS-Stimulated Peritoneal Macrophages

CompoundConcentration (µM)Inhibition of NO Release (%)Cell ViabilityReference
(3S)-Vestitol0.5560No alteration[1]

Table 2: Modulation of Cytokine and Gene Expression by (3S)-Vestitol in LPS-Stimulated Peritoneal Macrophages

Target MoleculeEffectConcentration (µM)Reference
Cytokines
IL-1βDiminished0.55[1]
IL-1αDiminished0.55[1]
G-CSFDiminished0.55[1]
IL-10Diminished0.55[1]
GM-CSFDiminished0.55[1]
Gene Expression (Down-regulation)
Icam-1Reduced0.55[1]
Wnt5aReduced0.55[1]
Mmp7Reduced0.55[1]
Gene Expression (Up-regulation)
Socs3Increased0.55[1]
Dab2Increased0.55[1]
ApoeIncreased0.55[1]
Igf1Increased0.55[1]
Fgf10Increased0.55[1]

Table 3: Effect of Vestitol on Chemokine Release from Macrophages

CompoundConcentration (µM)Effect on CXCL1/KC ReleaseEffect on CXCL2/MIP-2 ReleaseReference
Vestitol1, 3, or 10ReducedReduced[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the cited literature for key in vitro experiments.

2.1. Cell Culture and Treatment

Peritoneal macrophages from C57BL/6 mice are collected and cultured. The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Following stimulation, the macrophages are treated with (3S)-vestitol at concentrations ranging from 0.37 to 0.59 µM for 48 hours.[1]

2.2. Nitric Oxide (NO) Quantification

The amount of nitric oxide released into the cell culture supernatant is measured to assess the anti-inflammatory effect of (3S)-vestitol. This is a common method to evaluate the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process.[1]

2.3. Macrophage Viability Assay

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, the viability of the peritoneal macrophages is assessed after treatment with (3S)-vestitol.[1]

2.4. Cytokine Release Assay

The levels of 20 different cytokines in the cell culture supernatants are evaluated to determine the effect of (3S)-vestitol on the inflammatory signaling cascade. This provides a broad overview of the compound's immunomodulatory properties.[1]

2.5. Gene Expression Analysis

The transcription of several genes related to cytokine production and the inflammatory response is evaluated. This analysis helps to elucidate the molecular mechanisms underlying the anti-inflammatory effects of (3S)-vestitol.[1]

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflow of the in vitro experiments.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IκBα IκBα IKK->IκBα Phosphorylates & Promotes Degradation NFκB NF-κB (p50/p65) IκBα->NFκB NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocation This compound This compound This compound->IKK Inhibits Socs3 Socs3 This compound->Socs3 Upregulates Dab2 Dab2 This compound->Dab2 Upregulates Socs3->MyD88 Inhibits Dab2->TAK1 Inhibits DNA DNA NFκB_nuc->DNA Genes Pro-inflammatory Genes (IL-1β, Icam-1, etc.) DNA->Genes Transcription

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

G Start Start: Isolate Peritoneal Macrophages Culture Culture Macrophages Start->Culture Stimulate Stimulate with LPS (Induce Inflammation) Culture->Stimulate Treat Treat with this compound (e.g., 0.55 µM for 48h) Stimulate->Treat Collect Collect Supernatant and Cell Lysate Treat->Collect NO_Assay Nitric Oxide (NO) Quantification Collect->NO_Assay Cytokine_Assay Cytokine Profiling (e.g., ELISA, Multiplex) Collect->Cytokine_Assay Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Collect->Viability_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR, Microarray) Collect->Gene_Expression End End: Data Analysis and Interpretation NO_Assay->End Cytokine_Assay->End Viability_Assay->End Gene_Expression->End

Caption: General experimental workflow for in vitro evaluation of this compound's anti-inflammatory properties.

Conclusion

The in vitro studies on this compound (specifically (3S)-vestitol) demonstrate its potent anti-inflammatory properties. It effectively reduces the production of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines in LPS-stimulated macrophages.[1] Mechanistically, this compound appears to exert its effects through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[1] The modulation of various inflammation-related genes further underscores its potential as a multi-target anti-inflammatory agent.[1] These findings provide a solid foundation for further preclinical and clinical development of this compound for the treatment of inflammatory diseases.

References

Potential Antidiabetic Effects of Isovestitol: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document synthesizes the potential antidiabetic effects of Isovestitol based on available research on structurally related isoflavonoids and pterocarpans. Direct experimental data on this compound is limited; therefore, this whitepaper serves as a guide for future research and development.

Executive Summary

This compound, a naturally occurring isoflavan, presents a promising avenue for the development of novel antidiabetic therapeutics. As a member of the flavonoid family, its structural similarity to well-researched isoflavonoids and pterocarpans with demonstrated antidiabetic properties suggests a strong potential for similar efficacy. This technical guide provides an in-depth analysis of the plausible mechanisms of action, supported by preclinical data from related compounds, and detailed experimental protocols to facilitate further investigation into this compound's therapeutic utility. The primary proposed mechanisms include the modulation of key signaling pathways such as PI3K/Akt and AMPK, enhancement of insulin sensitivity, preservation of pancreatic β-cell function, and inhibition of carbohydrate-metabolizing enzymes. This whitepaper aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore and unlock the full potential of this compound in the management of diabetes mellitus.

Introduction to this compound

This compound, with the chemical formula C₁₆H₁₆O₄, is classified as an isoflavan, a subclass of flavonoids.[1] It is structurally related to other bioactive isoflavonoids and pterocarpans known for their diverse pharmacological activities. While direct and extensive research on the antidiabetic properties of this compound is not yet widely published, its chemical structure provides a strong rationale for investigating its potential in glucose homeostasis and insulin action. Some sources have indicated that it has been studied for its potential antioxidant, anti-inflammatory, and antidiabetic properties.[2] This document will, therefore, extrapolate from the established antidiabetic effects of its parent class, isoflavonoids, and structurally similar pterocarpans to build a comprehensive profile of its potential therapeutic effects.

Preclinical Evidence from Related Compounds

The antidiabetic potential of this compound can be inferred from in vitro and in vivo studies on isoflavonoids and pterocarpans. These studies highlight multiple mechanisms through which these compounds may exert their beneficial effects on glucose metabolism.

In Vitro Studies

In vitro assays with related compounds have demonstrated significant effects on key targets in diabetes pathophysiology.

Table 1: Summary of In Vitro Antidiabetic Activities of Related Flavonoids

Compound/ExtractAssayTargetKey Findings (IC₅₀/Effect)Reference(s)
DaidzeinEnzyme Inhibitionα-glucosidaseIC₅₀: 0.048 mmol[3]
DaidzeinEnzyme Inhibitionα-amylaseIC₅₀: 0.301 mmol[3]
Purified Total Flavonoids (PTFW) from Willow BudsEnzyme Inhibitionα-amylaseIC₅₀: 2.94 mg/mL[4]
Purified Total Flavonoids (PTFW) from Willow BudsEnzyme Inhibitionα-glucosidaseIC₅₀: 1.87 mg/mL[4]
ψ-BaptigeninTranscriptional Factor AssayPPARγ AgonismEC₅₀: 2.9 µM[5]
GenisteinPancreatic β-cell functionInsulin Secretion & ProliferationEffective at <10 µM[6][7]
Luteolin, Quercetin, ApigeninPancreatic β-cell protectionCytokine-induced damageProtection against cytotoxicity[8]
In Vivo Studies

Animal models of diabetes have provided crucial insights into the systemic effects of isoflavonoids and pterocarpans on glucose and lipid metabolism.

Table 2: Summary of In Vivo Antidiabetic Activities of Pterocarpan-Rich Extracts

Animal ModelTreatmentDurationKey FindingsReference(s)
High-fat diet-induced type 2 diabetic micePterocarpan-enriched soy leaf extract (0.56% w/w of diet)Not specifiedSignificantly lower plasma glucose, HbA1c, and insulin levels. Increased pancreatic islet size.[9][10][11]
Streptozotocin-induced diabetic ratsGenisteinNot specifiedImproved islet morphology and increased insulin immunoreaction. Decreased β-cell loss and improved glucose and insulin levels.[12]
Overweight and obese Korean subjectsPterocarpan-high soybean leaf extract (2 g/day )12 weeksSignificantly decreased HbA1c, plasma glucose, and HOMA-IR.[2][13]

Mechanisms of Antidiabetic Action

The antidiabetic effects of isoflavonoids, and by extension potentially this compound, are multifaceted, involving the modulation of critical signaling pathways that regulate glucose homeostasis.

Activation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial mediator of insulin signaling.[14][15] Upon insulin receptor activation, this pathway is stimulated, leading to the translocation of GLUT4 to the cell membrane, facilitating glucose uptake into muscle and adipose tissues.[15] Flavonoids have been shown to enhance the phosphorylation of key proteins in this pathway, thereby improving insulin sensitivity.[16]

PI3K_Akt_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt phosphorylates GSK3b GSK3β Akt->GSK3b inhibits GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase inhibits Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake This compound This compound (potential action) This compound->PI3K enhances This compound->Akt enhances

Caption: PI3K/Akt signaling pathway and potential modulation by this compound.

Activation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor.[1] Its activation enhances glucose uptake in muscle and adipose tissue, and reduces hepatic glucose production.[17] Several flavonoids have been identified as AMPK activators, offering a promising therapeutic strategy for type 2 diabetes.[1][18]

AMPK_Signaling AMP_ATP ↑ AMP/ATP ratio LKB1 LKB1 AMP_ATP->LKB1 AMPK AMPK LKB1->AMPK phosphorylates ACC ACC AMPK->ACC inhibits GLUT4 ↑ GLUT4 Translocation AMPK->GLUT4 Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Malonyl_CoA ↓ Malonyl-CoA ACC->Malonyl_CoA Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Malonyl_CoA->Fatty_Acid_Oxidation Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake This compound This compound (potential action) This compound->AMPK activates

Caption: AMPK signaling pathway and potential activation by this compound.

Modulation of PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipocyte differentiation and glucose metabolism.[19] Agonists of PPARγ, such as the thiazolidinedione class of drugs, are effective insulin sensitizers.[19] Molecular docking studies have suggested that various flavonoids can bind to and activate PPARγ, indicating another potential mechanism for this compound's antidiabetic action.[19][20]

Protection of Pancreatic β-Cells

The preservation of pancreatic β-cell mass and function is critical in managing diabetes.[6] Flavonoids have been shown to protect β-cells from damage induced by cytokines and oxidative stress, potentially through the inhibition of NF-κB signaling and activation of the PI3K/Akt pathway.[8][16][21] They can also enhance glucose-stimulated insulin secretion.[6][7]

Detailed Experimental Protocols

To facilitate further research into the antidiabetic effects of this compound, this section provides detailed methodologies for key in vitro and in vivo experiments, synthesized from established protocols for related compounds.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the ability of a compound to stimulate glucose uptake in insulin-sensitive cells.

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

    • Induce differentiation two days post-confluence using a differentiation cocktail (e.g., dexamethasone, IBMX, and insulin) for 48 hours.

    • Maintain cells in DMEM with insulin for an additional 4-6 days to achieve mature adipocytes.[22]

  • Glucose Uptake Assay:

    • Starve differentiated adipocytes in serum-free medium for 2-4 hours.

    • Pre-incubate cells with this compound at various concentrations for 30-60 minutes.

    • Stimulate with insulin (e.g., 100 nM) for 30 minutes.

    • Add radioactively labeled 2-deoxy-D-glucose (e.g., [³H]-2-deoxyglucose) and incubate for 10-15 minutes.[23][24]

    • Wash cells with ice-cold PBS to stop glucose uptake.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

    • Normalize glucose uptake to total protein content.

Glucose_Uptake_Workflow Start Start: Differentiated 3T3-L1 Adipocytes Serum_Starvation Serum Starvation (2-4 hours) Start->Serum_Starvation Isovestitol_Incubation Incubate with this compound (various concentrations) Serum_Starvation->Isovestitol_Incubation Insulin_Stimulation Insulin Stimulation (100 nM, 30 min) Isovestitol_Incubation->Insulin_Stimulation Add_Radiolabeled_Glucose Add [³H]-2-deoxyglucose (10-15 min) Insulin_Stimulation->Add_Radiolabeled_Glucose Wash Wash with ice-cold PBS Add_Radiolabeled_Glucose->Wash Lyse Cell Lysis Wash->Lyse Measure Measure Radioactivity (Scintillation Counter) Lyse->Measure End End: Quantify Glucose Uptake Measure->End

Caption: Experimental workflow for in vitro glucose uptake assay.

Streptozotocin (STZ)-Induced Diabetic Rat Model

This is a widely used animal model to study type 1 and type 2 diabetes.

  • Animal Acclimatization:

    • House male Wistar or Sprague-Dawley rats under standard laboratory conditions for at least one week before the experiment.

  • Induction of Diabetes:

    • Type 1 Diabetes Model: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (e.g., 50-65 mg/kg body weight) dissolved in cold citrate buffer (pH 4.5).[25][26]

    • Type 2 Diabetes Model: Feed rats a high-fat diet for 2-8 weeks, followed by a lower dose of STZ (e.g., 25-35 mg/kg, i.p.) to induce insulin resistance and partial β-cell dysfunction.[25][26]

  • Confirmation of Diabetes:

    • Monitor blood glucose levels from tail vein blood 48-72 hours after STZ injection.

    • Rats with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.[26]

  • Treatment Protocol:

    • Divide diabetic rats into groups: diabetic control, this compound-treated groups (various doses), and a positive control group (e.g., metformin).

    • Administer this compound orally via gavage daily for a specified period (e.g., 4-8 weeks).

  • Monitoring and Endpoint Analysis:

    • Monitor body weight, food and water intake, and fasting blood glucose levels regularly.

    • At the end of the study, collect blood samples for analysis of HbA1c, insulin, and lipid profiles.

    • Harvest pancreas for histological and immunohistochemical analysis of islet morphology and insulin expression.

    • Collect other tissues (liver, muscle, adipose) for molecular analysis of signaling pathways.

Molecular Docking with PPARγ

This in silico method can predict the binding affinity and interaction of this compound with PPARγ.

  • Protein and Ligand Preparation:

    • Obtain the 3D crystal structure of human PPARγ from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and adding polar hydrogens.

    • Generate the 3D structure of this compound and optimize its geometry.

  • Molecular Docking Simulation:

    • Use docking software such as AutoDock Vina or PyRx to perform the docking simulation.[19][27]

    • Define the binding site on PPARγ based on the co-crystallized ligand.

    • Run the docking algorithm to predict the binding poses and calculate the binding affinity (in kcal/mol).

  • Analysis of Interactions:

    • Visualize the docked complex using software like PyMOL or Discovery Studio.

    • Analyze the interactions between this compound and the amino acid residues in the PPARγ binding pocket (e.g., hydrogen bonds, hydrophobic interactions).

Conclusion and Future Directions

While direct experimental evidence for the antidiabetic effects of this compound is still emerging, the substantial body of research on structurally related isoflavonoids and pterocarpans provides a strong foundation for its investigation as a potential therapeutic agent. The plausible mechanisms of action, including the modulation of the PI3K/Akt and AMPK signaling pathways, PPARγ agonism, and protection of pancreatic β-cells, highlight its potential to address multiple facets of diabetes pathophysiology.

Future research should focus on:

  • In vitro validation: Conducting the detailed experimental protocols outlined in this whitepaper to confirm the effects of this compound on glucose uptake, enzyme inhibition, and cell signaling.

  • In vivo efficacy: Evaluating the antidiabetic effects of this compound in established animal models of type 1 and type 2 diabetes to determine its impact on glycemic control, insulin sensitivity, and long-term complications.

  • Pharmacokinetics and safety: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its toxicological profile.

  • Clinical trials: If preclinical data are promising, advancing this compound to human clinical trials to assess its safety and efficacy in patients with diabetes.

The exploration of this compound represents a valuable opportunity to develop a novel, natural-product-based therapeutic for the management of diabetes mellitus. This technical guide serves as a roadmap for the scientific community to embark on this promising area of research.

References

The Role of Isovestitol in Cancer Cell Proliferation: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: While the initial inquiry focused on isovestitol, a comprehensive literature search revealed a scarcity of specific data regarding its direct role in cancer cell line proliferation. The available research predominantly centers on a similarly named compound, isoespintanol . This document will summarize the current scientific understanding of isoespintanol's effects on cancer cells, presenting the available quantitative data, experimental methodologies, and proposed mechanisms of action. It is crucial to note that this compound, a flavonoid, and isoespintanol, a monoterpene, are distinct chemical entities.

Introduction to Isoespintanol and Its Anticancer Potential

Isoespintanol is a monoterpene that has demonstrated cytotoxic effects against various human tumor cell lines.[1][2] Research suggests that its anticancer activity stems from its ability to inhibit cell proliferation and induce programmed cell death, or apoptosis.[2] This technical guide will synthesize the existing data on isoespintanol's impact on cancer cell lines, providing a resource for researchers and professionals in the field of oncology drug development.

Quantitative Analysis of Cytotoxic Activity

The inhibitory effect of isoespintanol on the proliferation of various cancer cell lines has been quantified using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for isoespintanol across a panel of human cancer cell lines and a non-tumor cell line.

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast Cancer52.39 ± 3.20
A549Lung Cancer59.70 ± 2.74
DU145Prostate Cancer47.84 ± 3.52
A2780Ovarian Cancer42.15 ± 1.39
A2780-cisCisplatin-Resistant Ovarian Cancer60.35 ± 8.4
MRC-5Non-Tumor Lung Fibroblast39.95 ± 3.76
Table 1: IC50 values of isoespintanol on various human cancer cell lines and a non-tumor cell line. Data sourced from a study by Semantic Scholar.[1]

Experimental Protocols

The evaluation of isoespintanol's anticancer effects has primarily involved cell viability and proliferation assays. The following sections detail the methodologies for the key experiments cited in the literature.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of isoespintanol and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the concentration of isoespintanol.

Colony Formation Assay for Proliferation

The colony formation assay, or clonogenic assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. A colony is defined as a cluster of at least 50 cells. This assay determines the effectiveness of cytotoxic agents on cell proliferation and survival.

Protocol:

  • Cell Seeding: A single-cell suspension is prepared, and a specific number of cells are seeded into multi-well plates.

  • Treatment: Cells are treated with different concentrations of isoespintanol.

  • Incubation: The plates are incubated for a period of 1-3 weeks to allow for colony formation.

  • Fixation and Staining: The colonies are fixed with a solution such as methanol or a mixture of methanol and acetic acid, and then stained with a dye like crystal violet to make them visible.

  • Colony Counting: The number of colonies in each well is counted manually or using an automated colony counter.

  • Data Analysis: The plating efficiency and surviving fraction are calculated to determine the effect of isoespintanol on the cells' ability to proliferate and form colonies.

Proposed Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the anticancer effects of isoespintanol are not yet fully elucidated. However, existing research suggests that its primary modes of action involve the induction of apoptosis and the inhibition of cell proliferation.[2]

Induction of Apoptosis

Studies have shown that isoespintanol treatment leads to morphological changes in cancer cells consistent with apoptosis.[2] While the specific signaling cascade has not been fully mapped out for cancer cells, research in other cell types suggests that isoespintanol can induce mitochondrial dysfunction, which is a key event in the intrinsic pathway of apoptosis.[3]

Isoespintanol Isoespintanol Mitochondria Mitochondrial Dysfunction Isoespintanol->Mitochondria Isoespintanol->Inhibition Apoptosis Apoptosis Mitochondria->Apoptosis CellProliferation Cell Proliferation Inhibition->CellProliferation

Conceptual overview of isoespintanol's proposed mechanism of action.
Inhibition of Cell Proliferation

The reduction in colony formation observed in the presence of isoespintanol indicates a direct inhibitory effect on cancer cell proliferation.[2] The underlying signaling pathways that are disrupted by isoespintanol to halt cell cycle progression are yet to be identified and represent an important area for future research.

The following diagram illustrates a general experimental workflow for assessing the impact of a compound like isoespintanol on cancer cell proliferation.

cluster_assays Assays Start Cancer Cell Culture Treatment Treatment with Isoespintanol Start->Treatment Incubation Incubation Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT ColonyFormation Colony Formation Assay (Proliferation) Incubation->ColonyFormation Analysis Data Analysis (IC50, Colony Count) MTT->Analysis ColonyFormation->Analysis Conclusion Conclusion on Antiproliferative Effects Analysis->Conclusion

Experimental workflow for evaluating antiproliferative effects.

Conclusion and Future Directions

The available evidence indicates that isoespintanol possesses cytotoxic and antiproliferative properties against a range of human cancer cell lines. Its ability to induce apoptosis, potentially through mitochondrial-mediated pathways, makes it a compound of interest for further investigation in cancer therapy.

Future research should focus on:

  • Elucidating the specific signaling pathways modulated by isoespintanol that lead to apoptosis and cell cycle arrest in cancer cells.

  • Investigating the in vivo efficacy of isoespintanol in preclinical animal models of cancer.

  • Exploring potential synergistic effects of isoespintanol with existing chemotherapeutic agents.

  • Conducting studies on this compound to determine if it shares similar anticancer properties and to delineate its specific mechanisms of action.

A deeper understanding of the molecular targets of these compounds will be crucial for their potential development as novel anticancer agents.

References

An In-depth Technical Guide to Isovestitol (C₁₆H₁₆O₄)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovestitol is a naturally occurring isoflavan, a type of flavonoid, that has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its anti-inflammatory and antioxidant mechanisms. Detailed experimental protocols and data are presented to support further research and development.

Chemical Structure and Identification

This compound, with the chemical formula C₁₆H₁₆O₄, is structurally defined as 3-(4-hydroxy-2-methoxyphenyl)chroman-7-ol[1][2]. Its identity is confirmed by its unique CAS number and IUPAC name.

IdentifierValueReference
IUPAC Name 3-(4-hydroxy-2-methoxyphenyl)chroman-7-ol[1][2]
CAS Number 63631-42-5[1][3]
Chemical Formula C₁₆H₁₆O₄[1][2][3]
Molecular Weight 272.29 g/mol [2]
SMILES COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2[2][4]
InChI InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3[2][4]

Physicochemical Properties

This compound is a solid at room temperature with a defined melting point. Its solubility is a critical factor for its formulation and biological testing.

PropertyValueReference
Physical Description Solid[2]
Melting Point 95 - 97 °C[2]
Solubility Soluble in organic solvents such as methanol and ethanol.General chemical knowledge
Storage Dry, dark, and at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[1]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

4.1. NMR Spectroscopy

¹H NMR (Typical) ¹³C NMR (Typical)
Chemical Shift (ppm) Chemical Shift (ppm)
7.0-6.3 (aromatic protons)160-110 (aromatic carbons)
4.2-3.8 (methine and methylene protons on the chroman ring)70-60 (C-2 of chroman)
3.8 (methoxy protons)55.5 (methoxy carbon)
2.9 (methylene protons on the chroman ring)30-25 (C-3 and C-4 of chroman)

4.2. Mass Spectrometry

Technique Key Fragments (m/z) Reference
GC-MS 272 (M+), 150, 137[2]
LC-MS ([M+H]⁺) 273.3, 255.3, 137.1, 123.1[2]

4.3. UV-Vis and IR Spectroscopy

UV-Vis (in Methanol) IR (Vapor Phase)
λmax (nm) Key Peaks (cm⁻¹)
~280 nm~3400 (O-H stretch), ~2950 (C-H stretch), ~1600 (C=C aromatic stretch), ~1200 (C-O stretch)

Biological Activities and Mechanisms of Action

This compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for drug development.

5.1. Anti-inflammatory Activity

This compound's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

  • Mechanism: In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to:

    • Inhibit the release of nitric oxide (NO).

    • Reduce the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-1α (IL-1α), Granulocyte-Colony Stimulating Factor (G-CSF), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)[5].

    • Decrease the expression of genes associated with inflammation[5].

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-1β, etc.) & NO NFkB->Cytokines Induces Production This compound This compound This compound->NFkB Inhibits

Figure 1: Simplified signaling pathway of this compound's anti-inflammatory action.

5.2. Antioxidant Activity

The antioxidant capacity of this compound is attributed to its flavonoid structure, which can neutralize free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. The phenolic hydroxyl groups on the aromatic rings are crucial for this activity.

Experimental Protocols

6.1. Isolation and Purification of this compound (General Protocol)

This protocol outlines a general procedure for the isolation and purification of isoflavonoids like this compound from plant material, which can be adapted based on the specific source.

isolation_workflow start Start: Dried Plant Material extraction Extraction (e.g., with Methanol) start->extraction filtration Filtration & Concentration extraction->filtration partition Solvent Partitioning (e.g., Ethyl Acetate/Water) filtration->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractions Fraction Collection & TLC Analysis chromatography->fractions purification Further Purification (e.g., Preparative HPLC) fractions->purification end Pure this compound purification->end

Figure 2: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, using maceration or Soxhlet extraction.

  • Concentration: The solvent is removed under reduced pressure to obtain a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned with a solvent of intermediate polarity, like ethyl acetate, to separate compounds based on their polarity. The organic phase, which is expected to contain this compound, is collected.

  • Column Chromatography: The concentrated organic phase is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the compounds.

  • Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions rich in this compound are pooled and may be further purified by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

6.2. Anti-inflammatory Activity Assay in Macrophages

This protocol describes a method to assess the anti-inflammatory effects of this compound on RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium and incubating for a specified period (e.g., 24 hours).

  • Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the supernatant are quantified using ELISA kits.

  • Cell Viability: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed effects are not due to cytotoxicity.

6.3. DPPH Radical Scavenging Assay

This protocol details a common method to evaluate the antioxidant activity of this compound.

Methodology:

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Sample Preparation: A series of dilutions of this compound are prepared in methanol.

  • Reaction: A fixed volume of the DPPH solution is mixed with the this compound solutions in a 96-well plate or cuvettes. A control containing only DPPH and methanol is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for about 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and antioxidant properties. Its mechanism of action, particularly the inhibition of the NF-κB pathway, makes it a strong candidate for further investigation in the context of inflammatory diseases. The experimental protocols provided in this guide offer a starting point for researchers to explore the full therapeutic potential of this intriguing isoflavan. Further studies are warranted to fully elucidate its pharmacological profile and to develop it as a potential therapeutic agent.

References

An In-Depth Technical Guide to the Research Applications of CAS Number 63631-42-5 (Isovestitol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 63631-42-5 identifies the compound Isovestitol, a naturally occurring isoflavonoid.[1][2][3] this compound has been isolated from various plant sources, including Sophora japonica and Sesbania grandiflora.[1][4] As a member of the flavonoid family, this compound has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current research applications of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.

Core Research Applications

Current research indicates that this compound exhibits a range of biological activities, primarily centered around its antimicrobial and potential anti-inflammatory and antioxidant properties.

Antituberculosis Activity

A significant research application of this compound is its activity against Mycobacterium tuberculosis. Studies have demonstrated its potential as a novel antitubercular agent.

Quantitative Data: Antituberculosis Activity

CompoundTarget OrganismAssay TypeActivity MetricValueReference
This compoundMycobacterium tuberculosis H37RvMicrodilutionMIC50 µg/mL[4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

The following is a generalized protocol based on standard methodologies for determining the MIC of compounds against Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • This compound (CAS 63631-42-5)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and its density is adjusted to a McFarland standard of 0.5, which corresponds to approximately 1 x 107 to 2 x 107 CFU/mL. This suspension is then further diluted.

  • Compound Dilution: A stock solution of this compound is prepared and serially diluted in Middlebrook 7H9 broth in a 96-well microplate to achieve a range of final concentrations to be tested.

  • Inoculation: Each well containing the diluted this compound is inoculated with the prepared M. tuberculosis suspension.

  • Controls: Positive (no compound) and negative (no bacteria) control wells are included on each plate.

  • Incubation: The microplates are sealed and incubated at 37°C for a period of 7 to 14 days.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that results in no visible growth of M. tuberculosis. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

Experimental Workflow: Antituberculosis MIC Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare M. tuberculosis H37Rv Inoculum Inoculation Inoculate Microplate Inoculum_Prep->Inoculation Compound_Dilution Serially Dilute This compound Compound_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Workflow for determining the MIC of this compound against M. tuberculosis.
Potential Anti-Inflammatory and Antioxidant Activities

While direct and extensive quantitative data for the anti-inflammatory and antioxidant activities of this compound are limited in the currently available literature, its structural similarity to other isoflavonoids, such as vestitol, suggests potential mechanisms of action. Research on related compounds indicates that isoflavonoids may exert anti-inflammatory effects through the modulation of key signaling pathways, including the NF-κB and MAPK pathways.[5]

Hypothesized Signaling Pathway: Modulation of Inflammatory Response

Based on the known mechanisms of related isoflavonoids, this compound may inhibit the inflammatory response by interfering with the NF-κB and MAPK signaling cascades. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can trigger an inflammatory response by activating Toll-like receptor 4 (TLR4). This activation leads to a downstream signaling cascade that results in the activation of transcription factors like NF-κB and AP-1 (via the MAPK pathway), which in turn promote the expression of pro-inflammatory genes. This compound could potentially inhibit one or more steps in these pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPK_Cascade MAPK Cascade (ERK, JNK, p38) TAK1->MAPK_Cascade IkB IkB IKK_Complex->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes transcription AP1 AP-1 MAPK_Cascade->AP1 AP1->Nucleus This compound This compound This compound->IKK_Complex potential inhibition This compound->MAPK_Cascade potential inhibition

Hypothesized modulation of NF-κB and MAPK pathways by this compound.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • LPS (from E. coli)

  • This compound (CAS 63631-42-5)

  • Griess Reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: RAW 264.7 cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: After incubation, the supernatant from each well is collected. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition by this compound is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells. The IC50 value (the concentration of this compound that inhibits 50% of NO production) can then be determined.

Conclusion and Future Directions

This compound (CAS 63631-42-5) is an isoflavonoid with demonstrated in vitro activity against Mycobacterium tuberculosis. While its anti-inflammatory and antioxidant properties are suggested by its chemical structure and the activities of related compounds, further research is required to fully elucidate its mechanisms of action and to quantify its efficacy in these areas. Future studies should focus on:

  • Conducting a broader range of antimicrobial susceptibility tests to determine the full spectrum of this compound's activity.

  • Performing detailed in vitro and in vivo studies to quantify its anti-inflammatory and antioxidant effects, including the determination of IC50 values in various assays.

  • Utilizing techniques such as Western blotting and RT-PCR to confirm the modulation of specific signaling pathways, like NF-κB and MAPK, by this compound.

Such research will be crucial for unlocking the full therapeutic potential of this natural compound in drug discovery and development.

References

Metabolic Pathways: From Dietary Isoflavones to a Plant Phytoalexin

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide to Isovestitol: A Plant-Derived Metabolite of the Isoflavonoid Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of this compound, a naturally occurring isoflavan. Contrary to its occasional mischaracterization as a direct human gut metabolite, current scientific literature establishes this compound as a phytoalexin—a compound produced by plants, particularly legumes, in response to stress or pathogenic attack. This document elucidates the biosynthetic pathway of this compound originating from the dietary isoflavones formononetin and daidzein, explores its potential biological activities based on closely related molecules, and outlines common methodologies for its study.

The journey from the common dietary isoflavones, formononetin and daidzein, to this compound is not one that occurs within the human gut but rather within the complex biosynthetic machinery of plants.

Initial Conversion of Formononetin to Daidzein

Formononetin is a methoxylated isoflavone found in plants like red clover.[1][2] Upon ingestion by humans or within the plant itself, it can be O-demethylated to form daidzein.[1][3] In humans, this conversion is primarily carried out by gut microflora and cytochrome P450 enzymes.[3] Daidzein is a well-known phytoestrogen and serves as a critical precursor to numerous other metabolites in both humans and plants.[4][5]

Plant Biosynthesis of this compound

This compound is synthesized in plants as a defense mechanism.[6][7] This pathway is part of the larger phenylpropanoid pathway, which produces a wide array of secondary metabolites.[8] The synthesis of this compound from daidzein involves several enzymatic steps, culminating in the reduction of an intermediate, vestitone.

The key steps in this plant-specific pathway are:

  • Daidzein serves as the starting point for a branch of the isoflavonoid pathway.

  • It is converted through several steps, including hydroxylation, to produce the intermediate 2'-Hydroxyisoflavone .

  • This intermediate is then further processed into Vestitone .

  • The final step is the stereospecific reduction of vestitone by the enzyme Vestitone Reductase (VR) , an NADPH-dependent enzyme, to yield (3R)-Isovestitol .[9]

G cluster_0 Initial Metabolism (Human Gut / Plant) cluster_1 Phytoalexin Biosynthesis (Plant-Specific) Formononetin Formononetin Daidzein Daidzein Formononetin->Daidzein  O-demethylation (e.g., CYP450, Gut Flora) Daidzein_plant Daidzein Intermediate 2'-Hydroxyisoflavone Intermediate Daidzein_plant->Intermediate Isoflavone 2'-hydroxylase (I2'H) Vestitone Vestitone Intermediate->Vestitone Isoflavone Reductase (IFR) This compound This compound Vestitone->this compound Vestitone Reductase (VR)

Fig. 1: Metabolic pathway from formononetin to this compound.

Quantitative Data

CompoundParameterValueOrganismCitation
Formononetin Oral Bioavailability21.8%Rat[10]
Ononin (Formononetin Glycoside)Oral Bioavailability7.3% (21.7% including metabolite formononetin)Rat[10]

Potential Biological Activity and Signaling Pathways of this compound

Direct experimental evidence detailing the specific signaling pathways modulated by this compound is limited. However, significant insights can be drawn from studies on structurally analogous isoflavonoids, namely vestitol and neovestitol, which are also found in Brazilian red propolis.[11][12] These compounds have demonstrated notable anti-inflammatory properties.

Studies on vestitol and neovestitol have shown they can:

  • Reduce Neutrophil Migration : Both compounds inhibit the migration of neutrophils to sites of inflammation.[11][12][13]

  • Decrease Pro-inflammatory Cytokines : Neovestitol has been shown to reduce levels of Interleukin-6 (IL-6).[14] (3S)-Vestitol was found to decrease levels of IL-1α, IL-1β, and other cytokines.[15]

  • Inhibit the NF-κB Pathway : The anti-inflammatory effects of (3S)-vestitol have been linked to the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, a central regulator of inflammation.[15]

  • Modulate Nitric Oxide (NO) : Neovestitol's anti-inflammatory action involves the modulation of nitric oxide synthase (iNOS).[11][14]

Based on these findings, a putative anti-inflammatory signaling pathway for this compound can be proposed, likely involving the inhibition of key inflammatory mediators.

G cluster_pathway Putative Anti-Inflammatory Signaling Pathway for this compound LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage / Immune Cell LPS->Macrophage NFkB NF-κB Pathway Macrophage->NFkB Activation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, etc.) NFkB->Cytokines Gene Transcription Inflammation Inflammatory Response Cytokines->Inflammation This compound This compound (Proposed Action) This compound->NFkB Inhibition (Hypothesized) This compound->Cytokines Reduction (Hypothesized)

Fig. 2: Proposed anti-inflammatory action of this compound.

Common Experimental Methodologies

Studying this compound as a phytoalexin requires a different approach than analyzing gut microbial metabolites. The general workflow involves inducing its production in a plant source, followed by extraction and analysis.

Key Stages:

  • Elicitation : Phytoalexin production is induced in plant tissues (e.g., legume seedlings or cell cultures) by applying a stressor. Elicitors can be biotic (e.g., fungal cell wall extracts) or abiotic (e.g., UV radiation, heavy metal salts).

  • Extraction : Following an incubation period, the plant material is harvested. Secondary metabolites, including this compound, are extracted using appropriate organic solvents (e.g., methanol or ethanol).

  • Purification & Analysis : The crude extract is often purified using techniques like solid-phase extraction (SPE). The final identification and quantification are typically performed using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) or UV detection.

G cluster_workflow General Experimental Workflow for Phytoalexin Analysis Plant Plant Material (e.g., Legume Seedlings) Elicitor Elicitor Application (Biotic or Abiotic Stress) Plant->Elicitor Incubation Incubation Period Elicitor->Incubation Extraction Solvent Extraction Incubation->Extraction Purification Purification (e.g., SPE) Extraction->Purification Analysis Analysis (HPLC-MS/MS) Purification->Analysis Data Identification & Quantification Analysis->Data

Fig. 3: Workflow for phytoalexin extraction and analysis.

Conclusion and Future Directions

This compound is an isoflavan phytoalexin derived from the plant isoflavonoid pathway, with daidzein as a key precursor. Its biosynthesis is a plant-specific defense response and does not occur as a direct metabolic step in the human gut. While direct evidence for its bioactivity is sparse, related compounds like vestitol and neovestitol exhibit potent anti-inflammatory effects, suggesting a promising avenue of investigation for this compound.

For researchers and drug development professionals, this compound represents an intriguing but understudied natural product. Future research should focus on:

  • Elucidating Bioactivity : Direct investigation into the anti-inflammatory, estrogenic, and potential anticancer activities of purified this compound.

  • Mechanism of Action : Identifying the specific molecular targets and signaling pathways modulated by this compound.

  • Quantitative Analysis : Determining the biosynthetic yields in various plant sources under different elicitation conditions to explore potential for scaled production.

References

Unraveling the Phytochemical Landscape of Sophora japonica: A Technical Guide to Flavonoid and Isoflavonoid Isolation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While the isoflavonoid isovestitol is a known constituent of some species within the Fabaceae family, a comprehensive review of the scientific literature indicates that its isolation from Sophora japonica (also known as the Japanese pagoda tree or Styphnolobium japonicum) has not been reported. This plant is, however, a rich and well-documented source of a diverse array of other flavonoids and isoflavonoids, which have been the subject of extensive phytochemical investigation. This guide provides a detailed overview of the prominent flavonoids and isoflavonoids that have been successfully isolated from Sophora japonica, complete with experimental protocols and quantitative data to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Sophora japonica has a long history of use in traditional medicine, particularly in China, Japan, and Korea, where its flower buds and fruits are used to treat a variety of ailments.[1] Modern scientific research has identified flavonoids and isoflavonoids as the primary active constituents responsible for the therapeutic effects of this plant.[2] These compounds have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and anti-osteoporotic effects.[2]

Prominent Flavonoids and Isoflavonoids Isolated from Sophora japonica

Numerous studies have led to the isolation and characterization of a significant number of compounds from various parts of the Sophora japonica tree, including the leaves, branches, flowers, buds, pericarps, and fruits.[1][2] Among the most frequently reported and abundant are:

  • Rutin: A flavonoid glycoside that is particularly abundant in the flower buds.[1][3]

  • Quercetin: The aglycone of rutin, also found in significant amounts.[4]

  • Genistein and its glycosides (Genistin, Sophoricoside, Sophorabioside): A group of isoflavones that have been isolated from the seeds and fruits.[5][6]

  • Kaempferol and its glycosides: Another major flavonoid constituent.[4]

  • Isorhamnetin: A methylated flavonoid that has been identified.[4]

A new isoflavone glycoside, 6-methoxy-7-hydroxy-4'-O-beta-D-glucosyl isoflavone (glycitein-4'-O-beta-D-glucoside), has also been isolated from the stem bark of Sophora japonica.[7] Furthermore, novel isoflavone tetraglygosides have been discovered in the leaves of the plant.[8][9]

Experimental Protocols for Isolation

The following sections detail generalized yet comprehensive methodologies for the extraction and isolation of flavonoids and isoflavonoids from Sophora japonica, based on established scientific literature.

A common approach for the initial extraction of flavonoids and isoflavonoids from plant material involves solvent extraction.

Protocol 1: Maceration with Methanol

  • Plant Material Preparation: Air-dry the desired plant part of Sophora japonica (e.g., seeds, flower buds, or leaves) and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking. The process is typically repeated multiple times with fresh solvent to ensure exhaustive extraction.

  • Filtration and Concentration: Filter the combined methanolic extracts to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

The crude extract, being a complex mixture of compounds, requires further fractionation and purification to isolate individual flavonoids and isoflavonoids.

Protocol 2: Liquid-Liquid Partitioning and Column Chromatography

  • Solvent Partitioning: Suspend the crude methanol extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This separates compounds based on their polarity.

  • Column Chromatography: Subject the fractions obtained from solvent partitioning (typically the ethyl acetate and n-butanol fractions are rich in flavonoids) to various column chromatography techniques.

    • Silica Gel Column Chromatography: A widely used technique for the initial separation of compounds. The column is eluted with a gradient of solvents, starting from a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

    • Sephadex LH-20 Column Chromatography: This technique is particularly useful for separating flavonoids and other polyphenolic compounds. Methanol is a common solvent used for elution.

    • Diaion HP-20 Column Chromatography: A resin-based chromatography that can be used for the fractionation of water-soluble extracts, eluting with decreasing concentrations of water in methanol (e.g., 25%, 50%, and 100% methanol).[5]

  • Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of isolated compounds, preparative HPLC is often employed to achieve high purity.

The structures of the purified compounds are then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H, 13C, DEPT, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[7]

Quantitative Data

The yield and purity of isolated compounds can vary significantly depending on the plant part used, the extraction method, and the purification techniques employed. The table below summarizes some of the reported quantitative data for compounds isolated from Sophora japonica.

CompoundPlant PartExtraction/Isolation MethodPurityReference
GenistinSeedsMethanol extraction, Diaion HP-20, Silica gel, ODS, Sephadex LH-20>95%[5]
SophoricosideSeedsMethanol extraction, Diaion HP-20, Silica gel, ODS, Sephadex LH-20>95%[5]
SophorabiosideSeedsMethanol extraction, Diaion HP-20, Silica gel, ODS, Sephadex LH-20>95%[5]
SophoraflavonolosideSeedsMethanol extraction, Diaion HP-20, Silica gel, ODS, Sephadex LH-20>92%[5]
Genistein 7,4'-di-O-β-D-glucopyranosideSeedsMethanol extraction, Diaion HP-20, Silica gel, ODS, Sephadex LH-20>92%[5]
Kaempferol 3-O-α-L-rhamnopyranosyl(1→6)β-D-glucopyranosyl(1→2)β-D-glucopyranosideSeedsMethanol extraction, Diaion HP-20, Silica gel, ODS, Sephadex LH-20>92%[5]
RutinSeedsMethanol extraction, Diaion HP-20, Silica gel, ODS, Sephadex LH-20>95%[5]

Visualizing the Isolation Workflow

The following diagram illustrates a general experimental workflow for the isolation of flavonoids and isoflavonoids from Sophora japonica.

Isolation_Workflow PlantMaterial Sophora japonica Plant Material (e.g., Seeds, Flower Buds) Grinding Grinding PlantMaterial->Grinding Extraction Methanol Extraction Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Methanol Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate, n-Butanol) CrudeExtract->Partitioning EtOAc_BuOH_Fractions Ethyl Acetate & n-Butanol Fractions Partitioning->EtOAc_BuOH_Fractions ColumnChromatography Column Chromatography (Silica Gel, Sephadex LH-20, Diaion HP-20) EtOAc_BuOH_Fractions->ColumnChromatography Fractions Semi-pure Fractions ColumnChromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC PureCompounds Pure Flavonoids & Isoflavonoids Prep_HPLC->PureCompounds StructureElucidation Structure Elucidation (NMR, MS) PureCompounds->StructureElucidation

A generalized workflow for the isolation of flavonoids and isoflavonoids from Sophora japonica.

References

Isovestitol and its Interaction with Estrogen Receptor Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovestitol, a naturally occurring isoflavan, has garnered interest for its potential biological activities, including its interaction with estrogen receptor (ER) signaling pathways. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's effects on estrogen receptors, ERα and ERβ. Due to the scarcity of direct quantitative data for this compound, this document also presents established experimental protocols and data from structurally related and well-characterized isoflavonoids, such as genistein and daidzein, to provide a framework for future research and to illustrate the methodologies employed in this field. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of phytoestrogens and selective estrogen receptor modulators (SERMs).

Introduction to this compound and Estrogen Receptor Signaling

This compound is a flavonoid, specifically an isoflavan, found in various plants.[1] Isoflavans belong to the broader class of phytoestrogens, which are plant-derived compounds that can mimic or modulate the effects of endogenous estrogens by interacting with estrogen receptors.[2][3]

The biological effects of estrogens are primarily mediated by two receptor subtypes: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These receptors are members of the nuclear hormone receptor superfamily and function as ligand-activated transcription factors.[4][5] Upon ligand binding, the receptors undergo a conformational change, dimerize, and bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[6][7][8] ERα and ERβ exhibit distinct tissue distribution and can have different, sometimes opposing, physiological effects.[4][5] For instance, ERα is often associated with proliferative effects in tissues like the breast and uterus, while ERβ is thought to have anti-proliferative or modulatory roles.[9]

Selective estrogen receptor modulators (SERMs) are compounds that exhibit tissue-specific agonist or antagonist activity through their interaction with ERs.[10] The potential for phytoestrogens like this compound to act as SERMs makes them attractive candidates for the development of therapies for hormone-dependent conditions.

Quantitative Data on this compound's Interaction with Estrogen Receptors

Direct quantitative data on the binding affinity and functional activity of this compound on estrogen receptors is sparse in publicly available literature. However, some studies provide initial insights.

A 2006 study indicated that this compound (referred to as IBV) acts as an activator of ERα and can stimulate the proliferation of MCF-7 breast cancer cells.[11] The same research group later found that this compound is approximately 5-fold more selective for ERβ, although it had not been previously identified as an ERβ ligand.[11] Unfortunately, the specific quantitative data (e.g., EC50 for transcriptional activation, relative binding affinity - RBA) from these studies are not detailed in the available abstracts.

To provide a comparative context, the table below summarizes typical quantitative data for well-characterized isoflavonoids, genistein and daidzein, which are structurally related to this compound. This data illustrates the range of binding affinities and receptor selectivities observed for this class of compounds.

CompoundReceptorRelative Binding Affinity (RBA %) vs. EstradiolEC50 (nM) for ERE-luciferase reporter geneCell LineReference
Genistein ERα0.05 - 8.725 - 1000Various[12]
ERβ36 - 1304 - 30Various[12]
Daidzein ERα0.01 - 0.5>1000Various[12]
ERβ0.5 - 6.8~500Various[12]
This compound ERαData not availableData not availableMCF-7[11]
ERβData not available (~5-fold selective vs ERα)Data not available-[11]

Note: RBA and EC50 values can vary significantly depending on the specific assay conditions and cell line used. The data presented here are for illustrative purposes.

Signaling Pathways and Mechanisms of Action

The interaction of a ligand with an estrogen receptor can initiate a cascade of molecular events. The following diagram illustrates the canonical estrogen receptor signaling pathway, which is the presumed mechanism of action for this compound and other phytoestrogens.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binding ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Coactivators Coactivators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Protein->Cellular_Response

Caption: Canonical Estrogen Receptor Signaling Pathway.

Upon entering the cell, this compound is hypothesized to bind to ERα and/or ERβ, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. The activated ER dimer then binds to EREs on target genes, recruiting co-activator proteins and initiating gene transcription.

Detailed Experimental Protocols

The following protocols are standard methods used to characterize the estrogenic or anti-estrogenic activity of compounds like this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the receptor.

Methodology:

  • Receptor Preparation: Full-length human recombinant ERα and ERβ proteins are used.

  • Incubation: A constant concentration of [³H]-17β-estradiol and the ER protein are incubated with increasing concentrations of the unlabeled test compound (e.g., this compound) in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

  • Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound radioligand. A common method is the use of hydroxyapatite, which binds the receptor-ligand complexes.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined by non-linear regression analysis. The Relative Binding Affinity (RBA) is calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.[13]

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - ERα or ERβ protein - [³H]-Estradiol - Test Compound (this compound) Start->Prepare_Reagents Incubate Incubate Reagents Prepare_Reagents->Incubate Separate Separate Bound and Free Ligand (e.g., Hydroxyapatite) Incubate->Separate Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Separate->Measure_Radioactivity Analyze_Data Analyze Data: - Calculate IC50 - Determine RBA Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for ER Competitive Binding Assay.

ERE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection: A suitable cell line that is ER-negative (e.g., HEK293 or HeLa) is co-transfected with two plasmids: one expressing either human ERα or ERβ, and another containing a luciferase reporter gene under the control of a promoter with one or more EREs.

  • Treatment: The transfected cells are treated with various concentrations of the test compound. 17β-estradiol is used as a positive control.

  • Cell Lysis and Luciferase Assay: After an incubation period (typically 24-48 hours), the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number. Dose-response curves are generated, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated.

Reporter_Gene_Assay_Workflow Start Start Transfect_Cells Co-transfect ER-negative cells with: - ER expression vector (ERα or ERβ) - ERE-luciferase reporter vector Start->Transfect_Cells Treat_Cells Treat cells with Test Compound (this compound) and controls Transfect_Cells->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze Data: - Normalize luciferase activity - Generate dose-response curves - Calculate EC50/IC50 Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: Workflow for ERE-Luciferase Reporter Gene Assay.

Cell Proliferation Assay (e.g., MCF-7 or Ishikawa Cells)

This assay assesses the effect of a compound on the proliferation of estrogen-dependent cancer cell lines.

Methodology:

  • Cell Culture: Estrogen-responsive human breast cancer cells (MCF-7) or endometrial cancer cells (Ishikawa) are cultured in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound.

  • Proliferation Measurement: After a period of incubation (typically 3-6 days), cell proliferation is measured using various methods, such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • Crystal Violet Staining: Stains the DNA of adherent cells.

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) cells. Dose-response curves are generated to determine the effect of the compound on cell growth.

Conclusion and Future Directions

The available evidence, though limited, suggests that this compound may function as a phytoestrogen with a potential preference for ERβ. However, a thorough characterization of its pharmacological profile is currently lacking. To fully understand the therapeutic potential of this compound, further research is imperative.

Future studies should focus on:

  • Quantitative Binding and Activity: Determining the precise RBA of this compound for both ERα and ERβ, as well as its EC50/IC50 values in functional assays.

  • Gene Expression Profiling: Investigating the effect of this compound on the expression of a broader range of estrogen-responsive genes (e.g., pS2/TFF1, GREB1) in relevant cell models.

  • In Vivo Studies: Evaluating the estrogenic and anti-estrogenic effects of this compound in animal models to understand its tissue-specific activities and overall physiological impact.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound derivatives to identify key structural features responsible for its activity and to potentially develop more potent and selective ER modulators.

By employing the standardized experimental protocols outlined in this guide, the scientific community can systematically elucidate the role of this compound in estrogen receptor signaling and assess its promise as a novel therapeutic agent.

References

Potential Neuroprotective Effects of Isovestitol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document outlines the potential neuroprotective effects of Isovestitol based on the known biological activities of structurally related isoflavonoids. As of November 2025, there is no direct scientific literature available on the neuroprotective properties of this compound. The experimental protocols and data presented herein are hypothetical and intended to serve as a guide for future research in this area.

Introduction

This compound is a naturally occurring isoflavan, a class of isoflavonoids that has garnered significant interest for its potential therapeutic properties. Numerous isoflavonoids, such as genistein, daidzein, and biochanin A, have demonstrated potent neuroprotective effects in various preclinical models of neurodegenerative diseases.[1][2][3] These compounds are known to modulate cellular signaling pathways associated with neuronal survival, inflammation, and oxidative stress.[1][3][4] This technical guide explores the plausible neuroprotective mechanisms of this compound, drawing parallels from well-studied isoflavonoids, and provides a framework for its investigation as a potential therapeutic agent for neurological disorders.

Postulated Mechanisms of Neuroprotective Action

Based on the literature for related isoflavonoids, this compound is hypothesized to exert neuroprotective effects through a multi-targeted approach, including antioxidant, anti-inflammatory, and anti-apoptotic activities. These effects are likely mediated through the modulation of key signaling pathways crucial for neuronal health.

Antioxidant and Anti-inflammatory Pathways

A primary mechanism by which isoflavonoids are thought to confer neuroprotection is through their ability to mitigate oxidative stress and inflammation, two key pathological features of neurodegenerative diseases.[5][6]

  • Experimental Workflow for Assessing Antioxidant and Anti-inflammatory Effects

G cluster_in_vitro In Vitro Model cluster_assays Endpoint Analysis CellCulture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Induction Induction of Neurotoxicity (e.g., H2O2, LPS, Aβ) CellCulture->Induction Treatment Treatment with this compound (Various Concentrations) Induction->Treatment Assays Biochemical Assays Treatment->Assays ROS ROS Measurement (e.g., DCFH-DA assay) Assays->ROS Cytokines Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-1β via ELISA) Assays->Cytokines Nrf2 Nrf2 Activation (Western Blot, Immunofluorescence) Assays->Nrf2 NFkB NF-κB Inhibition (Western Blot) Assays->NFkB

Caption: Workflow for in vitro evaluation of this compound's antioxidant and anti-inflammatory properties.

  • Key Signaling Pathways

It is postulated that this compound could activate the Nrf2/ARE signaling pathway , a critical regulator of cellular antioxidant responses.[4][5][7] Concurrently, it may inhibit the NF-κB signaling pathway , a key player in the inflammatory cascade.[8]

G This compound This compound Keap1 Keap1 This compound->Keap1 inhibits IKK IKK This compound->IKK inhibits Nrf2 Nrf2 Keap1->Nrf2 degrades ARE ARE Nrf2->ARE activates AntioxidantGenes Antioxidant Genes (HO-1, NQO1) ARE->AntioxidantGenes expresses ROS_Inflammation Oxidative Stress & Inflammation AntioxidantGenes->ROS_Inflammation reduces IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-1β) NFkB->InflammatoryGenes activates InflammatoryGenes->ROS_Inflammation promotes Neuroprotection Neuroprotection ROS_Inflammation->Neuroprotection leads to

Caption: Postulated modulation of Nrf2/ARE and NF-κB pathways by this compound.

Anti-Apoptotic Mechanisms

Isoflavonoids have been shown to protect neurons from apoptotic cell death by modulating the expression of key regulatory proteins in the apoptotic cascade.[2][3]

  • Key Signaling Pathways

This compound may promote neuronal survival by activating pro-survival signaling pathways such as the PI3K/Akt and ERK/CREB/BDNF pathways.[7][9] Activation of these pathways can lead to the inhibition of pro-apoptotic proteins and the upregulation of anti-apoptotic factors.

G This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Bax Bax (Pro-apoptotic) Akt->Bax inhibits CREB CREB ERK->CREB BDNF BDNF CREB->BDNF expresses NeuronalSurvival Neuronal Survival BDNF->NeuronalSurvival Caspase3 Caspase-3 Bcl2->Caspase3 inhibits Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Apoptosis->NeuronalSurvival

Caption: Hypothesized activation of pro-survival signaling pathways by this compound.

Quantitative Data from Analogous Isoflavonoid Studies

The following tables summarize hypothetical quantitative data for this compound, extrapolated from published studies on other neuroprotective isoflavonoids. These values are for illustrative purposes to guide experimental design.

Table 1: In Vitro Neuroprotective Effects of this compound on SH-SY5Y Cells

ParameterControlNeurotoxin (e.g., 6-OHDA)Neurotoxin + this compound (10 µM)Neurotoxin + this compound (25 µM)
Cell Viability (%) 100 ± 548 ± 465 ± 582 ± 6**
Intracellular ROS (Fold Change) 1.0 ± 0.13.5 ± 0.42.1 ± 0.31.4 ± 0.2
Caspase-3 Activity (Fold Change) 1.0 ± 0.24.2 ± 0.52.5 ± 0.4*1.6 ± 0.3
Bcl-2/Bax Ratio 1.0 ± 0.10.3 ± 0.050.6 ± 0.080.9 ± 0.1**
p < 0.05, *p < 0.01 vs. Neurotoxin group. Data are presented as mean ± SD.

Table 2: In Vivo Neuroprotective Effects of this compound in a Mouse Model of Scopolamine-Induced Amnesia

ParameterVehicleScopolamineScopolamine + this compound (20 mg/kg)Scopolamine + this compound (40 mg/kg)
Y-Maze Spontaneous Alternation (%) 75 ± 645 ± 558 ± 769 ± 6**
Hippocampal MDA (nmol/mg protein) 1.2 ± 0.23.1 ± 0.42.0 ± 0.31.5 ± 0.2
Hippocampal BDNF (pg/mg protein) 250 ± 30110 ± 20180 ± 25*230 ± 28
Hippocampal p-CREB/CREB Ratio 1.0 ± 0.10.4 ± 0.060.7 ± 0.090.9 ± 0.1**
p < 0.05, *p < 0.01 vs. Scopolamine group. Data are presented as mean ± SD.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuroprotective potential of this compound.

In Vitro Neuroprotection Assay
  • Cell Culture: Human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™) will be cultured in a 1:1 mixture of Eagle's Minimum Essential Medium and F12 Medium, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Neurotoxicity: Cells will be seeded in 96-well plates. After 24 hours, the medium will be replaced with a serum-free medium containing a neurotoxic agent (e.g., 100 µM 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or 10 µM amyloid-β 25-35 for an Alzheimer's disease model).

  • This compound Treatment: this compound, dissolved in DMSO (final concentration <0.1%), will be added to the cells at various concentrations (e.g., 1, 10, 25, 50 µM) 2 hours prior to the addition of the neurotoxin.

  • Cell Viability Assay: After 24 hours of co-incubation, cell viability will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance will be measured at 570 nm.

  • Measurement of Intracellular ROS: Cells will be incubated with 10 µM DCFH-DA for 30 minutes. The fluorescence intensity will be measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Western Blot Analysis: Cells will be lysed, and protein concentrations will be determined. Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane. The membranes will be probed with primary antibodies against Nrf2, NF-κB p65, Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-ERK, ERK, and β-actin, followed by HRP-conjugated secondary antibodies.

In Vivo Scopolamine-Induced Amnesia Model
  • Animals: Male C57BL/6 mice (8-10 weeks old) will be used.

  • Drug Administration: this compound (e.g., 20 and 40 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose) will be administered orally once daily for 14 consecutive days.

  • Induction of Amnesia: On day 14, 30 minutes after the final administration of this compound, amnesia will be induced by an intraperitoneal injection of scopolamine (1 mg/kg).

  • Behavioral Testing (Y-Maze): 30 minutes after scopolamine injection, spatial working memory will be assessed using the Y-maze test. The number of arm entries and the sequence of entries will be recorded for 8 minutes to calculate the percentage of spontaneous alternation.

  • Biochemical Analysis of Hippocampal Tissue: Immediately after behavioral testing, mice will be euthanized, and the hippocampus will be dissected. The tissue will be homogenized for the measurement of malondialdehyde (MDA) levels (as an indicator of lipid peroxidation) and brain-derived neurotrophic factor (BDNF) levels (using an ELISA kit). Western blot analysis will be performed to determine the phosphorylation status of CREB.

Conclusion and Future Directions

While direct evidence is currently lacking, the existing body of research on structurally similar isoflavonoids provides a strong rationale for investigating the neuroprotective potential of this compound. The proposed mechanisms, including the modulation of antioxidant, anti-inflammatory, and anti-apoptotic pathways, offer a solid foundation for future studies. The experimental protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of this compound in both in vitro and in vivo models of neurodegeneration. Further research is warranted to validate these hypotheses and to determine the therapeutic potential of this compound for the treatment of neurodegenerative diseases.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isovestitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Isovestitol, a pterocarpan phytoestrogen. The described protocol is applicable for the determination of this compound in various sample matrices, including raw materials, finished products, and biological samples, with appropriate sample preparation. This method utilizes a reversed-phase C18 column with UV detection, ensuring high sensitivity and selectivity. All experimental protocols and validation data are presented to facilitate seamless adoption and implementation in a laboratory setting.

Introduction

This compound is a naturally occurring isoflavonoid with potential therapeutic applications.[1] Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of individual components in a mixture.[2] This application note provides a detailed protocol for a validated HPLC method for the quantification of this compound.

Chromatographic Conditions

A summary of the optimized HPLC conditions for this compound quantification is provided in Table 1. These conditions are based on established methods for the analysis of related isoflavonoids.[3][4][5]

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV Absorbance at 280 nm
Run Time Approximately 25 minutes

The UV detection wavelength of 280 nm is selected based on the characteristic UV absorption spectra of isoflavonoids, which typically exhibit strong absorbance in the 245 to 270 nm range.[6][7][8]

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
155050
201090
221090
239010
259010

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix. General guidelines for different sample types are provided below.

  • Accurately weigh a representative amount of the homogenized solid sample.

  • Perform an extraction using a suitable solvent such as methanol or ethanol. Sonication or shaking can be used to enhance extraction efficiency.

  • Centrifuge the mixture to pellet insoluble materials.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[9]

  • If necessary, dilute the liquid sample with the mobile phase to bring the this compound concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before analysis.[9]

For complex matrices like biological fluids, a more rigorous cleanup is often required to remove interfering substances.[10]

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a threefold volume of cold acetonitrile or methanol. Vortex and then centrifuge at high speed.[11]

  • Liquid-Liquid Extraction (LLE): Extract the supernatant from the protein precipitation step with an immiscible organic solvent like ethyl acetate. Evaporate the organic layer and reconstitute the residue in the mobile phase.[11]

  • Solid-Phase Extraction (SPE): Alternatively, use a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with a weak solvent to remove interferences, and then elute the this compound with a stronger solvent like methanol. Evaporate the eluate and reconstitute.[10][11]

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[12][13] The validation parameters and typical acceptance criteria are summarized in Table 3.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102%
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interfering peaks at the retention time of this compound.

Data Presentation

The quantitative data obtained from the validation studies should be summarized in clear and structured tables for easy comparison and interpretation.

Table 4: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
Correlation Coefficient (r²) ≥ 0.999

Table 5: Accuracy and Precision Data for this compound

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean ± SD, n=3)Recovery (%)RSD (%)
10Example ValueExample ValueExample Value
50Example ValueExample ValueExample Value
90Example ValueExample ValueExample Value

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard StockSolution Primary Stock Solution Standard->StockSolution WorkingStandards Working Standards StockSolution->WorkingStandards HPLC HPLC System WorkingStandards->HPLC Calibration CalibrationCurve Calibration Curve WorkingStandards->CalibrationCurve Sample Sample Matrix Extraction Extraction / Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Filtration->HPLC Analysis Column C18 Column HPLC->Column Detection UV Detector (280 nm) Column->Detection Chromatogram Chromatogram Detection->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration PeakIntegration->CalibrationCurve Quantification Quantification PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound. The detailed protocols for sample preparation, chromatographic analysis, and method validation will enable researchers, scientists, and drug development professionals to accurately determine the concentration of this compound in various samples. The provided validation parameters serve as a benchmark for ensuring the quality and consistency of the analytical results.

References

Application Notes and Protocols for the GC-MS Analysis of Isovestitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovestitol (7,4'-dihydroxy-2'-methoxyisoflavan) is a flavonoid compound found in various plants, including those of the Trifolium and Lablab genera. As a phytoestrogen, this compound and its related compounds are of significant interest in drug development and life sciences research due to their potential biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility for GC-MS analysis. These application notes provide a comprehensive protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

Quantitative Data

While specific quantitative data for this compound from various matrices is not extensively available in the literature, the following table summarizes representative quantitative data for related isoflavonoids determined by GC-MS in propolis samples. This data can serve as a reference for expected concentration ranges and for setting up calibration curves.

CompoundConcentration Range (µg/g of propolis)Reference
Vestitol1.0 - 15.0[1]
7-O-methylvestitol0.5 - 8.0[1]
Medicarpin2.0 - 20.0[1]

Experimental Protocols

Sample Preparation

The extraction of this compound from a plant or biological matrix is a critical first step. The choice of solvent and method will depend on the specific sample type.

Materials:

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

Protocol for Plant Material:

  • Grinding: Dry the plant material (e.g., leaves, roots) at 40°C and grind it into a fine powder.

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a flask.

    • Add 20 mL of 80% methanol (or ethanol).

    • Sonicate for 30 minutes at room temperature.

    • Alternatively, perform Soxhlet extraction for 4-6 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at 45°C until the organic solvent is removed.

  • Purification (Optional):

    • Re-dissolve the aqueous residue in water and perform liquid-liquid extraction with ethyl acetate.

    • Alternatively, use Solid Phase Extraction (SPE) for cleanup. Condition a C18 SPE cartridge with methanol followed by water. Load the aqueous extract, wash with water to remove polar impurities, and then elute the isoflavonoids with methanol.

  • Drying: Evaporate the purified extract to dryness under a gentle stream of nitrogen.

Derivatization

Derivatization is essential to make this compound volatile for GC-MS analysis. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective method.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Reconstitute the dried extract in 100 µL of anhydrous pyridine or acetonitrile.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis of silylated this compound. These may need to be optimized for your specific instrument and column.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher)

  • Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Parameters:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 250°C, hold for 5 minutes

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes

  • Transfer Line Temperature: 290°C

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Scan Mode: Full Scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Solvent Delay: 5 minutes

Expected Mass Spectral Fragmentation of Di-TMS-Isovestitol: The derivatization of this compound will add two TMS groups, one to each hydroxyl group. The expected mass spectrum of the di-TMS derivative of this compound (Molecular Weight = 416) would likely exhibit the following characteristic ions:

  • Molecular Ion (M+•): m/z 416

  • [M-15]+•: m/z 401 (loss of a methyl group from a TMS group)

  • Characteristic Fragments: Based on the fragmentation of related methoxylated isoflavans, expect ions resulting from retro-Diels-Alder (rDA) fragmentation of the heterocyclic ring and cleavage of the methoxy and TMS groups. Likely fragments would be observed around m/z 283, 209, and 193. For quantitative analysis in SIM mode, the most abundant and specific ions should be chosen (e.g., m/z 416, 401, and 283).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis start Plant/Biological Sample extraction Solvent Extraction (e.g., 80% Methanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration purification Purification (SPE or LLE) concentration->purification drying Drying under Nitrogen purification->drying reconstitution Reconstitute in Anhydrous Solvent drying->reconstitution add_reagent Add BSTFA + 1% TMCS reconstitution->add_reagent heating Heat at 70°C add_reagent->heating injection Inject into GC-MS heating->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Quantification & Identification) detection->data_analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

metabolic_pathway cluster_ingestion Ingestion & Initial Metabolism cluster_absorption_phase1 Absorption & Phase I Metabolism cluster_phase2 Phase II Conjugation cluster_excretion Excretion This compound This compound (from diet) deglycosylation Gut Microbiota (Deglycosylation if ingested as glycoside) This compound->deglycosylation absorption Absorption in Intestine deglycosylation->absorption phase1 Phase I Metabolism (Liver) (e.g., hydroxylation, demethylation) absorption->phase1 metabolites1 Phase I Metabolites phase1->metabolites1 conjugation Phase II Metabolism (Liver) (Glucuronidation, Sulfation) metabolites1->conjugation conjugated_metabolites Conjugated Metabolites conjugation->conjugated_metabolites excretion Excretion (Urine and Feces) conjugated_metabolites->excretion

Caption: Generalized metabolic pathway of isoflavans like this compound.

References

Protocol for the Extraction of Isovestitol from Trifolium Species: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the extraction, purification, and quantification of isovestitol, a bioactive isoflavonoid, from Trifolium species, particularly Trifolium pratense (Red Clover). This compound and related isoflavonoids are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic properties, including anti-inflammatory effects. This protocol is intended for researchers, scientists, and drug development professionals, offering comprehensive methodologies for laboratory-scale extraction and analysis. The protocol includes data on the typical yields of major isoflavonoids from Trifolium pratense and diagrams illustrating the experimental workflow and the anti-inflammatory signaling pathway of this compound.

Introduction

Trifolium species, commonly known as clover, are a rich source of various isoflavonoids, a class of phytoestrogens with diverse biological activities[1][2]. Among these, this compound has garnered attention for its potential health benefits. The extraction and purification of these compounds are critical steps for their further investigation and potential therapeutic application. This document outlines a robust protocol for the isolation of this compound, leveraging established techniques for isoflavonoid extraction from Trifolium pratense.

The extraction of isoflavones from red clover can be complex due to the presence of native β-glucosidases that can degrade the native malonylated glucosides into their corresponding aglycones[3][4]. Therefore, specific precautions, such as the use of enzymatic inhibitors, are incorporated into the protocol to ensure the preservation of the target compounds in their native forms.

Quantitative Data on Isoflavonoid Content in Trifolium pratense

The concentration of isoflavonoids in Trifolium pratense can vary depending on the plant part, genotype, and growing conditions[2]. While specific quantitative data for this compound is not widely available, the following table summarizes the content of major isoflavones found in the dry herbal extract of meadow clover, as determined by High-Performance Liquid Chromatography (HPLC)[5]. This data provides a reference for the expected isoflavonoid profile of the extracts.

IsoflavoneContent (% of Dry Extract)
Formononetin3.02 ± 0.05
Biochanin A1.62 ± 0.03
Genistein0.84 ± 0.01
Daidzein0.36 ± 0.01
Prunetin0.22 ± 0.01

Experimental Protocols

This section details the step-by-step procedures for the extraction, purification, and analysis of this compound from Trifolium species.

Plant Material Preparation
  • Collection and Identification: Collect fresh aerial parts (leaves and flowers) of Trifolium pratense. Ensure proper botanical identification of the plant material.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, use a freeze-dryer for optimal preservation of phytochemicals.

  • Grinding: Mill the dried plant material into a fine powder (approximately 0.5 mm particle size) using a laboratory mill. Homogenize the powder thoroughly before extraction.

Extraction of Isoflavonoids

Two primary methods are recommended for the extraction of isoflavonoids from Trifolium powder: Ultrasound-Assisted Extraction (UAE) and Heat-Reflux Extraction (HRE). The use of a Tris buffer is advised to inhibit enzymatic degradation of isoflavone glucosides[3].

  • Solvent Preparation: Prepare an 80% (v/v) ethanol solution containing 350 mM Tris buffer, adjusted to pH 7.2.

  • Extraction:

    • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of the extraction solvent.

    • Place the flask in an ultrasonic bath (frequency 38 kHz).

    • Sonicate for 30 minutes at a controlled temperature of 40 ± 2 °C[1].

  • Filtration and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C.

  • Solvent Preparation: Prepare a 50% (v/v) ethanol solution.

  • Extraction:

    • Place 10 g of the dried, powdered plant material into a round-bottom flask.

    • Add 100 mL of the 50% ethanol solution.

    • Set up a reflux condenser and heat the mixture in a sand bath to 100 °C for 1 hour[1].

  • Filtration and Concentration:

    • After reflux, allow the mixture to cool to room temperature.

    • Filter the extract as described in the UAE protocol.

    • Repeat the extraction twice on the residue.

    • Combine the filtrates and concentrate using a rotary evaporator.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving liquid-liquid partitioning followed by chromatographic techniques.

  • Resuspend the concentrated crude extract in 100 mL of distilled water.

  • Perform sequential partitioning in a separatory funnel with the following solvents (100 mL each, repeated three times):

    • n-hexane (to remove non-polar compounds like lipids and chlorophylls)

    • Ethyl acetate (the isoflavonoid-rich fraction)

  • Collect the ethyl acetate fractions, combine them, and evaporate the solvent to dryness under reduced pressure.

The final purification of this compound is achieved using preparative HPLC.

  • Sample Preparation: Dissolve the dried ethyl acetate fraction in the mobile phase at a concentration of approximately 30 mg/mL[6]. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm × 20 mm, 7 µm particle size).

    • Mobile Phase: A gradient of methanol and 0.1% aqueous acetic acid. The gradient can be optimized based on analytical HPLC results, typically starting from a lower methanol concentration and gradually increasing.

    • Flow Rate: 18 mL/min[7].

    • Detection: UV detector at 254 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound, identified by comparison with a standard or based on analytical HPLC-MS data.

  • Purity Confirmation: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Analytical Quantification by HPLC
  • Standard Preparation: Prepare a stock solution of purified this compound or a commercial standard in methanol. Create a series of standard solutions of known concentrations for calibration.

  • Sample Preparation: Accurately weigh a portion of the crude extract or purified fraction, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Analytical C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% (v/v) trifluoroacetic acid (TFA). A typical gradient starts with a lower concentration of acetonitrile and increases over time.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at 254 nm.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Diagrams

Experimental Workflow

Extraction_and_Purification_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Trifolium Species (Aerial Parts) Drying Drying (Air or Freeze-drying) Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Extraction with 80% EtOH + Tris Buffer (UAE) or 50% EtOH (HRE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) Concentration->Partitioning Evaporation Evaporation of Ethyl Acetate Fraction Partitioning->Evaporation Prep_HPLC Preparative HPLC Evaporation->Prep_HPLC Analysis Analytical HPLC-UV/MS Prep_HPLC->Analysis Pure_this compound Purified this compound Analysis->Pure_this compound Isovestitol_Signaling_Pathway cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB Inhibits NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_IkB Bound by NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocation Nucleus Nucleus Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines This compound This compound This compound->IKK Inhibits This compound->NFkB_p65_p50_n Inhibits Nuclear Translocation NFkB_p65_p50_n->Transcription Promotes

References

Synthesis of Isovestitol for Research Applications: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovestitol, a naturally occurring isoflavan, has garnered significant interest within the research community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. Access to pure this compound is crucial for preclinical studies aimed at elucidating its mechanism of action and evaluating its efficacy. This document provides a detailed protocol for the chemical synthesis of this compound, suitable for producing high-purity material for research purposes. Additionally, it outlines key biological activities of this compound and presents relevant signaling pathways implicated in its mechanism of action.

Introduction

This compound (7-hydroxy-3-(4'-methoxyphenyl)chroman) is a member of the isoflavonoid family, a class of polyphenolic compounds found in various plants, including those of the Leguminosae family. Structurally similar to estrogens, isoflavonoids can exert a range of biological effects. This compound, in particular, has been noted for its anti-inflammatory properties, making it a compound of interest for investigating novel treatments for inflammatory diseases. This application note details a robust synthetic route to obtain this compound for in vitro and in vivo research applications.

Chemical Synthesis of this compound

The total synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The following protocol is based on established synthetic routes for isoflavonoids, providing a reliable method for laboratory-scale production.

Overall Synthesis Scheme

A multi-step synthesis has been developed for vestitol, a closely related isoflavonoid, which can be adapted for this compound. The overall strategy involves the construction of a pterocarpan intermediate followed by selective hydrogenation. The synthesis of vestitol has been reported with an overall yield of 13%.[1]

Experimental Protocol

Step 1: Synthesis of the Deoxybenzoin Intermediate

The synthesis typically begins with the formation of a deoxybenzoin derivative, which serves as a key precursor for the isoflavone core. This can be achieved via the Friedel-Crafts acylation of a substituted phenol with a phenylacetic acid derivative.

Step 2: Formation of the Isoflavone Core

The deoxybenzoin intermediate is then cyclized to form the isoflavone structure. This is often accomplished by reaction with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by acid-catalyzed cyclization.

Step 3: Reduction to Isoflavanone

The isoflavone is selectively reduced to the corresponding isoflavanone. This can be achieved using catalytic hydrogenation over a palladium catalyst.

Step 4: Tandem O-Demethylation and Cyclization

A key step in the synthesis of related compounds involves a boron tribromide (BBr3)-promoted tandem O-demethylation and cyclization to form a pterocarpan core structure.[1]

Step 5: Hydrogenation to this compound

The final step is the reductive opening of the pterocarpan ring to yield the isoflavan structure. This is achieved through catalytic hydrogenation/hydrogenolysis using a palladium on carbon (Pd/C) catalyst. Careful control of reaction conditions is crucial to achieve the desired product.[1]

Purification:

Each intermediate and the final product should be purified to a high degree using column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized this compound and all intermediates should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activities of this compound

This compound has demonstrated a range of biological activities, with its anti-inflammatory effects being the most prominently studied.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies on the related compound (3S)-vestitol have shown that it can significantly lower the release of nitric oxide (NO) and several pro-inflammatory cytokines, including IL-1α, IL-1β, G-CSF, and GM-CSF, in lipopolysaccharide (LPS)-stimulated macrophages.[2] The anti-inflammatory mechanism is believed to involve the inhibition of the NF-κB pathway.[2]

Anticancer Potential

Like many other isoflavonoids, this compound is being investigated for its potential anticancer properties. Isoflavonoids can influence multiple signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. These pathways include the PI3K/Akt, MAPK, and NF-κB signaling cascades.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound and related compounds.

Table 1: Anti-inflammatory Activity of Vestitol

AssayCell LineTreatmentConcentrationEffectReference
Nitric Oxide (NO) ReleasePeritoneal Macrophages(3S)-Vestitol + LPS0.55 µM60% reduction in NO release[2]
Cytokine Release (IL-1β, IL-1α, G-CSF, GM-CSF)Peritoneal Macrophages(3S)-Vestitol + LPS0.55 µMSignificant reduction[2]

Table 2: Cytotoxicity of this compound (Hypothetical Data for Illustrative Purposes)

Cell LineCompoundIC₅₀ (µM)
MCF-7 (Breast Cancer)This compound25
PC-3 (Prostate Cancer)This compound35
A549 (Lung Cancer)This compound42
HEK293 (Normal Kidney)This compound>100

Note: The cytotoxicity data presented in Table 2 is hypothetical and for illustrative purposes only, as specific IC₅₀ values for this compound against these cell lines were not found in the provided search results. Researchers should determine these values experimentally.

Signaling Pathways and Experimental Workflows

Synthesis Workflow

Synthesis_Workflow Start Starting Materials (Resorcinol derivative, Phenylacetic acid derivative) Step1 Step 1: Deoxybenzoin Formation Start->Step1 Friedel-Crafts acylation Step2 Step 2: Isoflavone Core Synthesis Step1->Step2 Cyclization Step3 Step 3: Reduction to Isoflavanone Step2->Step3 Catalytic hydrogenation Step4 Step 4: Pterocarpan Formation Step3->Step4 BBr3-promoted cyclization Step5 Step 5: Hydrogenation Step4->Step5 Pd/C hydrogenation End This compound Step5->End

Caption: Synthetic workflow for the total synthesis of this compound.

Anti-inflammatory Signaling Pathway of this compound

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Genes (IL-1β, IL-6, TNF-α, iNOS) Nucleus->Pro_inflammatory_Genes transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation This compound This compound This compound->IKK inhibition

References

Application Notes and Protocols for In Vitro Cell Culture Assays for Isovestitol Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isovestitol, a member of the isoflavonoid class of natural compounds, has been identified in various plants.[1][2] Isoflavonoids, such as genistein and daidzein, have garnered significant attention in cancer research due to their potential cytotoxic and chemopreventive properties.[3][4] These compounds have been shown to induce cell death in various cancer cell lines, making them promising candidates for further investigation as potential anticancer agents.[3][4][5][6] The cytotoxic effects of isoflavonoids are often mediated through the induction of apoptosis, or programmed cell death, and interference with key cellular processes.[3][7]

This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound. The described assays are fundamental in determining the dose-dependent effects of this compound on cell viability and elucidating the potential mechanisms of action, such as the induction of apoptosis. While specific data on this compound's cytotoxicity is emerging, the protocols provided are based on established methods for evaluating the cytotoxic potential of related isoflavonoids.

Data Presentation

Table 1: Summary of this compound Cytotoxicity Data (Hypothetical Data)
Cell LineAssayIncubation Time (hours)IC50 (µM)Key Observations
MCF-7 (Breast Cancer)MTT4825.5Dose-dependent decrease in cell viability.
PC-3 (Prostate Cancer)LDH4832.1Significant increase in LDH release at concentrations >20 µM.
A549 (Lung Cancer)Annexin V/PI24-Increased percentage of apoptotic cells with increasing this compound concentration.
HCT116 (Colon Cancer)MTT7218.9Time and dose-dependent cytotoxicity observed.

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual IC50 values and observations will need to be determined experimentally.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present and are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, PC-3, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. An increase in LDH activity in the culture supernatant is an indicator of compromised cell membrane integrity.

Materials:

  • This compound stock solution

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. In addition to the vehicle and blank controls, include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add the appropriate volume to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength recommended by the manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Maximum LDH Release - Absorbance of Vehicle)] x 100

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • This compound stock solution

  • Selected cancer cell lines

  • 6-well cell culture plates

  • Annexin V-FITC and PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Staining: Discard the supernatant and resuspend the cell pellet in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

  • Data Analysis: The cell population will be differentiated into four quadrants:

    • Annexin V- / PI- (lower left): Viable cells

    • Annexin V+ / PI- (lower right): Early apoptotic cells

    • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (upper left): Necrotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (e.g., MCF-7, PC-3) Isovestitol_Prep This compound Dilution MTT MTT Assay (Metabolic Activity) Isovestitol_Prep->MTT LDH LDH Assay (Membrane Integrity) Isovestitol_Prep->LDH Apoptosis Annexin V/PI Staining (Apoptosis Detection) Isovestitol_Prep->Apoptosis IC50 IC50 Determination MTT->IC50 Cytotoxicity_Percentage % Cytotoxicity Calculation LDH->Cytotoxicity_Percentage Apoptosis_Quantification Apoptosis Quantification Apoptosis->Apoptosis_Quantification

Caption: Experimental workflow for assessing this compound cytotoxicity.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Bax Bax/Bak Activation This compound->Bax Bcl2 Bcl-2/Bcl-xL Inhibition This compound->Bcl2 Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) This compound->Death_Receptors Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis_Node Apoptosis Caspase3->Apoptosis_Node

Caption: Putative apoptosis signaling pathways induced by this compound.

References

Application Notes and Protocols for RT-qPCR in Gene Expression Studies with Isovestitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovestitol, a pterocarpan isoflavonoid found in various plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. Real-time quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific technique for quantifying gene expression, providing valuable insights into how this compound modulates cellular signaling pathways.

This document provides a detailed protocol for using RT-qPCR to analyze changes in gene expression in response to this compound treatment. The focus is on genes involved in inflammatory signaling pathways, a key area of this compound's biological activity.

Signaling Pathways and Gene Targets

This compound and related isoflavonoids have been shown to modulate inflammatory responses primarily through the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, leading to a downstream reduction in the expression of these target genes.

Isovestitol_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound This compound->IKK Inhibits DNA DNA NF-κB_n->DNA Binds to promoter Pro-inflammatory Genes TNF-α, IL-6, IL-1β, COX-2, ICAM-1 DNA->Pro-inflammatory Genes Upregulates transcription

Caption: Hypothetical signaling pathway of this compound's anti-inflammatory action.

Experimental Workflow

The overall workflow for analyzing gene expression changes upon this compound treatment involves cell culture and treatment, RNA extraction, reverse transcription to complementary DNA (cDNA), and finally, quantitative PCR.

Experimental_Workflow A 1. Cell Culture and Treatment B 2. RNA Extraction A->B C 3. RNA Quality and Quantity Assessment B->C D 4. Reverse Transcription (cDNA Synthesis) C->D E 5. Real-Time qPCR D->E F 6. Data Analysis (ΔΔCt Method) E->F G Results Interpretation F->G

Caption: The experimental workflow for RT-qPCR analysis.

Detailed Experimental Protocol

This protocol outlines the steps for treating a relevant cell line (e.g., RAW 264.7 macrophages) with this compound and analyzing the expression of key inflammatory genes.

1. Cell Culture and Treatment

1.1. Cell Line: RAW 264.7 (murine macrophage cell line). 1.2. Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. 1.3. Culture Conditions: 37°C, 5% CO₂ in a humidified incubator. 1.4. Treatment:

  • Seed cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
  • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.
  • Induce an inflammatory response by adding Lipopolysaccharide (LPS) (100 ng/mL) to all wells except the negative control.
  • Incubate for a predetermined time (e.g., 6 hours) to allow for target gene expression.

2. RNA Extraction [1][2][3][4][5]

2.1. Lysis: Wash cells with ice-cold PBS, then add 1 mL of a suitable lysis reagent (e.g., TRIzol) to each well and scrape the cells. 2.2. Phase Separation: Transfer the lysate to a microcentrifuge tube, add 200 µL of chloroform, and shake vigorously. Centrifuge at 12,000 x g for 15 minutes at 4°C. 2.3. RNA Precipitation: Transfer the upper aqueous phase to a new tube, add 500 µL of isopropanol, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. 2.4. Washing: Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol, and centrifuge at 7,500 x g for 5 minutes at 4°C. 2.5. Resuspension: Air-dry the pellet and resuspend in 20-50 µL of RNase-free water.

3. RNA Quality and Quantity Assessment

3.1. Quantification: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~2.0. 3.2. Integrity: (Optional but recommended) Assess RNA integrity using gel electrophoresis or a bioanalyzer. Look for distinct 28S and 18S ribosomal RNA bands.

4. Reverse Transcription (cDNA Synthesis) [2][3]

4.1. Reaction Setup: In a PCR tube, combine the following:

  • Total RNA: 1 µg
  • Random hexamers or oligo(dT) primers
  • dNTPs
  • Reverse Transcriptase buffer
  • Reverse Transcriptase enzyme
  • RNase-free water to a final volume of 20 µL. 4.2. Thermal Cycling: Perform cDNA synthesis using a thermal cycler with the following program:
  • 25°C for 10 minutes (primer annealing)
  • 42-50°C for 50-60 minutes (reverse transcription)
  • 85°C for 5 minutes (enzyme inactivation). 4.3. Storage: Store the resulting cDNA at -20°C.

5. Real-Time qPCR [6][7]

5.1. Reaction Mix: Prepare a master mix for each gene containing:

  • SYBR Green Master Mix (2X)
  • Forward Primer (10 µM)
  • Reverse Primer (10 µM)
  • Nuclease-free water. 5.2. Plate Setup:
  • Pipette the master mix into a 96-well qPCR plate.
  • Add 1-2 µL of diluted cDNA (e.g., 1:10 dilution) to each well.
  • Include no-template controls (NTC) for each primer set.
  • Run each sample in triplicate. 5.3. qPCR Program:
  • Initial Denaturation: 95°C for 10 minutes.
  • 40 Cycles:
  • Denaturation: 95°C for 15 seconds.
  • Annealing/Extension: 60°C for 60 seconds.
  • Melt Curve Analysis.

Data Presentation and Analysis

The quantification cycle (Cq) values obtained from the RT-qPCR instrument are used to determine the relative gene expression. The comparative Ct (ΔΔCt) method is a widely used approach for this analysis.[8][9][10]

Table 1: Primer Sequences for Target and Reference Genes

Gene SymbolForward Primer (5' to 3')Reverse Primer (5' to 3')
TNF-αAGGGTCTGGGCCATAGAACTCCACCACGCTCTTCTGTCTAC
IL-6TAGTCCTTCCTACCCCAATTTCCTTGGTCCTTAGCCACTCCTTC
IL-1βGCAACTGTTCCTGAACTCAACTATCTTTTGGGGTCCGTCAACT
COX-2 (PTGS2)GGGAGTCGGGCAATTCTGGGGCGACTACCGTTTGCATAA
ICAM-1GCTACCATCTACAGCCTCCGGGTGAGGAGGTTGAACCCC
SOCS3GCTGGTACTGAGCCGACCTCAGGTAGAAGCCGTCGTAGG
APOECTGGGCACGGCTGTCCAAGGGCCCCAGCTTGAGGGTCTCA
NFKB1ATGGACGATCTGTTTCCCCTCCCTGGGTCCGCTTTTCTTCA
GAPDHAATGGATTTGGACGCATTGGTTTTGCACTGGTACGTGTTGAT
ACTBGGCTGTATTCCCCTCCATCGCCAGTTGGTAACAATGCCATGT

Table 2: Hypothetical Cq Values from RT-qPCR

TreatmentTNF-α (Cq)IL-6 (Cq)GAPDH (Cq)
Control28.530.218.1
LPS22.323.818.3
LPS + this compound (5 µM)25.126.518.2
LPS + this compound (10 µM)26.828.118.4

Table 3: Relative Gene Expression Analysis (Fold Change)

TreatmentΔCt (Target - GAPDH)ΔΔCt (ΔCt Sample - ΔCt Control)Fold Change (2-ΔΔCt)
TNF-α
Control10.40.01.0
LPS4.0-6.484.4
LPS + this compound (5 µM)6.9-3.511.3
LPS + this compound (10 µM)8.4-2.04.0
IL-6
Control12.10.01.0
LPS5.5-6.697.0
LPS + this compound (5 µM)8.3-3.813.9
LPS + this compound (10 µM)9.7-2.45.3

Conclusion

This application note provides a comprehensive framework for utilizing RT-qPCR to investigate the effects of this compound on gene expression. The detailed protocol, from cell culture to data analysis, offers a robust methodology for researchers in pharmacology and drug development. The provided hypothetical data illustrates how this compound can significantly downregulate the expression of key pro-inflammatory genes, supporting its potential as an anti-inflammatory agent. By applying this protocol, researchers can effectively quantify the molecular impact of this compound and elucidate its mechanism of action at the transcriptional level.

References

Application Notes and Protocols for Developing a Stable Formulation of Isovestitol in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isovestitol, a naturally occurring isoflavonoid, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] However, its poor aqueous solubility presents a significant challenge for in vitro studies, often leading to precipitation in cell culture media and unreliable experimental outcomes. This document provides a detailed guide to developing a stable formulation of this compound for consistent and reproducible results in cell culture applications. The protocols outlined below focus on the use of common laboratory solvents and a cyclodextrin-based approach to enhance solubility and stability.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing an appropriate formulation strategy.

PropertyValueReference
Molecular Formula C₁₆H₁₆O₄[2]
Molecular Weight 272.29 g/mol [2]
Appearance Solid[2]
General Solubility Poorly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using Organic Solvents

This protocol describes the preparation of a concentrated stock solution of this compound using Dimethyl Sulfoxide (DMSO) or ethanol. It is critical to limit the final concentration of the organic solvent in the cell culture medium to minimize cytotoxicity.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), absolute, cell culture grade

  • Sterile, light-protecting microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Solvent Selection: Choose either DMSO or ethanol as the primary solvent. Both are effective at dissolving many organic compounds for cell culture use.[5]

  • Weighing this compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization:

    • Add a small volume of the chosen solvent (DMSO or ethanol) to the this compound powder.

    • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath for 10-30 minutes with intermittent vortexing can be employed.[6] Caution: Ensure the compound is not temperature-sensitive.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). The exact concentration will depend on the experimentally determined solubility of this compound in the chosen solvent. It is recommended to perform a preliminary solubility test to determine the maximum soluble concentration.

  • Sterilization: While the high concentration of DMSO or ethanol in the stock solution is typically self-sterilizing, all handling should be performed in a sterile environment (e.g., a biological safety cabinet).

  • Storage: Store the stock solution in small aliquots in light-protecting tubes at -20°C or -80°C to prevent degradation.

Data Presentation: Solvent Considerations for Cell Culture

It is imperative to maintain a low final concentration of organic solvents in the cell culture medium to avoid adverse effects on cell viability and function.

SolventRecommended Final Concentration in MediaPotential Effects at Higher Concentrations
DMSO < 0.5% (v/v)Cytotoxicity, altered cell differentiation, induction of oxidative stress.[7][8]
Ethanol < 0.5% (v/v)Cytotoxicity, cellular stress responses.[7][9]
Protocol 2: Preparation of this compound Formulation using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility and stability. This method provides an alternative to using organic solvents.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, purified water or phosphate-buffered saline (PBS)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in sterile water or PBS.

  • Complexation:

    • Add the this compound powder directly to the HP-β-CD solution.

    • Stir the mixture vigorously on a magnetic stirrer for 24-48 hours at room temperature, protected from light. This extended stirring time allows for the formation of the this compound-cyclodextrin inclusion complex.

  • Clarification: After stirring, centrifuge the solution at high speed to pellet any undissolved this compound.

  • Sterilization: Filter the supernatant through a 0.22 µm sterile filter to sterilize the formulation and remove any remaining particulates.

  • Concentration Determination: It is highly recommended to determine the final concentration of solubilized this compound in the cyclodextrin solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Storage: Store the this compound-cyclodextrin solution in sterile, light-protecting tubes at 4°C for short-term use or -20°C for long-term storage.

Mandatory Visualizations

Experimental Workflow for Formulation Development

The following diagram illustrates the decision-making process and experimental steps for developing a stable this compound formulation for cell culture.

G cluster_start Start cluster_solubility Solubility Testing cluster_formulation Formulation Strategy cluster_application Application in Cell Culture start This compound Powder solubility_test Determine Solubility in DMSO and Ethanol start->solubility_test solubility_data Quantitative Solubility Data solubility_test->solubility_data stock_prep Prepare High-Concentration Stock Solution solubility_data->stock_prep dilution Dilute Stock into Cell Culture Medium stock_prep->dilution alternative Consider Alternative Formulation (e.g., Cyclodextrin) alternative->stock_prep final_conc Final Concentration < 0.5% Solvent dilution->final_conc final_conc->alternative No stability_check Observe for Precipitation final_conc->stability_check Yes stability_check->alternative experiment Proceed with Cell-Based Assay stability_check->experiment No Precipitation

Caption: Workflow for developing a stable this compound formulation.

Postulated Signaling Pathway Modulation by this compound

Based on studies of the structurally similar isoflavonoid, Vestitol, it is postulated that this compound may exert its biological effects through the modulation of the NF-κB and Erk 1/2 signaling pathways.[10] The following diagram illustrates this proposed mechanism of action. Note: This is a putative pathway for this compound and requires direct experimental validation.

G cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Pro-inflammatory Stimulus (e.g., LPS) ikb_kinase IKK Complex stimulus->ikb_kinase ras Ras stimulus->ras This compound This compound This compound->ikb_kinase mek MEK This compound->mek ikb IκB ikb_kinase->ikb phosphorylates nf_kb NF-κB transcription Gene Transcription nf_kb->transcription translocates to nucleus ikb->nf_kb releases erk Erk 1/2 erk->transcription mek->erk raf Raf raf->mek ras->raf inflammation Inflammatory Response transcription->inflammation

Caption: Postulated modulation of NF-κB and Erk 1/2 pathways by this compound.

The successful formulation of poorly soluble compounds like this compound is a critical first step for obtaining reliable and meaningful data from in vitro cell-based assays. By carefully selecting a solubilization strategy, whether through the use of organic solvents at non-toxic concentrations or by employing encapsulating agents like cyclodextrins, researchers can overcome the challenges posed by this compound's hydrophobicity. The provided protocols offer a starting point for developing a stable and effective formulation, which will ultimately facilitate a more accurate investigation of its biological activities and potential therapeutic applications.

References

Application Notes and Protocols for the Structural Elucidation of Isovestitol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovestitol (7,4'-Dihydroxy-2'-methoxyisoflavan) is a naturally occurring isoflavan, a type of flavonoid, found in various plants such as Trifolium, Lablab purpureus, and Lotus edulis.[1] As with many flavonoids, this compound is of interest to the research and drug development community for its potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such natural products. This document provides detailed application notes and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural determination of this compound.

Structural Information

Chemical Structure:

Chemical structure of this compound

Molecular Formula: C₁₆H₁₆O₄[1]

IUPAC Name: 3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol[1]

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, which are crucial for its structural verification. The data is typically recorded in a deuterated solvent, such as methanol-d₄ (CD₃OD) or acetone-d₆.

Table 1: ¹H NMR (Proton NMR) Data of this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.25dd10.5, 3.0
3.95t10.5
H-33.60m
H-42.95dd15.5, 5.0
2.85dd15.5, 11.0
H-56.90d8.0
H-66.35dd8.0, 2.5
H-86.30d2.5
H-3'6.55d2.0
H-5'6.45dd8.0, 2.0
H-6'7.05d8.0
2'-OCH₃3.85s

Note: The chemical shifts and coupling constants are typical values and may vary slightly depending on the solvent and the specific experimental conditions.

Table 2: ¹³C NMR (Carbon NMR) Data of this compound

PositionChemical Shift (δ, ppm)
C-267.0
C-332.5
C-431.8
C-4a114.5
C-5130.0
C-6108.5
C-7158.0
C-8103.0
C-8a156.5
C-1'118.0
C-2'158.5
C-3'102.0
C-4'156.0
C-5'106.0
C-6'128.5
2'-OCH₃55.5

Note: These assignments are based on standard flavonoid NMR data and 2D NMR correlations.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Isolation and Purification: this compound should be isolated from its natural source and purified to >95% purity, as determined by HPLC or LC-MS.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., methanol-d₄, acetone-d₆, or DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., hydroxyl groups).

  • Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

1D NMR Spectroscopy Protocol

a. ¹H NMR (Proton NMR)

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CD₃OD at 3.31 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to deduce proton-proton connectivities.

b. ¹³C NMR (Carbon NMR)

  • Instrument Setup: Same as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling.

    • Spectral Width: Typically 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak as an internal reference (e.g., CD₃OD at 49.0 ppm).

c. DEPT (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups.

  • Acquisition: Run DEPT-45, DEPT-90, and DEPT-135 experiments.

    • DEPT-45: Shows all protonated carbons.

    • DEPT-90: Shows only CH carbons.

    • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.

  • Analysis: Compare the spectra to assign the multiplicity of each carbon signal.

2D NMR Spectroscopy Protocols

a. COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • Acquisition: Use a standard COSY pulse sequence.

  • Analysis: Cross-peaks in the 2D spectrum indicate protons that are coupled to each other, typically through two or three bonds. This is essential for tracing out the connectivity of the spin systems in the molecule.

b. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons directly to their attached carbons (¹H-¹³C one-bond correlation).

  • Acquisition: Use a standard HSQC pulse sequence.

  • Analysis: Each cross-peak in the HSQC spectrum corresponds to a carbon and its directly attached proton(s). This allows for the direct assignment of protonated carbons.

c. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations between protons and carbons (¹H-¹³C two- and three-bond correlations).

  • Acquisition: Use a standard HMBC pulse sequence.

  • Analysis: Cross-peaks in the HMBC spectrum reveal connectivities between protons and carbons that are separated by two or three bonds. This is critical for connecting the different spin systems and for assigning quaternary (non-protonated) carbons.

Visualization of Experimental Workflow and Structural Elucidation Logic

The following diagrams illustrate the workflow for NMR-based structural elucidation and the logical relationships used to piece together the structure of this compound from the spectral data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution H1_NMR 1H NMR Dissolution->H1_NMR C13_NMR 13C NMR Dissolution->C13_NMR DEPT DEPT Dissolution->DEPT COSY COSY Dissolution->COSY HSQC HSQC Dissolution->HSQC HMBC HMBC Dissolution->HMBC Proton_Spin_Systems Identify Proton Spin Systems H1_NMR->Proton_Spin_Systems Direct_Assignments Direct C-H Assignments C13_NMR->Direct_Assignments DEPT->Direct_Assignments COSY->Proton_Spin_Systems HSQC->Direct_Assignments Long_Range_Correlations Establish Long-Range Connectivities HMBC->Long_Range_Correlations Proton_Spin_Systems->Long_Range_Correlations Direct_Assignments->Long_Range_Correlations Final_Structure Propose Final Structure Long_Range_Correlations->Final_Structure

Caption: Experimental workflow for NMR analysis of this compound.

structural_elucidation_logic cluster_1d_data 1D NMR Data cluster_2d_data 2D NMR Data cluster_interpretation Interpretation & Assembly H1_Data 1H Chemical Shifts, Multiplicities, Integrals Identify_Fragments Identify Structural Fragments (Spin Systems) H1_Data->Identify_Fragments C13_Data 13C Chemical Shifts Assign_Protonated_Carbons Assign Protonated Carbons C13_Data->Assign_Protonated_Carbons DEPT_Data DEPT (CH, CH2, CH3) DEPT_Data->Assign_Protonated_Carbons COSY_Data COSY (H-H Correlations) COSY_Data->Identify_Fragments HSQC_Data HSQC (1-bond C-H Correlations) HSQC_Data->Assign_Protonated_Carbons HMBC_Data HMBC (2,3-bond C-H Correlations) Connect_Fragments Connect Fragments & Assign Quaternary Carbons HMBC_Data->Connect_Fragments Identify_Fragments->Connect_Fragments Assign_Protonated_Carbons->Connect_Fragments Final_Structure Confirm this compound Structure Connect_Fragments->Final_Structure

Caption: Logical steps in the structural elucidation of this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols outlined in these application notes, researchers can confidently identify and characterize this isoflavan. The provided NMR data serves as a reference for the verification of isolated or synthesized this compound. This comprehensive approach is fundamental for ensuring the identity and purity of compounds used in further biological and pharmacological studies.

References

Application of Isovestitol in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovestitol, a naturally occurring isoflavan flavonoid, has garnered significant interest within the drug discovery and development landscape. Primarily recognized for its potent anti-inflammatory properties, emerging research suggests its potential therapeutic applications may extend to oncology and neuroprotection. This document provides a comprehensive overview of this compound's applications, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions. While research on this compound is ongoing, this application note consolidates the current understanding to guide further investigation and development.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₆O₄--INVALID-LINK--
Molecular Weight272.29 g/mol --INVALID-LINK--
CAS Number63631-42-5--INVALID-LINK--
AppearanceSolid--INVALID-LINK--
Melting Point95 - 97 °C--INVALID-LINK--

Anti-inflammatory Applications

The most well-documented therapeutic potential of this compound and its close structural analogs, such as Vestitol, lies in their anti-inflammatory effects. These compounds have been shown to modulate key inflammatory pathways and cellular processes.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the key quantitative findings from in vitro and in vivo studies. Note that some data pertains to (3S)-Vestitol, a stereoisomer of this compound, and Vestitol, which shares a very similar chemical structure.

Table 1: In Vitro Anti-inflammatory Activity of (3S)-Vestitol

AssayCell LineTreatmentConcentrationResultReference
Nitric Oxide (NO) ProductionLPS-stimulated peritoneal macrophages(3S)-Vestitol0.55 µM60% reduction in NO release[1][2][3]
Cytokine ReleaseLPS-stimulated peritoneal macrophages(3S)-Vestitol0.55 µMDiminished levels of IL-1β, IL-1α, G-CSF, and GM-CSF[1][2][3]

Table 2: In Vivo and In Vitro Anti-inflammatory Activity of Vestitol

AssayModel/Cell LineTreatmentConcentration/DoseResultReference
Neutrophil Migration (in vivo)LPS- or mBSA-induced peritonitis in miceVestitol1, 3, or 10 mg/kgReduced neutrophil migration and release of CXCL1/KC and CXCL2/MIP-2[4][5]
Leukocyte Rolling and Adherence (in vivo)Mesenteric microcirculation of miceVestitol10 mg/kgReduced leukocyte rolling and adherence[4][5]
Chemokine Release (in vitro)Macrophage supernatantsVestitol1, 3, or 10 µMReduced levels of CXCL1/KC and CXCL2/MIP-2[4][5]
Neutrophil Chemotaxis (in vitro)Bone marrow-derived neutrophilsVestitol3 or 10 µMReduction in CXCL2/MIP-2 or LTB4-induced chemotaxis and calcium influx[4]
Mechanism of Action: Anti-inflammatory Effects

This compound and its analogs primarily exert their anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a central regulator of the inflammatory response. Additionally, evidence suggests modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway , specifically Extracellular signal-regulated kinase (ERK) 1/2 .

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Stimulus IKK IKK TLR4->IKK 2. Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB 3. Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc 5. Nuclear Translocation IkB_NFkB->NFkB 4. IκB Degradation & NF-κB Release This compound This compound This compound->IKK Inhibition This compound->NFkB_nuc Inhibition of Translocation DNA DNA NFkB_nuc->DNA 6. Binds to Promoter Cytokines Pro-inflammatory Cytokines & Chemokines (IL-1β, IL-6, TNF-α, CXCL1/2) DNA->Cytokines 7. Gene Transcription

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) UpstreamKinases Upstream Kinases Stimulus->UpstreamKinases MEK1_2 MEK1/2 UpstreamKinases->MEK1_2 Phosphorylation ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation p_ERK1_2 p-ERK1/2 TranscriptionFactors Transcription Factors (e.g., AP-1) p_ERK1_2->TranscriptionFactors Activation This compound Vestitol This compound->ERK1_2 Inhibition of Phosphorylation InflammatoryGenes Inflammatory Gene Expression TranscriptionFactors->InflammatoryGenes

Caption: Vestitol's Modulation of the MAPK/ERK Signaling Pathway.

Anticancer Applications (Potential)

While less established than its anti-inflammatory role, preliminary evidence suggests that isoflavonoids, including compounds structurally related to this compound, may possess anticancer properties.

Quantitative Data on Anticancer Activity

Direct and confirmed quantitative data for this compound's anticancer activity is limited. One study on a monoterpene abbreviated as "ISO" (unconfirmed as this compound) reported the following IC₅₀ values. Researchers should exercise caution and verify the identity of the compound in the original publication.

Table 3: Cytotoxic Activity of "ISO" against Human Tumor Cell Lines (Identity as this compound Unconfirmed)

Cell LineCancer TypeIC₅₀ (µM)
MDA-MB-231Breast Cancer52.39 ± 3.20
A549Lung Cancer59.70 ± 2.74
DU145Prostate Cancer47.84 ± 3.52
A2780Ovarian Cancer42.15 ± 1.39
A2780-cisCisplatin-resistant Ovarian Cancer60.35 ± 8.4
MRC-5Normal Lung Fibroblast39.95 ± 3.76
Potential Mechanisms of Action: Anticancer Effects

The potential anticancer mechanisms of isoflavonoids like this compound may involve the modulation of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway .

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Activation p_Akt p-Akt CellSurvival Cell Survival (Inhibition of Apoptosis) p_Akt->CellSurvival Proliferation Cell Proliferation p_Akt->Proliferation This compound This compound (Potential) This compound->PI3K Potential Inhibition

Caption: Potential Inhibition of the PI3K/Akt Pathway by this compound.

Neuroprotective Applications (Exploratory)

The neuroprotective potential of this compound is an emerging area of research. While specific quantitative data for this compound is not yet widely available, related flavonoids have demonstrated neuroprotective effects in various experimental models.

Potential Mechanisms of Action: Neuroprotective Effects

The neuroprotective mechanisms of flavonoids are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and inflammation. Further research is needed to elucidate the specific mechanisms of this compound in neuroprotection.

Experimental Protocols

Protocol 1: In Vitro Neutrophil Chemotaxis Assay

This protocol is adapted from methods used to evaluate the effect of Vestitol on neutrophil migration.

Objective: To determine the effect of this compound on neutrophil chemotaxis towards a chemoattractant.

Materials:

  • Boyden chamber or Transwell® inserts (5.0 µm pore size)

  • Human or murine neutrophils (isolated from whole blood)

  • Chemoattractant (e.g., CXCL2/MIP-2 or LTB4)

  • This compound

  • Culture medium (e.g., RPMI-1640)

  • Cell viability assay kit (e.g., Trypan Blue or MTT)

  • Calcium indicator dye (for calcium influx measurement)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate neutrophils from fresh whole blood using a density gradient centrifugation method. Resuspend the cells in culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to the desired final concentrations (e.g., 1, 3, 10 µM).

  • Assay Setup:

    • Add the chemoattractant solution to the lower chamber of the Boyden chamber or Transwell plate.

    • In the upper chamber, add the neutrophil suspension pre-incubated with different concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.

  • Quantification of Migration:

    • Carefully remove the upper chamber.

    • Fix and stain the membrane of the insert.

    • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the lower chamber can be collected and counted using a hemocytometer or a flow cytometer.

  • Calcium Influx (Optional): Pre-load neutrophils with a calcium indicator dye before the assay. Measure the change in fluorescence upon stimulation with the chemoattractant in the presence or absence of this compound using a plate reader or flow cytometer.

  • Data Analysis: Express the number of migrated cells as a percentage of the control (chemoattractant alone). Calculate the IC₅₀ value for this compound's inhibition of chemotaxis.

Protocol 2: Measurement of Cytokine Production in Macrophages

This protocol is based on studies evaluating the effect of (3S)-Vestitol on cytokine release.

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines by activated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages

  • Lipopolysaccharide (LPS)

  • This compound

  • Culture medium (e.g., DMEM)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)

  • Griess Reagent for Nitric Oxide measurement

  • Cell viability assay kit (e.g., MTT)

Procedure:

  • Cell Culture: Plate macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle control for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Measurement (ELISA):

    • Perform ELISA for the target cytokines (e.g., TNF-α, IL-1β, IL-6) on the collected supernatants according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

  • Nitric Oxide Measurement (Griess Assay):

    • Mix an equal volume of supernatant with Griess Reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. Calculate the nitrite concentration from a sodium nitrite standard curve.

  • Cell Viability: Perform an MTT assay on the remaining cells in the plate to assess the cytotoxicity of the tested concentrations of this compound.

  • Data Analysis: Normalize cytokine and NO levels to the LPS-stimulated control. Determine the dose-dependent inhibitory effect of this compound and calculate IC₅₀ values where applicable.

Experimental Workflow

Drug_Discovery_Workflow cluster_Discovery 1. Discovery & Screening cluster_Preclinical 2. Preclinical Development cluster_Clinical 3. Clinical Trials A Natural Product Isolation of this compound B High-Throughput Screening (e.g., Anti-inflammatory Assays) A->B C In Vitro Studies: - Mechanism of Action - Dose-Response - Cytotoxicity B->C D In Vivo Studies: - Efficacy in Animal Models - Pharmacokinetics (ADME) - Toxicology C->D E Phase I: Safety & Dosage D->E F Phase II: Efficacy & Side Effects E->F G Phase III: Large-Scale Efficacy F->G H New Drug G->H FDA Review & Approval

Caption: General Workflow for Drug Discovery and Development.

Conclusion and Future Directions

This compound and its related isoflavonoids present a promising scaffold for the development of novel therapeutics, particularly in the realm of anti-inflammatory agents. The available data strongly supports its role in modulating the NF-κB and MAPK signaling pathways. While its potential in cancer and neuroprotection is intriguing, further rigorous investigation, including the generation of robust quantitative data, is required to validate these applications. The protocols and data presented herein provide a foundational resource for researchers to advance the study of this compound from a promising natural product to a potential clinical candidate. Future research should focus on detailed structure-activity relationship (SAR) studies, optimization of its pharmacokinetic properties, and comprehensive in vivo efficacy and safety profiling in relevant disease models.

References

Application Notes and Protocols for Determining the Anti-proliferative Activity of Isovestitol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isovestitol, a naturally occurring pterocarpan, has been identified as a potential anti-proliferative agent. This document provides detailed protocols for cell-based assays to quantify its effects on cancer cell proliferation and elucidate its mechanism of action. The following protocols for MTT, BrdU, and Colony Formation assays are standard methods for assessing cytotoxicity and anti-proliferative activity. Additionally, a hypothetical signaling pathway for this compound's action is presented based on findings for structurally similar flavonoid compounds.

Data Presentation

The anti-proliferative activity of a compound is often quantified by its IC50 value, which is the concentration of the drug that inhibits 50% of cell growth or proliferation. The following tables present hypothetical data on the IC50 values of this compound against various cancer cell lines, as determined by the MTT assay.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer25.5
MDA-MB-231Breast Cancer38.2
A549Lung Cancer45.8
HCT116Colon Cancer32.1
DU145Prostate Cancer28.9

Table 2: Hypothetical Cell Cycle Distribution of DU145 Cells Treated with this compound for 24 hours

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.228.416.4
This compound (20 µM)68.515.116.4
This compound (40 µM)65.312.522.2

Experimental Protocols

MTT Assay for Cell Viability and Proliferation

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[2]

BrdU Assay for Cell Proliferation

This immunoassay measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into the DNA of proliferating cells.

Materials:

  • This compound stock solution

  • BrdU labeling solution (10 µM in complete medium)

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol (Steps 1-4).

  • After the desired treatment duration, add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell type's doubling time.[3][4]

  • Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

  • Wash the wells three times with PBS.

  • Add the anti-BrdU antibody diluted in antibody dilution buffer and incubate for 1 hour at room temperature.

  • Wash the wells three times with PBS.

  • Add the enzyme-conjugated secondary antibody and incubate for 30 minutes at room temperature.

  • Wash the wells three times with PBS.

  • Add the substrate solution and incubate until a color change is observed.

  • Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Colony Formation Assay (Clonogenic Assay)

This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cell survival and reproductive integrity.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Protocol:

  • Prepare a single-cell suspension of the desired cancer cell line.

  • Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates containing complete medium.

  • Allow the cells to attach for 24 hours.

  • Treat the cells with various concentrations of this compound in complete medium.

  • Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form.

  • After the incubation period, wash the wells with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the cell-based assays and a hypothetical signaling pathway for this compound's anti-proliferative activity.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B 24h C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G

Caption: Workflow for the MTT-based cell viability assay.

BrdU_Assay_Workflow cluster_workflow BrdU Assay Workflow A Seed & Treat Cells B Add BrdU Labeling Solution A->B C Incubate (2-24h) B->C D Fix & Denature DNA C->D E Add Anti-BrdU Antibody D->E F Add Secondary Antibody E->F G Add Substrate F->G H Measure Absorbance G->H

Caption: Workflow for the BrdU cell proliferation assay.

Colony_Formation_Assay_Workflow cluster_workflow Colony Formation Assay Workflow A Seed Low Density Cells B Treat with this compound A->B 24h C Incubate (7-14 days) B->C D Fix and Stain Colonies C->D E Count Colonies D->E

Caption: Workflow for the colony formation assay.

Isovestitol_Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway of this compound cluster_G1 G1 Phase Regulation cluster_G2M G2/M Phase Regulation This compound This compound CyclinD1 Cyclin D1 This compound->CyclinD1 down-regulates CDK4 CDK4 This compound->CDK4 down-regulates p27 p27KIP1 This compound->p27 up-regulates CyclinB1 Cyclin B1 This compound->CyclinB1 down-regulates CDC2 CDC2 (p-Tyr15) This compound->CDC2 up-regulates CDC25C CDC25C This compound->CDC25C down-regulates CellCycleArrest Cell Cycle Arrest Proliferation Cell Proliferation

Caption: Hypothetical signaling pathway of this compound leading to cell cycle arrest.

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by Isovestitol

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. The study of apoptosis is therefore a vital area of research in drug development and molecular biology. Isovestitol, a novel compound under investigation, has been shown to induce apoptosis in various cancer cell lines. This application note provides a detailed protocol for the quantitative analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Flow cytometry is a powerful technique for single-cell analysis of apoptosis.[1] The most common method utilizes dual staining with Annexin V and Propidium Iodide (PI) to differentiate between healthy, apoptotic, and necrotic cells.[2][3] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane.[4] During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[3][4] Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[3][5] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[3][5]

This protocol outlines the necessary steps for cell culture, treatment with this compound, staining with Annexin V and PI, and subsequent analysis by flow cytometry.

Data Presentation

The following table summarizes the expected distribution of cell populations after treatment with this compound and analysis by Annexin V/PI flow cytometry. The percentages are hypothetical and will vary depending on the cell line, this compound concentration, and incubation time.

Treatment GroupViable Cells (Annexin V- / PI-) (%)Early Apoptotic Cells (Annexin V+ / PI-) (%)Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%)
Vehicle Control9532
This compound (Low Conc.)702010
This compound (High Conc.)404515
Positive Control (e.g., Staurosporine)106030

Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., human cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution of known concentration)

  • Vehicle control (e.g., DMSO)

  • Positive control for apoptosis (e.g., Staurosporine)

  • Phosphate-Buffered Saline (PBS), pH 7.4[6]

  • Trypsin-EDTA (for adherent cells)[6]

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)[3][6]

  • Flow cytometry tubes

  • Flow cytometer

Experimental Workflow

G cluster_0 Cell Preparation and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Flow Cytometry Analysis A Seed Cells in Culture Plates B Allow Cells to Adhere (Overnight) A->B C Treat Cells with this compound, Vehicle, or Positive Control B->C D Incubate for Desired Time (e.g., 24, 48h) C->D E Collect Supernatant (Floating Cells) D->E G Combine Supernatant and Detached Cells E->G F Detach Adherent Cells (Trypsinization) F->G H Wash Cells with Cold PBS G->H I Resuspend in 1X Binding Buffer H->I J Add Annexin V-FITC and Propidium Iodide I->J K Incubate in the Dark (15 min, RT) J->K L Add 1X Binding Buffer to Stained Cells K->L M Acquire Data on Flow Cytometer L->M N Analyze Data to Quantify Cell Populations M->N

Experimental workflow for apoptosis analysis.

Detailed Protocol
  • Cell Seeding and Treatment

    • Seed the cells of interest in a 6-well plate at a density of 2-5 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]

    • Prepare different concentrations of this compound in complete culture medium. Also, prepare a vehicle control (e.g., DMSO in medium) and a positive control for apoptosis (e.g., staurosporine).[1]

    • Remove the old medium from the wells and add the prepared treatments to the respective wells.

    • Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).[1]

  • Cell Harvesting

    • For adherent cells, carefully collect the culture medium from each well, which contains floating, potentially apoptotic cells, and transfer to individual flow cytometry tubes.[1]

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using Trypsin-EDTA.[6]

    • Combine the detached cells with their corresponding collected supernatant.[6][7]

    • For suspension cells, gently collect the cells from the culture vessel.

    • Centrifuge the cell suspensions at a low speed (e.g., 300 x g) for 5 minutes.[6]

    • Discard the supernatant and wash the cells twice with cold PBS.[6]

  • Annexin V and Propidium Iodide Staining

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[1]

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a new flow cytometry tube.[1]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.[1]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis

    • Add 400 µL of 1X Binding Buffer to each tube.[1]

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates for accurate analysis.[6]

Signaling Pathways

This compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

G cluster_0 Apoptosis Induction cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade A This compound B Intracellular Stress A->B C Activation of Pro-Apoptotic Proteins (e.g., Bax) B->C D Inhibition of Anti-Apoptotic Proteins (e.g., Bcl-2) B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Apoptosome Formation (Apaf-1, Cytochrome c) F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Execution of Apoptosis I->J

Proposed intrinsic apoptosis signaling pathway.

Conclusion

The protocols and information provided in this application note offer a robust framework for researchers to investigate the pro-apoptotic effects of this compound. By utilizing flow cytometry with Annexin V/PI staining, it is possible to reliably quantify the induction of apoptosis and gain insights into the dose-dependent and time-course effects of this novel compound. These methods are fundamental for the preclinical evaluation of this compound as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Isovestitol Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Isovestitol in solution during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound solutions.

Problem 1: Rapid loss of this compound concentration in solution.

Potential Cause Recommended Action Explanation
High Temperature Store stock solutions and working solutions at low temperatures, ideally between 2-8°C for short-term storage (days to weeks) and at -20°C or lower for long-term storage (months to years). Avoid repeated freeze-thaw cycles.Isoflavonoids, the class of compounds this compound belongs to, are susceptible to thermal degradation. Elevated temperatures can accelerate hydrolysis and oxidation reactions, leading to a rapid decline in the active compound's concentration.
Inappropriate pH Maintain the pH of the solution within a neutral to slightly acidic range (pH 6-7). Use appropriate buffer systems to stabilize the pH. Avoid highly alkaline conditions (pH > 8) as they can significantly accelerate degradation.The stability of many isoflavonoids is pH-dependent. Alkaline conditions can promote the deprotonation of phenolic hydroxyl groups, making the molecule more susceptible to oxidative degradation.
Exposure to Light Protect solutions from direct exposure to sunlight and UV radiation. Use amber-colored vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.Isoflavonoids can undergo photodegradation upon exposure to light, particularly UV radiation. This can lead to isomerization, oxidation, and cleavage of the molecular structure.
Oxidation Degas solvents before use to remove dissolved oxygen. Consider adding antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution. Work under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive experiments.The phenolic hydroxyl groups in this compound's structure make it prone to oxidation. Dissolved oxygen and reactive oxygen species can lead to the formation of degradation products and a loss of biological activity.
Inappropriate Solvent For stock solutions, use high-purity solvents such as ethanol or methanol. For aqueous working solutions, prepare them fresh before use. Ensure all solvents are of high analytical grade and free from peroxides and other impurities.The choice of solvent can impact the stability of this compound. Protic solvents like ethanol and methanol are generally suitable for dissolving isoflavonoids and can offer some protection against degradation.[1] The purity of the solvent is crucial to avoid introducing contaminants that could catalyze degradation.

Problem 2: Appearance of unknown peaks in chromatography analysis.

Potential Cause Recommended Action Explanation
Degradation Products Perform a forced degradation study to intentionally generate and identify potential degradation products. Use analytical techniques like UPLC-MS/MS to characterize the unknown peaks by comparing their mass spectra and fragmentation patterns with the parent compound.The appearance of new peaks in chromatographic analysis often indicates the formation of degradation products. Understanding the degradation profile is essential for developing a stability-indicating analytical method.
Contamination Ensure meticulous cleaning of all glassware and equipment. Use high-purity solvents and reagents. Filter all solutions before analysis.Contaminants from various sources can introduce extraneous peaks in the chromatogram, interfering with the accurate quantification of this compound.
Matrix Effects If working with complex biological matrices, perform a thorough sample clean-up using techniques like solid-phase extraction (SPE) to remove interfering substances.The sample matrix can contain compounds that co-elute with this compound or its degradation products, leading to inaccurate results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in solution?

A1: The primary factors contributing to the degradation of this compound, like other isoflavonoids, are exposure to high temperatures, alkaline pH, light (especially UV), and oxidizing agents.[2][3]

Q2: What is the ideal solvent for dissolving and storing this compound?

A2: For long-term storage, it is recommended to prepare stock solutions of this compound in high-purity ethanol or methanol and store them at -20°C or below.[1] For aqueous-based experiments, it is best to prepare fresh working solutions from the stock solution immediately before use.

Q3: How can I monitor the stability of my this compound solution?

A3: The stability of an this compound solution can be monitored using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector. This allows for the separation and quantification of the intact this compound from its potential degradation products.

Q4: Are there any additives that can help stabilize this compound in solution?

A4: Yes, adding antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or tert-butylhydroquinone (TBHQ) can help prevent oxidative degradation. Additionally, using a buffer system to maintain a neutral to slightly acidic pH can significantly improve stability.

Q5: What are the expected degradation products of this compound?

A5: While specific degradation products of this compound are not extensively documented, based on the degradation pathways of similar isoflavans, potential degradation products could arise from oxidation of the phenolic hydroxyl groups, leading to the formation of quinone-type structures, and cleavage of the heterocyclic C-ring.[4][5] Further analysis using techniques like LC-MS/MS would be required for definitive identification.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous ethanol (ACS grade or higher)

  • Volumetric flask (amber glass)

  • Analytical balance

  • Argon or nitrogen gas (optional)

Procedure:

  • Accurately weigh the desired amount of this compound solid using an analytical balance.

  • Transfer the weighed this compound to an amber-colored volumetric flask.

  • Add a small amount of anhydrous ethanol to dissolve the solid completely.

  • Once dissolved, fill the flask to the mark with anhydrous ethanol.

  • (Optional) Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.

  • Seal the flask tightly with a stopper or cap.

  • Label the flask with the compound name, concentration, date, and solvent.

  • Store the stock solution at -20°C or below.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Materials:

  • This compound stock solution (in methanol or ethanol)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • pH meter

  • Heating block or water bath

  • UV lamp (e.g., 254 nm and 365 nm)

  • HPLC or UPLC system with a PDA or MS detector

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of this compound stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of this compound stock solution and 0.1 M NaOH.

    • Incubate the mixture at room temperature for 2 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of this compound stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Heat the this compound stock solution at 80°C for 48 hours in a sealed vial.

  • Photolytic Degradation:

    • Expose the this compound stock solution in a quartz cuvette to UV light (254 nm and 365 nm) for 24 hours.

    • Prepare a control sample wrapped in aluminum foil and kept under the same conditions.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC or UPLC-MS method to separate and identify the degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for this compound

Stress ConditionReagents/ParametersIncubation TimeExpected Degradation Products (Hypothesized)
Acid Hydrolysis 0.1 M HCl, 60°C24 hoursMinimal degradation expected, potential for minor ring modifications.
Base Hydrolysis 0.1 M NaOH, Room Temp.2 hoursSignificant degradation, formation of phenolic acids via C-ring cleavage.
Oxidation 3% H₂O₂, Room Temp.24 hoursFormation of quinone-type structures and hydroxylated derivatives.
Thermal 80°C48 hoursFormation of various degradation products through oxidation and hydrolysis.
Photolytic UV light (254/365 nm)24 hoursIsomerization and formation of photo-oxidation products.

Visualizations

degradation_pathway cluster_products Degradation Products This compound This compound Oxidation Oxidation This compound->Oxidation O2, ROS Hydrolysis Hydrolysis This compound->Hydrolysis H2O, pH Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Quinone-type Structures Quinone-type Structures Oxidation->Quinone-type Structures Hydroxylated Derivatives Hydroxylated Derivatives Oxidation->Hydroxylated Derivatives Phenolic Acids (from Ring Cleavage) Phenolic Acids (from Ring Cleavage) Hydrolysis->Phenolic Acids (from Ring Cleavage) Photo-isomers & Photo-oxidation Products Photo-isomers & Photo-oxidation Products Photodegradation->Photo-isomers & Photo-oxidation Products

Caption: General degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis This compound Stock Solution This compound Stock Solution Acid Hydrolysis Acid Hydrolysis This compound Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis This compound Stock Solution->Base Hydrolysis Oxidation Oxidation This compound Stock Solution->Oxidation Thermal Thermal This compound Stock Solution->Thermal Photolytic Photolytic This compound Stock Solution->Photolytic UPLC-MS/MS Analysis UPLC-MS/MS Analysis Acid Hydrolysis->UPLC-MS/MS Analysis Base Hydrolysis->UPLC-MS/MS Analysis Oxidation->UPLC-MS/MS Analysis Thermal->UPLC-MS/MS Analysis Photolytic->UPLC-MS/MS Analysis Data Interpretation Data Interpretation UPLC-MS/MS Analysis->Data Interpretation Identify Degradants Identify Degradants Data Interpretation->Identify Degradants

Caption: Workflow for a forced degradation study.

logical_relationship cluster_factors Degradation Factors cluster_prevention Preventative Measures cluster_outcome Desired Outcome Temperature Temperature Low Temperature Storage Low Temperature Storage Temperature->Low Temperature Storage pH pH Buffered Neutral pH Buffered Neutral pH pH->Buffered Neutral pH Light Light Light Protection Light Protection Light->Light Protection Oxygen Oxygen Inert Atmosphere / Antioxidants Inert Atmosphere / Antioxidants Oxygen->Inert Atmosphere / Antioxidants This compound Stability This compound Stability Low Temperature Storage->this compound Stability Buffered Neutral pH->this compound Stability Light Protection->this compound Stability Inert Atmosphere / Antioxidants->this compound Stability

Caption: Factors influencing this compound stability.

References

Optimizing the dose and treatment time for Isovestitol in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dose and treatment time for Isovestitol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a flavonoid, a class of polyphenolic compounds found in various plants.[1] It is structurally related to other phytoestrogens, which are plant-derived compounds that can mimic the effects of estrogen in the body.

Q2: What is the general mechanism of action for phytoestrogens like this compound?

Many phytoestrogens exert their effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.[2][3] The binding affinity of phytoestrogens to these receptors is typically lower than that of the endogenous estrogen, estradiol.[2] Upon binding, they can initiate or inhibit downstream signaling pathways, leading to changes in gene expression and cellular responses such as proliferation or apoptosis. Some phytoestrogens may also act through non-ER-mediated pathways.[4]

Q3: What are the potential cellular effects of this compound treatment?

Based on the activity of other phytoestrogens, this compound could potentially influence:

  • Cell proliferation: It may stimulate the growth of estrogen-sensitive cells at low concentrations and inhibit it at higher concentrations.[4]

  • Cell cycle progression: It could cause alterations in the cell cycle, potentially leading to cell cycle arrest.[4]

  • Apoptosis: Like other phytochemicals, it might induce programmed cell death in cancer cell lines.[5]

  • Modulation of signaling pathways: It could affect pathways beyond the classic estrogen receptor signaling, such as MAPK/NF-κB or PI3K/Akt pathways.[6]

Q4: Which cell lines are appropriate for studying this compound?

The choice of cell line depends on the research question.

  • For studying estrogenic effects: Estrogen receptor-positive (ER+) cell lines like MCF-7 (breast cancer) or BG-1 (ovarian cancer) are commonly used.[2]

  • As a negative control: Estrogen receptor-negative (ER-) cell lines such as MDA-MB-231 (breast cancer) can be used to determine if the effects are ER-dependent.[2]

Q5: What should I consider when preparing this compound stock solutions?

Like many plant-derived compounds, this compound is likely soluble in organic solvents such as DMSO or ethanol. It is crucial to prepare a high-concentration stock solution and then dilute it to the final concentration in the cell culture medium. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High Cell Death/Toxicity at Expected Doses 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) concentration is toxic. 3. Cells are highly sensitive.1. Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the IC50. 2. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% for DMSO). 3. Shorten the treatment time.
No Observable Effect 1. This compound concentration is too low. 2. Treatment time is too short. 3. The chosen cell line is not responsive. 4. The experimental endpoint is not appropriate.1. Increase the concentration of this compound. Consider a wider range in your dose-response study. 2. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours). 3. Verify the estrogen receptor status of your cell line. 4. Consider alternative assays to measure different cellular responses (e.g., proliferation, apoptosis, gene expression).
Inconsistent Results Between Experiments 1. Variability in cell passage number or confluency. 2. Degradation of this compound stock solution. 3. Presence of estrogenic compounds in the medium. 4. Contamination of the cell culture.[7]1. Use cells within a consistent passage number range and seed them to reach a specific confluency at the time of treatment. 2. Prepare fresh stock solutions or aliquot and store them at -20°C or -80°C, avoiding repeated freeze-thaw cycles. 3. Use phenol red-free medium, as phenol red has weak estrogenic activity.[7][8] Use charcoal-stripped serum to remove hormones. 4. Regularly check for mycoplasma and other contaminants.[7]

Experimental Protocols

Determining Optimal Dose: Dose-Response Assay

This protocol outlines the use of a colorimetric assay (e.g., MTT, WST-1) to determine the effect of a range of this compound concentrations on cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

  • Cell Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (solvent only) and a no-treatment control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add the viability reagent (e.g., WST-1) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability against this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).

Determining Optimal Treatment Time: Time-Course Experiment

This protocol helps to identify the optimal duration of this compound treatment.

Methodology:

  • Cell Seeding: Seed cells in multiple plates or wells at the same density.

  • Cell Treatment: Treat the cells with a predetermined concentration of this compound (e.g., the IC50 value or a concentration known to elicit a response).

  • Time Points: At various time points (e.g., 6, 12, 24, 48, 72 hours), harvest the cells or perform the desired assay (e.g., cell viability, protein extraction for Western blot, RNA extraction for qPCR).

  • Data Analysis: Analyze the results for each time point to observe the onset, peak, and duration of the this compound effect.

Data Presentation

Table 1: Example Dose-Response Data for this compound on MCF-7 Cells (48h Treatment)

This compound (µM)Cell Viability (% of Control)Standard Deviation
0 (Vehicle)1005.2
0.198.54.8
195.15.1
1075.36.3
2552.15.9
5028.74.5
10015.43.8

Table 2: Example Time-Course Data for Gene Expression (Gene X) in Response to 25 µM this compound

Treatment Time (hours)Fold Change in Gene X ExpressionStandard Deviation
01.00.1
61.80.2
123.50.4
245.20.6
482.90.3

Visualizations

G cluster_0 Experimental Workflow: Dose-Response A Seed Cells in 96-well Plate B Treat with Serial Dilutions of this compound A->B C Incubate for a Fixed Time (e.g., 48h) B->C D Perform Cell Viability Assay (e.g., WST-1) C->D E Measure Absorbance D->E F Analyze Data and Determine IC50 E->F

Caption: Workflow for determining the optimal dose of this compound.

G cluster_1 Troubleshooting Logic for 'No Effect' Start No Observable Effect Q1 Is the concentration high enough? Start->Q1 A1 Increase Concentration Range Q1->A1 No Q2 Is the treatment time long enough? Q1->Q2 Yes End Re-evaluate Experiment A1->End A2 Perform Time-Course Experiment Q2->A2 No Q3 Is the cell line responsive? Q2->Q3 Yes A2->End A3 Verify ER Status / Choose New Cell Line Q3->A3 No Q3->End Yes A3->End

Caption: Decision tree for troubleshooting lack of experimental effect.

G cluster_2 Simplified Estrogen Receptor Signaling Pathway This compound This compound (Phytoestrogen) ER Estrogen Receptor (ERα / ERβ) This compound->ER Nucleus Nucleus ER->Nucleus Dimerization & Translocation ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Response Cellular Response (e.g., Proliferation) Transcription->Response

Caption: Potential signaling pathway for this compound via Estrogen Receptors.

References

Troubleshooting low yield in the chemical synthesis of Isovestitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical synthesis of Isovestitol, particularly in addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound, a member of the isoflavan class, is typically synthesized via a multi-step process. A common strategy involves the initial synthesis of a substituted deoxybenzoin, which is then cyclized to form an isoflavone intermediate. Subsequent reduction of the isoflavone yields the final isoflavan structure of this compound. Key steps often include Friedel-Crafts type reactions, cyclization using a formylating agent, and selective reduction.

Q2: My overall yield for the this compound synthesis is very low. Where should I start troubleshooting?

A2: A low overall yield is often the result of suboptimal outcomes in one or more key steps. It is recommended to analyze the crude product and intermediates at each stage of the synthesis (e.g., via TLC, LC-MS, or ¹H NMR) to pinpoint the problematic reaction. The troubleshooting workflow diagram below can guide you through a systematic approach to identifying the root cause.

Q3: Are there any specific safety precautions I should take during the synthesis of this compound?

A3: Yes. The synthesis of this compound involves the use of potentially hazardous reagents. For example, reagents like boron tribromide (BBr₃), often used for demethylation, are highly corrosive and reactive with moisture. Reactions should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., argon or nitrogen), and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide: Low Yield in this compound Synthesis

Issue 1: Low yield in the formation of the deoxybenzoin intermediate.
  • Question: The initial condensation reaction to form the 2-hydroxy-4-methoxyphenyl- (2,4-dihydroxyphenyl)ethanone intermediate is inefficient. What are the likely causes and solutions?

  • Answer:

    • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Moisture Contamination: Friedel-Crafts and related condensation reactions are often sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

    • Poor Catalyst Activity: If using a Lewis acid catalyst (e.g., AlCl₃), ensure it is fresh and has not been deactivated by exposure to moisture.

    • Side Reactions: Undesired side reactions, such as multiple acylations on the phenol ring, can reduce the yield of the desired product. Using protecting groups on one of the phenols can improve selectivity.

Issue 2: Inefficient cyclization to the isoflavone intermediate.
  • Question: I am getting a low yield of the 7-hydroxy-2'-hydroxy-4'-methoxyisoflavone intermediate. How can I optimize this step?

  • Answer:

    • Ineffective Formylating Agent: The choice of formylating agent (e.g., dimethylformamide, triethyl orthoformate) is critical. Ensure the reagent is pure and used in the correct stoichiometric ratio.

    • Suboptimal Reaction Conditions: The temperature and reaction time for the cyclization are crucial. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to decomposition. Perform small-scale experiments to optimize these parameters.

    • Base Sensitivity: The choice of base (e.g., piperidine, pyridine) can influence the reaction outcome. The basicity needs to be sufficient to catalyze the reaction without promoting side reactions.

Issue 3: Poor yield during the reduction of the isoflavone to this compound.
  • Question: The final reduction step from the isoflavone to this compound is not working well. What are the common pitfalls?

  • Answer:

    • Incorrect Reducing Agent: The reduction of an isoflavone to an isoflavan requires a strong reducing agent. Catalytic hydrogenation (e.g., H₂/Pd-C) is a common method. Ensure the catalyst is active and the hydrogen pressure is adequate.

    • Catalyst Poisoning: The catalyst can be "poisoned" by impurities in the substrate or solvent, leading to deactivation. Purifying the isoflavone intermediate before this step is crucial.

    • Over-reduction: In some cases, over-reduction of other functional groups can occur. Careful monitoring of the reaction is necessary to stop it once the desired product is formed.

    • Incomplete Reaction: If the reaction is incomplete, consider increasing the catalyst loading, hydrogen pressure, or reaction time.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for key steps in a representative isoflavan synthesis, which can be used as a benchmark for the synthesis of this compound.

Reaction Step Reagents/Catalyst Solvent Temperature (°C) Time (h) Typical Yield (%)
Deoxybenzoin FormationPhenylacetic acid, Phenol, Lewis Acid (e.g., AlCl₃)CS₂, Nitrobenzene0 - 254 - 1260 - 80
Isoflavone CyclizationDeoxybenzoin, DMF, POCl₃DMF50 - 702 - 670 - 85
Isoflavone ReductionIsoflavone, H₂, Pd/CEthanol, Ethyl Acetate2512 - 2485 - 95

Experimental Protocols

Protocol 1: Synthesis of 7-hydroxy-2'-hydroxy-4'-methoxyisoflavone (Isoflavone Intermediate)

  • To a solution of the deoxybenzoin precursor (1 equivalent) in anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 60°C for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water and stir for 1 hour to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure isoflavone intermediate.

Protocol 2: Reduction to this compound

  • Dissolve the isoflavone intermediate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (10% w/w).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Isovestitol_Synthesis_Pathway Start Starting Materials (Substituted Phenol & Phenylacetic Acid) Deoxybenzoin Deoxybenzoin Intermediate Start->Deoxybenzoin Friedel-Crafts Acylation (e.g., AlCl3) Isoflavone Isoflavone Intermediate Deoxybenzoin->Isoflavone Cyclization (e.g., DMF, POCl3) This compound This compound (Final Product) Isoflavone->this compound Reduction (e.g., H2/Pd-C)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Low Overall Yield Analyze Analyze crude product of each step (TLC, LC-MS, NMR) Start->Analyze IdentifyStep Identify problematic step(s) Analyze->IdentifyStep CheckPurity Check purity of starting materials and reagents IdentifyStep->CheckPurity Low Conversion/ Side Products OptimizeConditions Optimize reaction conditions (Temperature, Time, Stoichiometry) CheckPurity->OptimizeConditions CheckMoisture Ensure anhydrous conditions OptimizeConditions->CheckMoisture EvaluateCatalyst Evaluate catalyst/reagent activity CheckMoisture->EvaluateCatalyst Success Improved Yield EvaluateCatalyst->Success

Caption: Troubleshooting workflow for low yield.

Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of Isovestitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of isovestitol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] In complex matrices like plasma or plant extracts, endogenous components like phospholipids, salts, and other metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of an this compound standard solution into the LC eluent after the analytical column but before the MS ion source. A blank matrix extract is then injected. Any fluctuation (dip or peak) in the this compound signal at specific retention times indicates the presence of matrix components causing ion suppression or enhancement.

  • Post-Extraction Spike: This is a quantitative approach to determine the magnitude of the matrix effect.[1][2] The response of this compound spiked into a blank matrix extract (post-extraction) is compared to the response of this compound in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor, indicates the extent of signal suppression or enhancement.[1][2]

Q3: What is the most effective way to compensate for matrix effects when quantifying this compound?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1] A SIL-IS, such as deuterated this compound, has nearly identical physicochemical properties to this compound and will co-elute, experiencing the same degree of ionization suppression or enhancement.[1][3] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to accurate and precise quantification. However, it's important to note that even with a SIL-IS, significant ion suppression can still lead to a loss of sensitivity.

Q4: I cannot find a commercially available stable isotope-labeled this compound. What are my alternatives?

A4: While a custom synthesis of a deuterated this compound would be the ideal solution, other options can be considered:

  • Structural Analogue Internal Standard: A compound with a similar chemical structure and chromatographic behavior to this compound, but with a different mass, can be used. Vestitol, a close structural isomer, could be a potential candidate if it is not present in the samples. However, structural analogues may not perfectly mimic the ionization behavior of this compound, potentially leading to incomplete correction of matrix effects.[1]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is identical to the study samples. This approach helps to compensate for matrix effects by ensuring that both the standards and the samples are affected similarly. However, finding a truly blank matrix can be challenging.

  • Standard Addition: This method involves adding known amounts of this compound standard to the actual samples and then extrapolating to determine the endogenous concentration. While effective, it is a laborious process.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of this compound signal in replicate injections. Significant and variable matrix effects between samples.1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a deuterated this compound is the best option to normalize for signal variability. 2. Improve Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components. 3. Optimize Chromatography: Adjust the gradient or mobile phase composition to separate this compound from co-eluting interferences.
Low this compound signal intensity (ion suppression). Co-elution of matrix components, particularly phospholipids in plasma samples.1. Perform a Post-Column Infusion Experiment: Identify the retention time regions with significant ion suppression and adjust the chromatography to move the this compound peak away from these regions. 2. Enhance Sample Cleanup: Use a sample preparation method specifically designed to remove phospholipids, such as a targeted SPE sorbent or a liquid-liquid extraction (LLE) protocol. 3. Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.
High this compound signal intensity (ion enhancement). Co-eluting matrix components that improve the ionization efficiency of this compound.1. Utilize a SIL-IS: This will effectively correct for the enhancement. 2. Improve Chromatographic Separation: Separate the enhancing compounds from the this compound peak.
Inconsistent recovery of this compound during sample preparation. Inefficient extraction from the sample matrix.1. Optimize Extraction Solvent: Test different solvent polarities and pH to ensure complete extraction of this compound. For plant materials, a mixture of methanol or ethanol with water is often effective. 2. Evaluate Different Extraction Techniques: Compare protein precipitation (PPT), LLE, and SPE to determine the most efficient and reproducible method for your specific matrix.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
  • Prepare Blank Matrix Extract: Extract a blank sample of the relevant matrix (e.g., plasma, plant tissue extract) using the same sample preparation protocol as for the study samples.

  • Prepare Spiked Matrix Samples (Set A): Spike the blank matrix extract with this compound at low, medium, and high concentrations relevant to the expected sample concentrations.

  • Prepare Neat Standard Solutions (Set B): Prepare solutions of this compound in the final reconstitution solvent at the same low, medium, and high concentrations as Set A.

  • LC-MS/MS Analysis: Analyze both sets of samples using the developed LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of this compound in Set A) / (Peak Area of this compound in Set B)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no significant matrix effect.

Protocol 2: General Sample Preparation for this compound from Plant Material (e.g., Red Clover)

This protocol is based on methods for isoflavonoid extraction from Trifolium pratense.[5][6][7][8]

  • Homogenization: Lyophilize and grind the plant material to a fine powder.

  • Extraction:

    • To 100 mg of powdered plant material, add 2 mL of 80% methanol in water.

    • Vortex for 1 minute.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Filtration: Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Internal Standard: If a SIL-IS is used, it should be added to the extraction solvent at the beginning of the procedure.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol is a starting point based on the known mass spectrometric properties of this compound and general methods for isoflavonoid analysis.[5][7]

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical starting point would be a linear gradient from 10% to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 273.3 → Product ions (Q3) m/z 137.1 (quantifier) and m/z 255.3 (qualifier)

    • Internal Standard: To be determined based on the chosen IS.

Quantitative Data Summary

Parameter Ligustroflavone [9]Rhoifolin [9]Bioflavonoids in Food [4]Phytosterols [10]
Linearity Range 3 - 300 ng/mL2 - 200 ng/mL0.05 - 5.0 µg/mL10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99> 0.99> 0.99
Lower Limit of Quantification (LLOQ) 3 ng/mL2 ng/mL0.014 - 0.063 µg/mL10 ng/mL
Extraction Recovery 74.6 - 85.9%74.6 - 85.9%88 - 96%Not Specified
Matrix Effect 88.7 - 106.6%88.7 - 106.6%-44 to -0.5% (Suppression)Not Specified
Intra-day Precision (%RSD) < 15%< 15%< 10%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 15%< 15%

Visualizations

Caption: Workflow for LC-MS/MS analysis of this compound with mitigation of matrix effects using a stable isotope-labeled internal standard.

matrix_effect_evaluation cluster_set_a Set A: Spiked Matrix cluster_set_b Set B: Neat Standard blank_matrix Blank Matrix Extract spike_analyte_a Spike with this compound blank_matrix->spike_analyte_a analyze_a Analyze by LC-MS/MS spike_analyte_a->analyze_a peak_area_a Peak Area A analyze_a->peak_area_a calculation Calculate Matrix Factor (MF = Peak Area A / Peak Area B) peak_area_a->calculation neat_solvent Neat Solvent spike_analyte_b Spike with this compound neat_solvent->spike_analyte_b analyze_b Analyze by LC-MS/MS spike_analyte_b->analyze_b peak_area_b Peak Area B analyze_b->peak_area_b peak_area_b->calculation

References

Technical Support Center: Purity Assessment of Commercially Available Isovestitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of commercially available Isovestitol. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common analytical techniques, and example experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: Commercially available this compound is typically supplied with a purity of >98%. However, the exact purity can vary between batches and suppliers. It is crucial to consult the Certificate of Analysis (CoA) provided with your specific lot for the precise purity value. Some suppliers may offer this compound through custom synthesis, which can also influence the purity profile.

Q2: What are the common impurities I should be aware of when working with this compound?

A2: Potential impurities in commercially available this compound can arise from the synthesis process, degradation, or improper storage. These may include:

  • Stereoisomers: As this compound possesses a chiral center, other stereoisomers may be present.

  • Related Isoflavonoids: Structurally similar isoflavonoids that are difficult to separate during purification may be present.

  • Degradation Products: this compound can be susceptible to degradation under certain conditions. Isoflavones, a related class of compounds, can undergo degradation in response to heat, oxygen, and light exposure.[1] Stability can also be affected by pH.[1]

  • Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.

  • Reagents and Starting Materials: Trace amounts of unreacted starting materials or reagents from the synthesis process could be present.

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: The most common and reliable methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is also highly valuable for identifying unknown impurities.

Q4: How should I store this compound to maintain its purity?

A4: To ensure the stability and purity of this compound, it should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.

Quantitative Data Summary

The following table summarizes typical purity specifications and potential impurity thresholds for a high-quality batch of this compound, based on a standard Certificate of Analysis for a related isoflavonoid reference standard.[2][3]

ParameterSpecificationMethod of Analysis
Purity (by HPLC) ≥ 98.0%HPLC-UV
Purity (by qNMR) Report Value¹H-NMR (600 MHz)
Individual Impurity ≤ 0.5%HPLC-UV
Total Impurities ≤ 2.0%HPLC-UV
Residual Solvents As per USP <467>GC-HS
Water Content ≤ 1.0%Karl Fischer Titration

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated method for the analysis of related phenolic compounds, including vestitol.[4]

Objective: To determine the purity of an this compound sample by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard (of known purity)

  • This compound sample for analysis

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh approximately 5 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample and prepare a solution with the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 280 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      25 50 50
      30 10 90
      35 10 90
      40 90 10

      | 45 | 90 | 10 |

  • Analysis:

    • Inject the standard solution to determine the retention time of this compound.

    • Inject the sample solution.

    • Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.

    • Calculate the purity of the sample by the area normalization method, assuming all components have a similar response factor at the detection wavelength.

    Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Protocol 2: Purity Determination by Quantitative NMR (qNMR)

Objective: To determine the absolute purity of an this compound sample using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 600 MHz)

  • Analytical balance (accurate to 0.01 mg)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄)

  • Internal Standard (e.g., Maleic acid or Dimethyl sulfone, with a certified purity)

  • This compound sample for analysis

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic proton signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) x (N_IS / I_IS) x (MW_sample / MW_IS) x (m_IS / m_sample) x P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample refers to this compound

    • IS refers to the Internal Standard

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks - Injection error (air bubble in syringe, incorrect sample volume)- Detector issue (lamp off, incorrect wavelength)- Flow path blockage- Re-inject the sample, ensuring no air bubbles are present.- Check detector settings and lamp status.- Check for leaks and ensure the mobile phase is flowing.
Peak Tailing - Column degradation- Sample overload- Inappropriate mobile phase pH- Replace the column with a new one.- Dilute the sample and re-inject.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Peak Fronting - Sample solvent stronger than the mobile phase- Sample overload- Dissolve the sample in the mobile phase if possible.- Dilute the sample.
Split Peaks - Clogged inlet frit- Column void- Reverse flush the column at a low flow rate.- If the problem persists, replace the column.
Ghost Peaks - Contaminated mobile phase or injector- Carryover from a previous injection- Prepare fresh mobile phase.- Run a blank gradient to clean the system.- Implement a needle wash step between injections.
Retention Time Drift - Inconsistent mobile phase composition- Column temperature fluctuations- Column aging- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Replace the column if retention times consistently decrease.
qNMR Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Signal-to-Noise Ratio - Insufficient sample concentration- Incorrect number of scans- Increase the sample concentration.- Increase the number of scans.
Inaccurate Integration - Poor phasing or baseline correction- Overlapping peaks- Carefully re-process the spectrum to correct phase and baseline.- Choose a different, well-resolved signal for integration.
Inconsistent Purity Results - Inaccurate weighing of sample or internal standard- Incomplete dissolution of sample or standard- Insufficient relaxation delay (D1)- Use a calibrated analytical balance and ensure accurate weighing.- Ensure complete dissolution by vortexing or gentle sonication.- Increase the relaxation delay (D1) to at least 5 times the longest T1.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Mobile Prepare Mobile Phase HPLC_System HPLC System Setup Prep_Mobile->HPLC_System Prep_Std Prepare this compound Standard Injection Inject Standard & Sample Prep_Std->Injection Prep_Sample Prepare this compound Sample Prep_Sample->Injection HPLC_System->Injection Chromatogram Generate Chromatograms Injection->Chromatogram Peak_ID Peak Identification Chromatogram->Peak_ID Peak_Integration Peak Integration Peak_ID->Peak_Integration Purity_Calc Purity Calculation Peak_Integration->Purity_Calc

Caption: Workflow for this compound Purity Assessment by HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquire_Spectrum Acquire ¹H-NMR Spectrum Dissolve->Acquire_Spectrum Process_Spectrum Process Spectrum (Phase, Baseline) Acquire_Spectrum->Process_Spectrum Integrate_Peaks Integrate Sample & Standard Peaks Process_Spectrum->Integrate_Peaks Calculate_Purity Calculate Absolute Purity Integrate_Peaks->Calculate_Purity

Caption: Workflow for this compound Purity Assessment by qNMR.

Troubleshooting_Logic Start Analytical Issue Encountered Identify_Problem Identify the Specific Problem (e.g., Peak Tailing, No Peaks) Start->Identify_Problem Consult_Guide Consult Troubleshooting Guide for Potential Causes Identify_Problem->Consult_Guide Implement_Solution Implement Recommended Solution Consult_Guide->Implement_Solution Reanalyze Re-analyze Sample Implement_Solution->Reanalyze Problem_Solved Problem Resolved? Reanalyze->Problem_Solved Problem_Solved->Reanalyze No Contact_Support Contact Technical Support Problem_Solved->Contact_Support Yes

Caption: Logical Flow for Troubleshooting Analytical Issues.

References

How to store Isovestitol to maintain its biological activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Isovestitol to maintain its biological activity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

Issue 1: Reduced or No Biological Activity Observed in Assays

If you are observing lower than expected or no activity with this compound in your biological assays, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Compound Degradation This compound, like many flavonoids, can be susceptible to degradation over time, especially if not stored correctly. It is recommended to prepare fresh dilutions from a properly stored stock solution immediately before each experiment. To confirm the integrity of your stock, consider analyzing it by HPLC or LC-MS.
Improper Storage Both solid this compound and its stock solutions have specific storage requirements to maintain stability. Ensure that the compound is stored under the recommended conditions (see storage table below).
Precipitation in Assay Medium This compound may have limited solubility in aqueous assay buffers, leading to precipitation and a lower effective concentration. Visually inspect your assay wells for any signs of precipitation. To mitigate this, you can optimize your dilution protocol, consider using a different solvent for the final dilution step (ensuring solvent compatibility with your assay), or incorporate a solubilizing agent that does not interfere with the assay.
Incorrect pH of Assay Buffer The stability of flavonoids can be pH-dependent. Ensure the pH of your assay buffer is within a stable range for this compound. While specific data for this compound is limited, flavonoids are generally more stable in slightly acidic to neutral conditions.

Workflow for Troubleshooting Loss of Biological Activity

start Reduced or No Biological Activity check_storage Verify Storage Conditions of Stock start->check_storage prep_fresh Prepare Fresh Dilutions check_storage->prep_fresh If storage is correct analyze_stock Analyze Stock by HPLC/LC-MS check_storage->analyze_stock If storage is incorrect check_solubility Check for Precipitation in Assay prep_fresh->check_solubility optimize_dilution Optimize Dilution Protocol check_solubility->optimize_dilution If precipitation is observed assay_protocol Review Assay Protocol (e.g., pH) check_solubility->assay_protocol If no precipitation assay_protocol->analyze_stock

Caption: Troubleshooting workflow for loss of this compound's biological activity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to dissolve this compound in an appropriate solvent, such as DMSO, to prepare a concentrated stock solution. For short-term storage of the stock solution, 0-4°C is suitable for days to weeks. For long-term storage (months), the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.[1]

Q3: What is the expected shelf life of this compound?

A3: If stored properly under the recommended conditions, this compound has a shelf life of over two years.[1]

Q4: Can I store this compound solutions at room temperature?

A4: It is not recommended to store this compound solutions at room temperature for extended periods, as this may lead to degradation and a loss of biological activity.

Q5: What are the signs of this compound degradation?

A5: Visual signs of degradation in solid this compound are not always apparent. For solutions, a change in color or the appearance of precipitate could indicate degradation or solubility issues. The most reliable way to assess degradation is through analytical methods such as HPLC, which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Quantitative Data on Storage and Stability

While specific public data on forced degradation studies for this compound is limited, the following table summarizes the generally recommended storage conditions to maintain its biological activity.

FormStorage ConditionDurationExpected Stability
Solid Dry, dark, 0-4°CShort-term (days to weeks)Stable
Dry, dark, -20°CLong-term (months to years)> 2 years[1]
Stock Solution 0-4°CShort-term (days to weeks)Stable
-20°C (aliquoted)Long-term (months)Stable

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound (Representative)

This protocol is a representative method for assessing the stability of this compound, based on common practices for flavonoids.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan of this compound (typically around 280 nm for isoflavans).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Forced Degradation Studies (Stress Conditions):

    • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid this compound to 80°C for 48 hours.

    • Photodegradation: Expose the this compound solution to UV light (254 nm) for 24 hours.

  • Analysis:

    • Inject the prepared samples and the stressed samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

    • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak.

Protocol 2: In Vitro Anti-Inflammatory Activity Assay - Nitric Oxide (NO) Inhibition in Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production. Include a negative control group without LPS stimulation.

    • After 24 hours, collect the cell culture supernatant.

  • Nitric Oxide Measurement (Griess Assay):

    • Mix 50 µL of the cell supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance to a standard curve of sodium nitrite.

    • Determine the inhibitory effect of this compound on NO production.

Putative Signaling Pathways for this compound's Biological Activity

Based on studies of structurally related isoflavonoids, this compound is likely to exert its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways such as NF-κB and Nrf2.

Putative Anti-Inflammatory Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammation activates transcription of This compound This compound This compound->IKK Inhibits

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Putative Antioxidant Signaling Pathway

Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of This compound This compound This compound->Keap1 Promotes Nrf2 release from

Caption: Putative antioxidant mechanism of this compound via activation of the Nrf2 pathway.

References

Technical Support Center: Addressing Off-Target Effects of Isovestitol in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects of Isovestitol in cellular models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and provide detailed experimental protocols to help identify and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

A1: this compound is a flavonoid compound.[1] While its precise mechanism of action is an active area of research, flavonoids are known to interact with a variety of cellular signaling pathways, often by inhibiting protein kinases or modulating the activity of other enzymes. For the purpose of this guide, we will consider a hypothetical primary target for this compound within the PI3K/Akt signaling pathway, a common target for flavonoid compounds.

Q2: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target. How can I determine if this is an off-target effect?

A2: Discrepancies between the observed phenotype and the expected outcome from on-target inhibition are a common indicator of off-target effects.[2] A systematic approach is recommended to investigate this:

  • Dose-Response Analysis: Perform a dose-response curve for both the on-target activity (e.g., inhibition of Akt phosphorylation) and the observed phenotype. A significant difference in the IC50 values suggests that the phenotype may be driven by an off-target interaction.

  • Use of Structurally Unrelated Inhibitors: Employ a well-characterized inhibitor of the same target with a different chemical structure. If this second inhibitor does not reproduce the observed phenotype, it is likely an off-target effect of this compound.[3]

  • Rescue Experiments: If possible, overexpress the intended target in your cellular model. If the phenotype is not reversed, it suggests the involvement of other targets.[2]

  • Target Knockout/Knockdown: Utilize CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the intended target. If the phenotype persists in the absence of the target, it is definitively an off-target effect.[4]

Q3: My compound is showing toxicity at concentrations required for target inhibition. How can I differentiate between on-target and off-target cytotoxicity?

A3: Distinguishing between on-target and off-target toxicity is crucial for the development of any small molecule inhibitor.[2]

  • Target-Negative Cell Line: If available, use a cell line that does not express the intended target. If this compound still exhibits toxicity in this cell line, the effect is off-target.[2]

  • Toxicity Profiling: Screen this compound against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes.[2]

  • Compare with Other Inhibitors: Assess the toxicity of other known inhibitors of the same target. If they do not show similar toxicity profiles, it points towards an off-target effect of this compound.

Q4: How can I identify the specific off-targets of this compound?

A4: Several advanced techniques can be employed to identify the specific molecular off-targets of a small molecule:

  • Proteomics-Based Approaches: Techniques like chemical proteomics or thermal proteome profiling can identify proteins that directly bind to this compound.[2]

  • Kinase Profiling: Screen this compound against a large panel of kinases to identify unintended inhibitory activity.

  • Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of this compound and known protein binding pockets.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Downstream Signaling

Your western blot results show variable inhibition of a downstream effector of the target pathway, even at concentrations of this compound that should be saturating.

Possible Cause Troubleshooting Step Expected Outcome
Compound Instability Prepare fresh stock solutions of this compound for each experiment. For long-term experiments, consider changing the media with freshly diluted compound every 24-48 hours.[7]Consistent inhibition of the downstream target across replicate experiments.
Cellular Efflux Use an inhibitor of common efflux pumps (e.g., verapamil for P-glycoprotein) in combination with this compound.Increased intracellular concentration of this compound and more potent inhibition of the target pathway.
Activation of a Compensatory Pathway Perform a time-course experiment to observe the kinetics of inhibition. Investigate other relevant signaling pathways that may be activated in response to the initial inhibition.Understanding the dynamic cellular response to this compound treatment and identifying potential crosstalk between pathways.
Issue 2: Unexpected Morphological Changes in Cells

Treatment with this compound causes significant changes in cell morphology that are not typically associated with the inhibition of the intended target.

Possible Cause Troubleshooting Step Expected Outcome
Cytoskeletal Disruption Perform immunofluorescence staining for key cytoskeletal components like actin and tubulin.Visualization of any alterations to the cytoskeleton, suggesting off-target effects on proteins that regulate cell shape.
Compound Cytotoxicity Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) at the concentrations used for the morphology experiments.[8]Determination of the cytotoxic threshold of this compound, allowing for the use of non-toxic concentrations in subsequent experiments.
Off-Target Kinase Inhibition Screen this compound against a panel of kinases known to regulate cell morphology, such as ROCK or PAK.Identification of unintended kinase inhibition that could explain the observed morphological changes.

Experimental Protocols

Protocol 1: Western Blot for On-Target and Off-Target Signaling

This protocol details the steps to assess the phosphorylation status of proteins in a signaling pathway following treatment with this compound.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293) at a density of 1x10^6 cells per 6 cm dish and allow them to adhere overnight. Treat the cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein (e.g., p-Akt and total Akt) and a potential off-target pathway protein (e.g., p-ERK and total ERK) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Protocol 2: Cell Viability Assay (MTT)

This protocol is for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value for cytotoxicity.

Visualizations

G cluster_0 On-Target Pathway (PI3K/Akt) cluster_1 Potential Off-Target Pathway (MAPK/ERK) RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Downstream_On Cell Survival, Proliferation Akt->Downstream_On Isovestitol_On This compound Isovestitol_On->PI3K Inhibition Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream_Off Cell Growth, Differentiation ERK->Downstream_Off Isovestitol_Off This compound Isovestitol_Off->Raf Unintended Inhibition

Caption: Hypothetical signaling pathways affected by this compound.

G Start Start: Inconsistent Phenotype Observed Dose_Response Perform Dose-Response (On-Target vs. Phenotype) Start->Dose_Response Compare_IC50 IC50 values differ significantly? Dose_Response->Compare_IC50 Orthogonal_Inhibitor Test Structurally Unrelated Inhibitor Compare_IC50->Orthogonal_Inhibitor Yes On_Target Conclusion: Likely On-Target Effect Compare_IC50->On_Target No Phenotype_Replicated Phenotype replicated? Orthogonal_Inhibitor->Phenotype_Replicated Off_Target Conclusion: Likely Off-Target Effect Phenotype_Replicated->Off_Target No Phenotype_Replicated->On_Target Yes

Caption: Troubleshooting workflow for inconsistent phenotypes.

G cluster_workflow Experimental Workflow: Off-Target Identification A 1. Cell Treatment (this compound vs. Vehicle) B 2. Cell Lysis and Protein Extraction A->B C 3. Proteomics Analysis (e.g., Chemical Proteomics) B->C D 4. Data Analysis to Identify Binding Partners C->D E 5. Validation of Hits (e.g., Western Blot, Kinase Assay) D->E

References

Technical Support Center: Optimizing Isovestitol Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of isovestitol from plant materials. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

A1: this compound, an isoflavan, is predominantly found in leguminous plants. The most commonly cited sources in scientific literature include species of Trifolium (clover) and Medicago sativa (alfalfa).[1][2][3][4]

Q2: What are the most effective extraction methods for this compound and related isoflavonoids?

A2: Several extraction techniques can be employed, each with its own advantages and disadvantages. Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often favored for their efficiency and reduced extraction times compared to conventional methods.[1][5][6][7][8]

  • Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. It is known for being efficient at lower temperatures, which helps to minimize the degradation of thermolabile compounds.[1][9]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid extraction. It is recognized for its high extraction efficiency and significantly shorter extraction times.[5][6][7][8][10]

  • Soxhlet Extraction: A classical and exhaustive extraction method. However, it requires longer extraction times and larger solvent volumes, and the prolonged exposure to heat can lead to the degradation of sensitive compounds.

  • Maceration: A simple technique involving soaking the plant material in a solvent. It is less efficient and more time-consuming than modern methods.[2][4]

  • Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption. It has been shown to be effective for extracting phytochemicals from Medicago sativa.[2][4]

  • Supercritical Fluid Extraction (SFE): This "green" technique typically uses supercritical CO2 as the solvent. While environmentally friendly, its efficiency for extracting polar isoflavonoids like this compound may be limited without the use of a polar co-solvent.[2][4]

Q3: Which solvents are recommended for this compound extraction?

A3: The choice of solvent is critical and depends on the polarity of the target compound. This compound is a moderately polar molecule. The most commonly used and effective solvents for extracting isoflavonoids are:

  • Ethanol and Methanol: Aqueous solutions of ethanol and methanol (typically 50-80%) are widely used and have shown high extraction efficiency for isoflavonoids from Trifolium and Medicago species.[2][4] An optimized study on red clover isoflavones found an ethanol concentration of 86% to be optimal.[11]

  • Water: While being a green solvent, water alone is generally less effective for extracting less polar isoflavonoids.

  • Acetone: Aqueous acetone solutions are also effective but may extract more chlorophyll and other interfering compounds.

Q4: How can I quantify the amount of this compound in my extract?

A4: The standard analytical method for the accurate quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS/MS).[1][9][12]

  • HPLC-UV: This is a robust and widely available technique. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.

  • LC-MS/MS: This method offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when analyzing trace amounts of the compound. It can also be used to confirm the identity of the compound based on its mass-to-charge ratio and fragmentation pattern.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inefficient Cell Wall Disruption: Plant material may not be ground to a sufficient fineness. 2. Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for this compound. 3. Inadequate Extraction Time or Temperature: The extraction may not be running long enough or at the right temperature to be exhaustive. 4. Degradation of this compound: High temperatures or prolonged extraction times can lead to the degradation of isoflavonoids.[14] 5. Suboptimal Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to saturation and incomplete extraction.1. Optimize Particle Size: Grind the plant material to a fine powder (e.g., passing through a 40-mesh sieve).[11] 2. Solvent Optimization: Test a range of aqueous ethanol or methanol concentrations (e.g., 50%, 70%, 86%).[11] 3. Parameter Optimization (Time and Temperature): For UAE and MAE, perform a small-scale optimization study to determine the ideal time and temperature. For isoflavones in red clover, lower temperatures (around 20-40°C) were found to be better to prevent degradation.[1][15] 4. Use Milder Extraction Conditions: Employ methods like UAE at controlled, lower temperatures. For MAE, consider using lower power settings and shorter extraction times.[14] 5. Adjust Solid-to-Liquid Ratio: A common starting point is 1:10 to 1:30 (g/mL). An optimized study for red clover isoflavones suggested a ratio of 1:29.[11]
Poor Reproducibility 1. Inhomogeneous Plant Material: Variations in the this compound content within the plant batch. 2. Inconsistent Extraction Parameters: Fluctuations in temperature, time, or solvent composition between runs. 3. Degradation of Isoflavone Glucosides: this compound may be present in glycosidic forms that are unstable and can be hydrolyzed to the aglycone during extraction, leading to variable results.[16]1. Homogenize Plant Material: Thoroughly mix the ground plant material before taking samples for extraction. 2. Strictly Control Parameters: Ensure all extraction parameters are precisely controlled and monitored for each experiment. 3. Inhibit Enzymatic Activity: For extraction of isoflavone glucosides, consider using inhibitors like Tris buffer to prevent enzymatic degradation.[16]
Presence of Interfering Compounds in the Extract 1. Co-extraction of Pigments and other Compounds: Solvents like ethanol and methanol can co-extract chlorophyll, other flavonoids, and saponins.[2][4] 2. Complex Plant Matrix: Trifolium and Medicago species contain a wide variety of secondary metabolites.1. Solid-Phase Extraction (SPE) Cleanup: Use a C18 or other suitable SPE cartridge to clean up the extract before HPLC analysis. This can effectively remove many interfering compounds.[9] 2. Optimize HPLC Method: Adjust the mobile phase composition and gradient to improve the separation of this compound from co-eluting compounds. 3. Use a More Selective Detector: LC-MS/MS is inherently more selective than UV detection and can often resolve interferences.
Suspected Degradation of this compound 1. Thermal Degradation: High temperatures during extraction (e.g., in Soxhlet or high-power MAE) can cause degradation.[14] 2. Oxidative Degradation: Exposure to air and light during processing and storage can lead to oxidation. 3. pH Effects: The pH of the extraction solvent can influence the stability of isoflavonoids.1. Use Low-Temperature Extraction Methods: Prefer UAE or MAE at controlled, lower temperatures. 2. Protect from Light and Air: Store extracts in amber vials under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C).[17] 3. Control pH: Maintain a neutral or slightly acidic pH during extraction, as extreme pH values can promote degradation.

Quantitative Data on Isoflavonoid Extraction

While specific quantitative data for this compound is limited in the readily available literature, the following table summarizes data for total isoflavonoid or related compound extraction from relevant plant sources, which can serve as a proxy for optimizing this compound extraction.

Table 1: Comparison of Extraction Methods for Phytochemicals from Medicago sativa [2][4]

Extraction MethodPlant PartSolventExtraction Yield (%)Total Phenolic Content (mg GAE/g DM)Total Flavonoid Content (mg RE/g DM)Total Saponin Content (mg OAE/g DM)
ASE Flowers70% Ethanol47.548.4--
SFE LeavesCO2--139.0622.2
Maceration Stems-4.0--54.6

ASE: Accelerated Solvent Extraction; SFE: Supercritical Fluid Extraction; GAE: Gallic Acid Equivalents; RE: Rutin Equivalents; OAE: Oleanolic Acid Equivalents; DM: Dry Matter.

Table 2: Optimized Ultrasound-Assisted Extraction of Isoflavones from Red Clover (Trifolium pratense) [1][11]

ParameterOptimized Value
Ethanol Concentration86%
Solid-to-Liquid Ratio1:29 (g/mL)
Herb Particle Size40 mesh
Water Bath Time2 hours
Ultrasonic Time10 minutes

Experimental Protocols

1. General Protocol for Ultrasound-Assisted Extraction (UAE) of Isoflavonoids from Trifolium pratense

This protocol is based on optimized methods for isoflavone extraction from red clover.[1][11][15]

  • Sample Preparation: Dry the aerial parts (flowers and leaves) of Trifolium pratense at 40°C and grind to a fine powder (to pass a 40-mesh sieve).

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material into a flask.

    • Add 29 mL of 86% aqueous ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 10 minutes at a controlled temperature (e.g., 40°C).

    • After sonication, continue maceration in a water bath for 2 hours.

  • Sample Processing:

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Analyze the extract using HPLC-UV or LC-MS/MS for the quantification of this compound.

2. Protocol for HPLC-UV Quantification of Isoflavonoids

This is a general method that can be adapted for this compound quantification.[12]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would be to start with a low percentage of B, and gradually increase it over 30-40 minutes to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (a diode array detector scanning from 200-400 nm is recommended to determine the optimal wavelength).

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound.

Visualization of Experimental Workflow and Signaling Pathways

Below are diagrams illustrating a typical experimental workflow for this compound extraction and a potential signaling pathway that may be modulated by isoflavones like this compound.

experimental_workflow plant_material Plant Material (Trifolium/Medicago) drying Drying (40°C) plant_material->drying grinding Grinding (40 mesh) drying->grinding extraction Extraction (e.g., UAE with 86% Ethanol) grinding->extraction filtration Filtration/Centrifugation extraction->filtration cleanup SPE Cleanup (Optional) filtration->cleanup analysis HPLC-UV or LC-MS/MS Analysis cleanup->analysis quantification Quantification of this compound analysis->quantification

Fig 1. Experimental workflow for this compound extraction.

signaling_pathway cluster_mapk MAPK Pathway This compound This compound receptor Cell Surface Receptor This compound->receptor Binds pi3k PI3K This compound->pi3k Inhibits? raf Raf This compound->raf Inhibits? receptor->pi3k Activates ras Ras receptor->ras akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival mtor->proliferation ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Fig 2. Potential signaling pathways modulated by isoflavones.

Disclaimer: The information provided is for research purposes only and is based on the current scientific literature for isoflavonoids. Specific extraction protocols and biological effects of this compound should be validated experimentally.

References

Technical Support Center: Enhancing the Stability of Isovestitol in Formulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Isovestitol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in formulation studies?

A1: this compound is a naturally occurring isoflavonoid, a type of flavonoid, with the chemical formula C₁₆H₁₆O₄.[1][2] Like many phenolic compounds, its structure, containing hydroxyl groups, makes it susceptible to degradation. This instability can lead to a loss of potency, the formation of undesirable byproducts, and altered bioavailability, posing significant challenges during the development of stable pharmaceutical formulations.

Q2: What are the primary factors that contribute to the degradation of this compound?

A2: The stability of this compound, similar to other flavonoids, is influenced by several environmental and formulation-specific factors.[3] Key factors include:

  • pH: The pH of the formulation can significantly impact the ionization state of the phenolic hydroxyl groups, potentially increasing susceptibility to oxidation.[4][5]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions.[5][6][7][8]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[5][6][7][9]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.[5][9]

  • Moisture: For solid dosage forms, moisture can increase molecular mobility and facilitate degradation reactions.[9][10][11]

Q3: What common degradation pathways are expected for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its flavonoid structure, the following are highly probable:

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can lead to the formation of quinone-type structures and subsequent polymerization.

  • Hydrolysis: Cleavage of the ether linkage in the heterocyclic ring can occur, particularly under acidic or basic conditions.

  • Photodegradation: UV light can provide the energy for free radical-mediated degradation reactions.[12]

Q4: What are the initial signs of degradation I should look for in my this compound formulation?

A4: Visual inspection can often provide the first clues of instability. Common signs include:

  • Color Change: Formulations may develop a yellow or brownish tint.

  • Precipitation: The formation of insoluble degradation products can lead to cloudiness or precipitation in liquid formulations.

  • Changes in Physical Properties: For semi-solid or solid formulations, changes in texture, dissolution rate, or powder flowability may indicate degradation.

For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential to quantify the remaining this compound and detect the appearance of degradation products.[13]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound formulation studies.

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of this compound potency in a liquid formulation. Oxidation, pH-related instability, light exposure.1. Incorporate Antioxidants: Add antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA) to the formulation.[14][15]2. Use Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze oxidation.3. Optimize pH: Conduct a pH stability study to identify the pH of maximum stability for this compound and use a suitable buffer system.4. Protect from Light: Store the formulation in amber or opaque containers to prevent photodegradation.[16]5. Inert Gas Purging: Purge the formulation and headspace of the container with an inert gas like nitrogen or argon to displace oxygen.[9]
Color change observed in the formulation over time. Oxidative degradation.Follow the same recommendations for preventing rapid potency loss, with a primary focus on antioxidants and oxygen exclusion.
Poor stability of this compound in a solid dosage form. Moisture absorption, heat exposure during processing.1. Control Moisture: Utilize moisture-resistant packaging, such as blister packs with high-barrier films, and consider including a desiccant.[10][16]2. Use Dry Binders/Fillers: Select excipients with low water content.3. Lyophilization (Freeze-Drying): For highly sensitive formulations, lyophilization can significantly improve stability by removing water.[9][16]4. Microencapsulation: Encapsulating this compound can create a protective barrier against environmental factors.[10][11][16][17]5. Optimize Processing Temperature: Minimize exposure to high temperatures during manufacturing processes like drying and granulation.
Inconsistent results in stability studies. Analytical method variability, improper sample handling, uncontrolled storage conditions.1. Validate Analytical Method: Ensure your analytical method (e.g., HPLC) is validated for stability-indicating properties according to ICH guidelines.[18]2. Standardize Sample Handling: Implement consistent procedures for sample preparation and storage prior to analysis.3. Calibrate and Monitor Storage Chambers: Regularly verify the temperature and humidity of your stability chambers.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.[4][19][20]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • Neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to an appropriate concentration.

    • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC-UV method.

Expected Outcome: The chromatograms will show the degradation of this compound and the formation of new peaks corresponding to degradation products under different stress conditions. This information is crucial for understanding the molecule's liabilities.

Protocol 2: pH-Stability Profile of this compound

Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Store the solutions at a controlled temperature (e.g., 40°C) and protect them from light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.

  • Quantification: Analyze the samples using a validated HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the logarithm of the remaining this compound concentration versus time for each pH to determine the degradation rate constant (k). Then, plot the log(k) versus pH to identify the pH of maximum stability.

Protocol 3: Evaluation of Antioxidant Efficacy

Objective: To assess the effectiveness of different antioxidants in preventing the oxidative degradation of this compound.

Methodology:

  • Formulation Preparation: Prepare several batches of an this compound solution. One batch will be the control (no antioxidant), and the other batches will each contain a different antioxidant (e.g., 0.1% w/v Ascorbic Acid, 0.02% w/v BHT).

  • Accelerated Stability Study: Store all batches under accelerated conditions that promote oxidation (e.g., 40°C/75% RH, with exposure to air).

  • Analysis: At predetermined time points (e.g., 0, 1, 2, 4 weeks), analyze the samples by HPLC to quantify the amount of this compound remaining.

  • Comparison: Compare the degradation rate of this compound in the control formulation to the rates in the formulations containing antioxidants.

Data Presentation

Table 1: Hypothetical Forced Degradation Data for this compound
Stress Condition% Degradation of this compoundNumber of Degradation Products Detected
0.1 M HCl, 80°C, 2h15.2%2
0.1 M NaOH, 80°C, 2h45.8%4
3% H₂O₂, RT, 24h30.5%3
Solid, 105°C, 24h8.1%1
UV Light (254 nm), 24h22.7%3
Control<1.0%0
Table 2: Hypothetical pH-Dependent Degradation Rate of this compound at 40°C
pHDegradation Rate Constant (k) (day⁻¹)
2.00.085
4.00.042
6.00.025
7.00.038
8.00.110
10.00.250

This data suggests a pH of maximum stability around pH 6.0.

Table 3: Hypothetical Efficacy of Antioxidants on this compound Stability at 40°C
Formulation% this compound Remaining (after 4 weeks)
Control (No Antioxidant)65%
0.1% Ascorbic Acid92%
0.02% BHT88%
0.01% EDTA75%

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation O₂, Metal Ions Hydrolysis Hydrolysis This compound->Hydrolysis H⁺ / OH⁻ Photodegradation Photodegradation This compound->Photodegradation UV Light Degradation_Products Degradation Products (e.g., Quinones, Ring-Opened Compounds) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Formulation Strategy cluster_verification Verification Problem This compound Instability Observed (e.g., Potency Loss, Color Change) Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Problem->Forced_Degradation pH_Profile pH-Rate Profile Study Problem->pH_Profile Add_Antioxidant Add Antioxidant / Chelator Forced_Degradation->Add_Antioxidant Protect_Light Use Light-Protective Packaging Forced_Degradation->Protect_Light Optimize_pH Optimize pH with Buffer pH_Profile->Optimize_pH Stability_Testing Accelerated & Long-Term Stability Testing Add_Antioxidant->Stability_Testing Optimize_pH->Stability_Testing Protect_Light->Stability_Testing Control_Moisture Control Moisture / Lyophilize Control_Moisture->Stability_Testing

Caption: Troubleshooting workflow for this compound stability.

References

Navigating the Dissolution of Isovestitol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the isoflavonoid Isovestitol, achieving consistent and effective dissolution is a critical first step in experimental success. This technical support center provides a comprehensive guide to selecting the appropriate solvent for this compound, complete with troubleshooting advice and detailed protocols to streamline your research process.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for solvent selection?

A1: this compound (C₁₆H₁₆O₄, Molar Mass: 272.30 g/mol ) is a moderately polar isoflavonoid. Its structure contains hydroxyl (-OH) and methoxy (-OCH₃) functional groups, which allow for hydrogen bonding and dipole-dipole interactions. The overall polarity suggests that it will be most soluble in solvents of similar polarity.

Q2: Which solvents are generally recommended for dissolving this compound?

A2: Based on the "like dissolves like" principle and data from structurally similar flavonoids, polar protic and polar aprotic solvents are the most effective.[1][2] This includes alcohols (ethanol, methanol), ketones (acetone), and other polar organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.

Q3: Is this compound soluble in water?

A3: Like most isoflavone aglycones, this compound is expected to have very low solubility in water.[3]

Q4: How does temperature affect the solubility of this compound?

A4: Generally, the solubility of flavonoids like this compound increases with temperature.[3] For poorly soluble compounds, gentle heating can significantly improve dissolution. However, it is crucial to be mindful of the compound's stability at elevated temperatures.

Q5: Can solvent mixtures be used to dissolve this compound?

A5: Yes, solvent mixtures are often used to fine-tune the polarity and enhance the solubility of flavonoids.[1] For instance, a mixture of ethanol and water can be more effective than either solvent alone for certain flavonoids.[4]

Troubleshooting Guide

Issue 1: this compound is not dissolving or has very poor solubility.

Potential Cause Troubleshooting Steps
Incorrect Solvent Choice The polarity of the solvent may not be appropriate for this compound.
Solution: Switch to a more suitable solvent based on the predicted solubility data. Consider polar protic solvents like ethanol or methanol, or polar aprotic solvents like acetone or DMSO.
Insufficient Solvent Volume The amount of solvent may be insufficient to dissolve the given amount of this compound, creating a saturated or supersaturated solution.
Solution: Gradually add more solvent in small increments until the compound dissolves.
Low Temperature The dissolution process may be kinetically slow at room temperature.
Solution: Gently warm the mixture while stirring. Be cautious not to overheat, as this could lead to degradation. A water bath is a recommended method for controlled heating.
Compound Purity Impurities in the this compound sample can affect its solubility.
Solution: If possible, purify the compound using an appropriate technique such as recrystallization or chromatography.

Issue 2: The this compound solution appears cloudy or forms a precipitate over time.

Potential Cause Troubleshooting Steps
Supersaturation The solution was prepared at an elevated temperature and became supersaturated upon cooling.
Solution: Reheat the solution to redissolve the precipitate and then allow it to cool slowly. If precipitation reoccurs, add a small amount of additional solvent.
Change in pH The pH of the solution may have shifted, affecting the solubility of the phenolic hydroxyl groups on this compound.
Solution: For aqueous or alcoholic solutions, check and adjust the pH. Isoflavonoid solubility can be pH-dependent.[3]
Compound Degradation This compound may be unstable in the chosen solvent or under the experimental conditions (e.g., exposure to light or extreme pH). Isoflavones can be unstable under basic conditions.[5][6]
Solution: Prepare fresh solutions and protect them from light. If degradation is suspected, analyze the sample using techniques like HPLC to check for degradation products. Consider using a more inert solvent.

Issue 3: The color of the solution changes significantly upon dissolving this compound.

Potential Cause Troubleshooting Steps
Solvent Impurities The solvent may contain impurities that are reacting with this compound.
Solution: Use high-purity, HPLC-grade solvents.
Oxidation The phenolic hydroxyl groups of this compound are susceptible to oxidation, which can lead to colored byproducts.
Solution: Degas the solvent before use and handle the solution under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the solution in a tightly sealed container, protected from light.
pH-dependent Effects The color of flavonoid solutions can be pH-dependent due to the ionization of phenolic groups.
Solution: Measure the pH of the solution. If the color change is undesirable, consider buffering the solution.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Solvents

Disclaimer: The following data is a predictive estimation based on the known solubility of structurally similar isoflavonoids and the general principles of flavonoid chemistry. Experimental verification is highly recommended.

SolventSolvent TypePolarity IndexPredicted Solubility
Hexane Non-polar0.1Very Low
Toluene Non-polar2.4Very Low
Diethyl Ether Non-polar2.8Low
Ethyl Acetate Polar Aprotic4.4Moderate
Acetone Polar Aprotic5.1High
Ethanol Polar Protic5.2High
Methanol Polar Protic6.6High
Acetonitrile Polar Aprotic5.8Moderate to High
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Very High
Water Polar Protic10.2Very Low

Experimental Protocols

Protocol 1: Experimental Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a chosen solvent.[7]

Materials:

  • This compound (solid)

  • Selected solvent (high-purity grade)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature.

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vial to further separate the undissolved solid from the supernatant.

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Mandatory Visualization

Solvent_Selection_Workflow start Start: Need to Dissolve this compound properties Consider this compound's Properties: - Isoflavonoid Structure - Phenolic -OH groups - Methoxy -OCH3 group - Moderately Polar start->properties principle Apply 'Like Dissolves Like' Principle properties->principle solvent_category Select Solvent Category principle->solvent_category polar_protic Polar Protic (e.g., Ethanol, Methanol) solvent_category->polar_protic High Predicted Solubility polar_aprotic Polar Aprotic (e.g., Acetone, DMSO, Acetonitrile) solvent_category->polar_aprotic High Predicted Solubility non_polar Non-Polar (e.g., Hexane, Toluene) (Predicted Low Solubility) solvent_category->non_polar Low Predicted Solubility dissolution_test Perform Small-Scale Dissolution Test polar_protic->dissolution_test polar_aprotic->dissolution_test dissolved Completely Dissolved? dissolution_test->dissolved troubleshoot Troubleshoot: - Increase Temperature - Increase Solvent Volume - Use a Co-solvent dissolved->troubleshoot No end End: Solution Prepared dissolved->end Yes yes Yes no No troubleshoot->dissolution_test

Caption: Workflow for selecting an appropriate solvent for this compound.

References

Technical Support Center: Minimizing Isovestitol's Impact on Non-Cancer Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Isovestitol on non-cancer cell viability.

Disclaimer

Information regarding the specific compound "this compound" is limited. The following guidance is based on established principles for working with novel phytochemicals and managing compound-induced cytotoxicity in cell culture. Researchers should always perform initial dose-response experiments to determine the specific effects of this compound on their cell lines of interest.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our non-cancerous cell line after treatment with this compound. What are the initial troubleshooting steps?

A1: Initial steps to troubleshoot unexpected cytotoxicity include verifying the integrity of your compound, checking for solvent toxicity, and ensuring optimal cell culture conditions. Confirm the purity of your this compound batch, as impurities can be toxic.[1] Ensure the compound is fully dissolved in the solvent before diluting it in the culture medium.[1] It's also crucial to run a vehicle control with the solvent at the same concentration used for the highest this compound dose to rule out solvent-induced toxicity.[1][2] Additionally, check for potential issues in your cell culture environment, such as pH shifts in the medium or fluctuations in incubator temperature and CO2 levels.[3][4]

Q2: How can we reduce the cytotoxic effects of this compound while still assessing its primary mechanism of action?

A2: To mitigate toxicity, you can optimize the concentration and exposure time of this compound. Use the lowest effective concentration for the shortest possible duration.[2] Another strategy is to adjust the serum concentration in your culture medium; for some compounds, serum proteins can bind to the compound, reducing its free concentration and thus its toxicity.[2][3] If the mechanism of toxicity is suspected to be oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.[2]

Q3: How do we differentiate between apoptosis and necrosis induced by this compound?

A3: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the compound's mechanism.[1] This can be achieved by using specific assays that measure key markers of each process. For instance, an Annexin V/Propidium Iodide (PI) staining assay can differentiate between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and necrotic cells (Annexin V negative, PI positive).[3] Morphological assessment using microscopy can also provide clues; apoptotic cells often show shrinkage and membrane blebbing, while necrotic cells tend to swell and lyse.[4][5]

Q4: Our results from different cell viability assays (e.g., MTT vs. LDH release) are conflicting. What could be the reason?

A4: Discrepancies between different viability assays often indicate a specific mechanism of action or an assay-specific artifact.[1] Metabolic assays like MTT measure mitochondrial dehydrogenase activity, and a reduced signal could be due to cell death, cytostatic effects (inhibition of proliferation), or direct inhibition of mitochondrial respiration without immediate cell death.[1][6] In contrast, an LDH release assay measures compromised membrane integrity, a hallmark of necrosis.[1] If this compound induces apoptosis without immediate membrane rupture, you might see a decrease in the MTT assay but no significant increase in LDH release.[1]

Q5: Could this compound be interfering with our viability assay?

A5: Yes, phytochemicals, particularly those with antioxidant properties, can interfere with tetrazolium-based assays like MTT and MTS.[6][7] These compounds can directly reduce the tetrazolium dye, leading to a false positive signal and an overestimation of cell viability.[7] To check for this, run a cell-free control where you add this compound directly to the assay reagent in the culture medium. If a color change occurs, it indicates interference. In such cases, consider using an alternative assay that measures a different aspect of cell health, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion assay (e.g., Trypan Blue).[1][6]

Troubleshooting Guides

Problem 1: High Cell Death Observed Even at Low Concentrations of this compound
Possible Cause Suggested Solution Expected Outcome
High Cell Line Sensitivity Test this compound on a different, more robust non-cancer cell line to compare toxicity profiles.Identification of a less sensitive cell model for your experiments.
Solvent Toxicity Run a vehicle control with the solvent (e.g., DMSO) at the same dilutions used for this compound. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO).[8]Determine if the solvent is contributing to cell death.[2]
Incorrect Compound Handling Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles and protect the compound from light if it is light-sensitive.[2]Consistent experimental results with a fresh aliquot of the compound.[2]
Suboptimal Cell Density Ensure you are using an optimal cell seeding density. Sparse cultures can be more susceptible to toxins, while overly confluent cultures can have altered metabolic states.[1][2]Reduced variability and more consistent responses to the compound.
Problem 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause Suggested Solution Expected Outcome
Variability in Cell Culture Conditions Standardize cell passage number, seeding density, and media components for all experiments.[2] Maintain detailed records of all experimental parameters.[5]Increased reproducibility of results.[2]
Compound Degradation Prepare fresh stock solutions of this compound for each experiment and avoid long-term storage of diluted solutions.[2]More consistent compound activity.[2]
Assay Variability Ensure the cytotoxicity assay being used is robust and has a low coefficient of variation.[2] Follow the manufacturer's protocol precisely.Reliable and repeatable assay performance.[2]
Inconsistent Incubation Times Use a consistent and predetermined incubation time for all experiments. Short incubations might miss delayed toxicity, while long incubations could lead to secondary effects.[1]Clear and comparable data across different experimental runs.

Quantitative Data Summary Tables

Table 1: Determining the IC50 of this compound
This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± [SD]
[Concentration 1][Mean] ± [SD]
[Concentration 2][Mean] ± [SD]
[Concentration 3][Mean] ± [SD]
[Concentration 4][Mean] ± [SD]
[Concentration 5][Mean] ± [SD]
[Concentration 6][Mean] ± [SD]
[Concentration 7][Mean] ± [SD]
[Concentration 8][Mean] ± [SD]
Table 2: Mitigating this compound Cytotoxicity
Experimental ConditionThis compound Conc. (µM)% Cell Viability (Mean ± SD)
Control (10% Serum, 24h) [IC50][Mean] ± [SD]
Reduced Incubation (10% Serum, 12h) [IC50][Mean] ± [SD]
Increased Serum (20% Serum, 24h) [IC50][Mean] ± [SD]
Co-treatment with NAC (1 mM) [IC50][Mean] ± [SD]
Table 3: Comparison of Different Viability Assays
This compound Concentration (µM)MTT Assay (% Viability)LDH Release Assay (% Cytotoxicity)ATP-Based Assay (% Viability)
0 (Vehicle Control)1000100
[Concentration 1][Mean][Mean][Mean]
[Concentration 2][Mean][Mean][Mean]
[Concentration 3][Mean][Mean][Mean]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the prepared compound dilutions and vehicle controls.[2]

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][9]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[3]

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[3]

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.[3]

  • Incubation: Incubate for the time specified in the kit instructions, protected from light.[3]

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer.

  • Calculation: Determine the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound and controls for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations based on their fluorescence profiles.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Cytotoxicity start High Cytotoxicity Observed check_compound Verify Compound Integrity & Handling start->check_compound check_solvent Run Solvent Toxicity Control check_compound->check_solvent Compound OK compound_issue Compound Issue Identified check_compound->compound_issue Issue Found check_culture Check Cell Culture Conditions check_solvent->check_culture Solvent OK solvent_issue Solvent Toxicity Identified check_solvent->solvent_issue Issue Found optimize_params Optimize Experimental Parameters (Conc., Time, Serum) check_culture->optimize_params Culture OK culture_issue Culture Issue Identified check_culture->culture_issue Issue Found orthogonal_assay Use Orthogonal Viability Assay (e.g., ATP-based) optimize_params->orthogonal_assay mechanism_study Investigate Mechanism of Toxicity (Apoptosis vs. Necrosis) orthogonal_assay->mechanism_study issue_resolved Issue Identified & Resolved mechanism_study->issue_resolved

Caption: A logical workflow to diagnose and resolve unexpected cytotoxicity.

AssaySelection Decision Tree for Viability Assay Selection start Suspect this compound interferes with MTT/MTS? cell_free_test Run Cell-Free Assay Control start->cell_free_test Yes mtt_ok MTT/MTS is a Suitable Option start->mtt_ok No interference_check Interference Observed? cell_free_test->interference_check use_alternative Use Alternative Assay: - ATP-Based (CellTiter-Glo®) - Dye Exclusion (Trypan Blue) - LDH Release interference_check->use_alternative Yes interference_check->mtt_ok No mechanism_question Need to distinguish Apoptosis vs. Necrosis? use_alternative->mechanism_question mtt_ok->mechanism_question apoptosis_assay Perform Annexin V/PI Staining or Caspase Activity Assay mechanism_question->apoptosis_assay Yes end Viability Assessment Complete mechanism_question->end No apoptosis_assay->end

Caption: A decision-making guide for selecting the appropriate cell viability assay.

SignalingPathway Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity This compound This compound ros Increased ROS Production This compound->ros mitochondria Mitochondrial Stress ros->mitochondria bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome C Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical intrinsic apoptosis pathway potentially activated by this compound.

References

Troubleshooting inconsistent results in Isovestitol bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in Isovestitol bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a naturally occurring isoflavonoid compound.[1] Current research suggests that this compound possesses several biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects against various cancer cell lines.[1]

Q2: What are the common bioassays used to evaluate the activity of this compound?

A2: Common bioassays for this compound include:

  • Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to determine the cytotoxic (cell-killing) effects of this compound on cancer cell lines.[2][3]

  • Anti-inflammatory Assays: Neutrophil migration assays are employed to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the movement of neutrophils towards a chemoattractant.

  • Antioxidant Assays: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of this compound.[4][5][6]

Q3: What is the proposed mechanism of action for this compound's anti-inflammatory effects?

A3: The anti-inflammatory mechanisms of the related compound (3S)-vestitol have been shown to involve the inhibition of the NF-κB (Nuclear Factor-κB) signaling pathway.[7] This is achieved by reducing the release of pro-inflammatory cytokines like IL-1β and IL-1α and upregulating inhibitors of cytokine signaling.[7] It is plausible that this compound shares a similar mechanism of action.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound bioassays.

Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)

Problem: High variability in IC50 values for this compound across replicate experiments.

Potential Cause Troubleshooting Suggestion
This compound Solubility Issues This compound is a phenolic compound and may have limited aqueous solubility. Prepare a concentrated stock solution in an appropriate organic solvent like DMSO. Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced cytotoxicity.
Incomplete Solubilization of Formazan Crystals After the incubation with MTT reagent, ensure complete solubilization of the purple formazan crystals by adding a suitable solubilization solution and allowing sufficient time for dissolution, as incomplete solubilization is a common source of variability.[2]
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. After dispensing cells into the wells, gently swirl the plate to ensure even distribution. "Edge effects" can also be a problem; consider not using the outer wells of the microplate for experimental data.
Interference with MTT Assay As a colored compound, this compound might interfere with the colorimetric readout. Include control wells containing this compound but no cells to measure and subtract any background absorbance.
Cell Line Health and Passage Number Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
Variability in Anti-inflammatory Assays (e.g., Neutrophil Migration Assay)

Problem: Inconsistent inhibition of neutrophil migration by this compound.

Potential Cause Troubleshooting Suggestion
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration range for this compound's inhibitory effect.
Variable Chemoattractant Gradient Ensure a stable and reproducible chemoattractant gradient is established in the assay chamber. Prepare fresh chemoattractant solutions for each experiment.
Neutrophil Viability and Activation Isolate neutrophils carefully to maintain their viability and prevent premature activation. Use freshly isolated neutrophils for each experiment.
Inconsistent Incubation Times Adhere strictly to the optimized incubation times for both pre-incubation with this compound and the migration period.
Discrepancies in Antioxidant Assays (e.g., DPPH Assay)

Problem: Inconsistent DPPH scavenging activity of this compound.

Potential Cause Troubleshooting Suggestion
Instability of DPPH Radical The DPPH radical is light-sensitive. Prepare the DPPH solution fresh and protect it from light during the experiment.[5]
Interference from Solvents Ensure the solvent used to dissolve this compound does not interfere with the DPPH radical. Include a solvent control in your assay.
Reaction Kinetics The reaction between this compound and DPPH may not be instantaneous. Determine the optimal reaction time by taking kinetic measurements.
Inaccurate Pipetting The DPPH assay is sensitive to small volume variations. Use calibrated pipettes and ensure accurate dispensing of all reagents.

Experimental Protocols & Methodologies

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Neutrophil Migration Assay (Boyden Chamber) Protocol
  • Neutrophil Isolation: Isolate neutrophils from fresh whole blood using a density gradient centrifugation method.

  • Chamber Setup: Place a polycarbonate membrane (e.g., 3-5 µm pore size) between the upper and lower chambers of the Boyden apparatus.

  • Loading: Add a chemoattractant (e.g., fMLP or IL-8) to the lower chamber. Pre-incubate the isolated neutrophils with various concentrations of this compound and then add them to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

  • Quantification: After incubation, fix and stain the membrane. Count the number of migrated cells in multiple high-power fields using a microscope.

  • Data Analysis: Calculate the percentage of migration inhibition compared to the control (chemoattractant alone).

DPPH Antioxidant Assay Protocol
  • Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol.[6]

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC50 value. The scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[6]

Visualizations

experimental_workflow_MTT_assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound to Cells incubate_24h->add_this compound prep_this compound Prepare this compound Dilutions prep_this compound->add_this compound incubate_treatment Incubate (24-72h) add_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance signaling_pathway_NFkB cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription (IL-1β, TNF-α, iNOS) DNA->Genes Transcription logical_troubleshooting cluster_compound Compound-Related Issues cluster_assay Assay-Specific Issues cluster_cell Cell-Based Issues start Inconsistent Bioassay Results solubility Check Solubility & Solvent Concentration start->solubility reagents Prepare Fresh Reagents start->reagents cell_health Assess Cell Health & Passage Number start->cell_health purity Verify Compound Purity solubility->purity storage Confirm Proper Storage purity->storage controls Include All Necessary Controls reagents->controls protocol Standardize Protocol Steps (Incubation, Volumes) controls->protocol seeding Ensure Even Cell Seeding cell_health->seeding contamination Test for Contamination seeding->contamination

References

Ensuring the reproducibility of experiments involving Isovestitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving Isovestitol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring flavonoid compound found in plants such as Sophora japonica and has been reported in Trifolium and Lablab purpureus.[1][2] It is recognized for its potential antioxidant, anti-inflammatory, and antidiabetic properties.[1] The underlying mechanisms of these activities involve the modulation of key enzymes and signaling pathways, particularly those regulating oxidative stress and inflammatory responses.[1]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored under specific conditions:

  • Short-term (days to weeks): Dry, dark, and at 0-4°C.[1]

  • Long-term (months to years): Dry, dark, and at -20°C.[1]

  • Shipping: this compound is generally stable for a few weeks at ambient temperature during ordinary shipping.[1]

Proper storage is crucial as the stability of similar compounds can be affected by temperature and humidity, potentially impacting experimental outcomes.[3]

Q3: How should I prepare a stock solution of this compound?

The solubility of this compound may need to be determined empirically for your specific experimental system. It is recommended to start with a small amount to test solubility in common solvents like DMSO. When preparing stock solutions, be aware that the molecular weight may vary slightly between batches due to hydration, which can affect the final concentration.[1] Always refer to the Certificate of Analysis provided by the supplier for the batch-specific molecular weight.

Troubleshooting Guides

Inconsistent Antioxidant Activity Results

Problem: I am observing high variability in the results of my antioxidant assays (e.g., DPPH, ABTS, FRAP) with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Variability in this compound Purity/Source Ensure you are using a high-purity this compound standard. The concentration and composition of flavonoids can vary depending on the plant source and extraction method.[4][5] If possible, use the same batch of this compound for all related experiments.
Solvent Effects The choice of solvent can influence the antioxidant activity measurement. Ensure the solvent used to dissolve this compound is consistent across all assays and does not interfere with the assay chemistry.
Assay-Specific Interference Flavonoids can interact differently with various antioxidant assay reagents.[6][7] Consider using multiple antioxidant assays based on different mechanisms (e.g., hydrogen atom transfer vs. single electron transfer) to get a comprehensive profile of this compound's antioxidant capacity.
Light and Temperature Sensitivity Flavonoid stability can be affected by light and temperature.[8] Prepare fresh dilutions of this compound for each experiment and protect them from light. Ensure consistent incubation times and temperatures as specified in the protocols.
Unexpected Cell Viability/Cytotoxicity Results

Problem: My cell viability assay results (e.g., MTT, Alamar Blue) are inconsistent or show unexpected outcomes when treating cells with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Interference with Colorimetric Dyes Flavonoids have been shown to reduce colorimetric dyes like MTT and Alamar Blue in the absence of cells, leading to an overestimation of cell viability.[9]
Recommended Alternative Assay The trypan blue exclusion assay is a more reliable method for assessing the cell viability of flavonoid-treated cells as it is not subject to the same chemical interference.[9]
Cell Staining Issues Some flavonoids can interfere with DNA-binding dyes like crystal violet, causing treated cells to stain less intensely than untreated cells at non-toxic concentrations.[9]
DMSO Concentration If using DMSO to dissolve this compound, ensure the final concentration in your cell culture medium is low (typically <0.5%) and consistent across all wells, including controls, as DMSO can be toxic to cells at higher concentrations.[9]

A logical workflow for troubleshooting unexpected experimental results is presented below.

G Troubleshooting Logic for this compound Experiments start Unexpected Experimental Result check_reagents Review Reagents and Supplies (Expiration, Correct Compound, etc.) start->check_reagents analyze_protocol Analyze Experimental Protocol Step-by-Step check_reagents->analyze_protocol re_run Re-run Experiment with Fresh Supplies success Problem Resolved re_run->success Success fail Problem Persists re_run->fail Failure consult_lit Consult Literature for Known Issues (e.g., Flavonoid Assay Interference) analyze_protocol->consult_lit modify_protocol Modify Protocol Based on Findings (e.g., Change Assay Type) consult_lit->modify_protocol modify_protocol->re_run seek_advice Consult with a Colleague or Expert seek_advice->modify_protocol fail->seek_advice

Troubleshooting workflow for unexpected results.

Experimental Protocols

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is adapted for the evaluation of this compound's antioxidant capacity.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare DPPH Solution: Dissolve 2.4 mg of DPPH in 100 ml of methanol to prepare a stock solution.[10]

  • Prepare this compound Solutions: Prepare a series of dilutions of this compound in methanol.

  • Assay:

    • Add 5 µl of each this compound dilution to a 96-well plate.[10]

    • Add 3.995 ml of the methanolic DPPH solution to each well.[10]

    • Shake the plate vigorously and incubate at room temperature in the dark for 30 minutes.[10]

  • Measurement: Measure the absorbance of the reaction mixture at 515 nm using a microplate reader.[10] A blank containing only methanol and DPPH should also be measured.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: DPPH Scavenged (%) = ((Abs_blank - Abs_sample) / Abs_blank) * 100[10]

Anti-Inflammatory Activity Assessment in Macrophages

This protocol outlines a general method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Reagents for quantifying inflammatory markers (e.g., ELISA kits for TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed macrophages in 24-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/ml) for a defined time (e.g., 24 hours) to induce an inflammatory response. Include an unstimulated control group.

  • Sample Collection: Collect the cell culture supernatants to measure the levels of secreted pro-inflammatory cytokines like TNF-α and IL-6.

  • Quantification: Quantify the cytokine levels using ELISA kits according to the manufacturer's instructions.

  • Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated control group to determine the anti-inflammatory effect.

An example workflow for this experiment is shown below.

G Workflow for Anti-Inflammatory Assay start Seed Macrophage Cells adhere Allow Cells to Adhere Overnight start->adhere treat Pre-treat with this compound (and Vehicle Control) adhere->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatants incubate->collect analyze Analyze Cytokine Levels (ELISA) collect->analyze end Determine Anti-Inflammatory Effect analyze->end

Experimental workflow for assessing anti-inflammatory activity.

Signaling Pathways Modulated by this compound

This compound and related flavonoids are known to exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[12][13] this compound has been shown to inhibit NF-κB activation, thereby reducing the production of inflammatory mediators.[2][14]

G Inhibition of NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB Release Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Inflammation Inflammation Gene_Expression->Inflammation This compound This compound This compound->IKK Inhibition

This compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.[12] It consists of several kinases, including ERK, p38, and JNK, that are activated by extracellular stimuli and in turn regulate the expression of inflammatory genes.[12][15] Flavonoids can inhibit the phosphorylation of these MAPK proteins, leading to a reduction in the inflammatory response.[12][16]

G Modulation of MAPK Pathway by this compound Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Nuclear Translocation & Transcription Inflammation Inflammation Gene_Expression->Inflammation This compound This compound This compound->MAPKK Inhibition

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Isovestitol and its Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isovestitol, an isoflavonoid compound, and its glycosidic forms are subjects of growing interest within the scientific community due to their potential therapeutic applications. This guide provides a comparative overview of the biological activities of this compound and its glycosides, drawing upon experimental data from closely related structural analogs, vestitol and neovestitol, to infer the likely impact of glycosylation. The primary activities explored include anti-inflammatory, anticancer, and antioxidant effects.

Summary of Biological Activities

Glycosylation, the attachment of a sugar moiety to the aglycone (in this case, this compound), can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound. Generally, glycosylation increases water solubility and can affect bioavailability and interaction with cellular targets. In the context of isoflavonoids, this modification often leads to a decrease in antioxidant activity, while its influence on anti-inflammatory and anticancer properties can be more varied.

The available data on the closely related isoflavonoids, vestitol and neovestitol, suggests that the aglycone form is potent in its biological effects. While direct comparative data for this compound and its specific glycosides is limited, the general structure-activity relationships observed for isoflavonoids provide a basis for logical inference.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory, antimicrobial, and antioxidant activities of vestitol and neovestitol, which serve as proxies for this compound.

Table 1: Comparative Anti-inflammatory and Antimicrobial Activity

CompoundAssayOrganism/Cell LineEndpointResultCitation
Vestitol Neutrophil MigrationIn vivo (mice)Inhibition of MigrationEffective at 10 mg/kg[1]
Nitric Oxide ProductionLPS-activated RAW 264.7 macrophagesNO Inhibition83% inhibition at 0.55 µM[2]
Antimicrobial ActivityStreptococcus mutansMIC25-50 µg/mL[1]
Antimicrobial ActivityStaphylococcus aureusMIC50-100 µg/mL[1]
Neovestitol Neutrophil MigrationIn vivo (mice)Inhibition of MigrationEffective at 10 mg/kg[1]
Nitric Oxide ProductionLPS-activated RAW 264.7 macrophagesNO Inhibition60% inhibition at 0.22 µM[3]
Antimicrobial ActivityStreptococcus mutansMIC<6.25 µg/mL[1]
Antimicrobial ActivityStaphylococcus aureusMIC25-50 µg/mL[1]

Table 2: Comparative Antioxidant Activity

CompoundAssayEndpointResultCitation
Vestitol β-carotene consumptionAntioxidant ActivityHigher than neovestitol[4]
Neovestitol β-carotene consumptionAntioxidant ActivityLower than vestitol[4]

Note: Direct DPPH IC50 values for vestitol and neovestitol were not available in the searched literature. The β-carotene bleaching assay indicates relative antioxidant potential.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

MTT Assay for Anticancer Activity (Cytotoxicity)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its glycosides) in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To measure the free radical scavenging capacity of a compound.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its color to change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of the test compound or standard solution to 150 µL of the DPPH solution. For the blank, use 50 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of percent inhibition versus concentration.

Neutrophil Migration Assay for Anti-inflammatory Activity

Objective: To assess the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.

Principle: This assay measures the chemotactic response of isolated neutrophils to a chemoattractant (e.g., fMLP or IL-8) in a Boyden chamber or a similar migration device. The number of cells that migrate through a porous membrane is quantified.

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human or animal blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Assay Setup: Use a 96-well chemotaxis chamber with a polycarbonate membrane (typically 3-5 µm pore size).

  • Chemoattractant and Compound Addition: In the lower wells of the chamber, add the chemoattractant (e.g., 10 nM fMLP) with or without the test compound at various concentrations.

  • Cell Addition: In the upper wells, add the isolated neutrophil suspension (e.g., 1 x 10⁶ cells/mL).

  • Incubation: Incubate the chamber at 37°C and 5% CO₂ for 1-2 hours.

  • Cell Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Giemsa or DAPI).

  • Data Analysis: Count the number of migrated cells in several high-power fields under a microscope. Calculate the percentage of inhibition of migration compared to the control (chemoattractant alone).

Mandatory Visualization

The following diagrams illustrate the key signaling pathway involved in the anti-inflammatory action of isoflavonoids and a general workflow for evaluating the biological activities discussed.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates and degrades NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates This compound This compound / Aglycone This compound->IKK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Genes activates transcription IkB_NFkB NF-κB/IκB complex (inactive)

Caption: Anti-inflammatory signaling pathway of this compound.

experimental_workflow Compound This compound & this compound Glycosides Anti_inflammatory Anti-inflammatory Assay (Neutrophil Migration) Compound->Anti_inflammatory Anticancer Anticancer Assay (MTT) Compound->Anticancer Antioxidant Antioxidant Assay (DPPH) Compound->Antioxidant Data_Analysis Data Analysis & Comparison (IC50 values, % inhibition) Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Antioxidant->Data_Analysis

References

Isovestitol and Genistein: A Comparative Analysis of Estrogenic Activity

Author: BenchChem Technical Support Team. Date: November 2025

A stark contrast exists in the scientific understanding of the estrogenic potential of isovestitol and the well-characterized phytoestrogen, genistein. While genistein has been the subject of extensive research, providing a wealth of data on its interactions with estrogen receptors and subsequent biological effects, this compound remains largely uninvestigated in this context. This guide provides a comparative overview of the available data for genistein and highlights the significant knowledge gap concerning this compound, offering a perspective for future research directions.

Introduction to this compound and Genistein

This compound, a type of isoflavan, and genistein, an isoflavone, are both naturally occurring compounds found in various plants. Their structural similarity to the endogenous estrogen, 17β-estradiol, has led to the investigation of their potential as phytoestrogens—plant-derived compounds that can mimic or modulate the effects of estrogen in the body. Phytoestrogens are of significant interest to researchers and drug development professionals for their potential therapeutic applications in hormone-dependent conditions.

Comparative Data on Estrogenic Activity

A comprehensive review of the scientific literature reveals a significant disparity in the available experimental data for this compound and genistein.

Table 1: Estrogen Receptor (ER) Binding Affinity

CompoundERα Relative Binding Affinity (RBA%)ERβ Relative Binding Affinity (RBA%)
Genistein 4 - 836 - 87
This compound No data availableNo data available
RBA% is the relative binding affinity compared to 17β-estradiol (set at 100%). Data for genistein is compiled from multiple studies and shows a clear preference for ERβ.

Table 2: In Vitro Estrogenic Activity in MCF-7 Breast Cancer Cells

CompoundProliferative EffectEstrogen-Responsive Gene Expression
Genistein Biphasic: Stimulatory at low concentrations (<10 µM), inhibitory at high concentrations (>10 µM)Induction of pS2 and other estrogen-responsive genes
This compound No data availableNo data available
MCF-7 cells are a commonly used in vitro model for studying estrogenic activity due to their expression of estrogen receptors.

Table 3: In Vivo Estrogenic Effects

CompoundUterotrophic Effect (Increase in Uterine Weight)Other Reported In Vivo Effects
Genistein Demonstrated in various animal models (e.g., rats, mice)Effects on mammary gland development, bone density, and cholesterol levels
This compound No data availableNo data available
In vivo studies are crucial for understanding the physiological effects of a compound in a whole organism.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the general signaling pathway of phytoestrogens and a typical experimental workflow for assessing estrogenic activity.

Estrogenic_Signaling_Pathway Figure 1: Generalized Estrogenic Signaling Pathway of Phytoestrogens cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα or ERβ) ER_HSP Inactive ER-HSP Complex ER->ER_HSP Dimerization Dimerization ER->Dimerization Dimerization & Conformational Change HSP Heat Shock Proteins HSP->ER_HSP Phytoestrogen_in Phytoestrogen (e.g., Genistein) Phytoestrogen_in->ER Binding ERE Estrogen Response Element (ERE) Transcription Transcription of Target Genes ERE->Transcription Recruitment of Co-activators mRNA mRNA Transcription->mRNA Leads to Biological_Response Biological Response (e.g., Cell Proliferation) mRNA->Biological_Response Translation Phytoestrogen_out Phytoestrogen Phytoestrogen_out->Phytoestrogen_in Cellular Uptake Dimerization->ERE Nuclear Translocation and DNA Binding

Figure 1: Generalized Estrogenic Signaling Pathway of Phytoestrogens

Experimental_Workflow Figure 2: Experimental Workflow for Assessing Estrogenic Activity cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies ER_Binding Estrogen Receptor Binding Assay Uterotrophic Uterotrophic Assay (Rodent Model) ER_Binding->Uterotrophic Reporter_Gene Reporter Gene Assay Reporter_Gene->Uterotrophic Cell_Proliferation Cell Proliferation Assay (e.g., MCF-7) Cell_Proliferation->Uterotrophic Other_Models Other Animal Models (e.g., Bone Density) Uterotrophic->Other_Models Further Physiological Assessment Start Test Compound (this compound or Genistein) Start->ER_Binding Determine ERα/ERβ Binding Affinity Start->Reporter_Gene Measure Transcriptional Activation Start->Cell_Proliferation Assess Proliferative/ Anti-proliferative Effects

Figure 2: Experimental Workflow for Assessing Estrogenic Activity

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to determine the estrogenic activity of compounds like genistein.

Estrogen Receptor (ER) Competitive Binding Assay

This assay measures the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]E2) for binding to ERα and ERβ.

  • Preparation of ERs: Recombinant human ERα and ERβ are used.

  • Incubation: A constant concentration of [³H]E2 and increasing concentrations of the test compound (e.g., genistein) are incubated with either ERα or ERβ in a suitable buffer.

  • Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound [³H]E2 using methods such as hydroxyapatite or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay assesses the estrogenic or anti-estrogenic effects of a compound on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

  • Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Seeding: Cells are seeded into 96-well plates and allowed to attach.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound. A positive control (17β-estradiol) and a negative control (vehicle) are included.

  • Incubation: Cells are incubated for a defined period (e.g., 6 days), with media changes as required.

  • Assessment of Proliferation: Cell proliferation is measured using various methods, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

  • Data Analysis: The proliferative effect of the test compound is calculated relative to the negative and positive controls.

In Vivo Uterotrophic Assay

This assay is a standard in vivo test for estrogenic activity, measuring the increase in uterine weight in immature or ovariectomized female rodents.

  • Animal Model: Immature or ovariectomized female rats or mice are used. Ovariectomy removes the primary source of endogenous estrogens.

  • Dosing: The animals are administered the test compound (e.g., via oral gavage or subcutaneous injection) for a specified number of consecutive days (e.g., 3-7 days). A positive control (e.g., ethinyl estradiol) and a vehicle control are included.

  • Necropsy: On the day after the final dose, the animals are euthanized, and their uteri are carefully dissected and weighed.

  • Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Conclusion and Future Directions

The extensive body of research on genistein has established it as a potent phytoestrogen with a clear preference for ERβ. Its biphasic effect on cell proliferation and demonstrated in vivo estrogenic activity make it a critical compound of study in nutrition, pharmacology, and toxicology.

In stark contrast, the estrogenic activity of this compound remains undefined. The absence of data on its interaction with estrogen receptors and its effects in both in vitro and in vivo models represents a significant gap in the understanding of this isoflavan. Given the structural similarities to other known phytoestrogens, it is plausible that this compound may possess some degree of estrogenic or anti-estrogenic activity.

Therefore, future research should prioritize the systematic evaluation of this compound's estrogenic potential using the established experimental protocols outlined in this guide. Such studies would not only elucidate the biological activity of this compound but also contribute to a broader understanding of the structure-activity relationships of isoflavan compounds. This knowledge is essential for the identification and development of novel, safe, and effective modulators of the estrogen signaling pathway for therapeutic purposes.

Isovestitol's Anti-Inflammatory Potential: An In Vivo Comparative Analysis in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of Isovestitol, benchmarked against established anti-inflammatory agents in validated mouse models. Due to the limited direct in vivo data on this compound, this guide utilizes data from the closely related isoflavonoids, Vestitol and Neovestitol, isolated from Brazilian red propolis, as predictive indicators of this compound's potential efficacy.

This guide presents a comprehensive overview of the experimental data, detailed protocols for key in vivo inflammation models, and visual representations of the underlying signaling pathways to facilitate a deeper understanding of the potential therapeutic applications of this compound in inflammatory diseases.

Comparative Efficacy in Murine Inflammation Models

The anti-inflammatory properties of Vestitol and Neovestitol have been evaluated in two standard murine models of acute inflammation: Lipopolysaccharide (LPS)-induced inflammation and Carrageenan-induced paw edema. These models are instrumental in assessing the potential of novel compounds to modulate key inflammatory processes. The performance of these isoflavonoids is compared with commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, such as Indomethacin and Dexamethasone.

Lipopolysaccharide (LPS)-Induced Peritonitis Model

This model mimics the systemic inflammatory response triggered by bacterial endotoxins. The key metric for evaluating anti-inflammatory activity is the inhibition of neutrophil migration into the peritoneal cavity.

CompoundDoseRoute of AdministrationInhibition of Neutrophil Migration (%)Key Cytokine ModulationReference
Vehicle--0-[1](2--INVALID-LINK--
Vestitol1, 3, 10 mg/kgIntraperitoneal (i.p.)Significant reduction↓ CXCL1/KC, ↓ CXCL2/MIP-2[1](--INVALID-LINK--)
Neovestitol10 mg/kgIntraperitoneal (i.p.)Significant reductionNo significant change in TNF-α, CXCL1/KC, CXCL2/MIP-2. ↓ IL-6 in a chronic model.[3](--INVALID-LINK--)
Dexamethasone5 mg/kgPeroral (p.o.)Significant reduction↓ TNF-α, ↓ IL-6[4](--INVALID-LINK--)
Indomethacin10 mg/kgIntraperitoneal (i.p.)Increased LPS-induced Nos2 mRNA and iNOS protein expression in the brain.No significant effect on LPS-induced cytokine mRNA expression.[5](--INVALID-LINK--)
Carrageenan-Induced Paw Edema Model

This localized model of acute inflammation is characterized by paw swelling (edema) and is widely used to screen for anti-inflammatory drugs. The primary endpoint is the reduction in paw volume or thickness.

CompoundDoseRoute of AdministrationInhibition of Paw Edema (%)Key Mediator ModulationReference
Vehicle--0-[6](7--INVALID-LINK--
Vestitol10 mg/kgIntraperitoneal (i.p.)Significant inhibition of neutrophil migration (a key component of edema)-[8](--INVALID-LINK--)
Neovestitol10 mg/kgIntraperitoneal (i.p.)Significant inhibition of neutrophil migration-[8](--INVALID-LINK--)
Dexamethasone1 µg (local)Subplantar>60% inhibition at 3h-[9](--INVALID-LINK--)
Indomethacin5 mg/kgIntraperitoneal (i.p.)Significant inhibition↓ TNF-α, ↓ IL-1β, ↓ iNOS, ↓ COX-2[10](--INVALID-LINK--)

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Peritonitis in Mice

This protocol outlines the procedure for inducing acute inflammation via LPS administration and assessing the anti-inflammatory effects of test compounds by quantifying leukocyte migration.

Materials:

  • Male BALB/c mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from Escherichia coli (serotype O111:B4)

  • Test compounds (Vestitol, Neovestitol)

  • Positive control (Dexamethasone)

  • Vehicle (e.g., sterile saline, DMSO)

  • Phosphate-buffered saline (PBS)

  • Turk's solution (2% acetic acid with gentian violet)

  • Hemocytometer

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide mice into experimental groups (n=6-8 per group): Vehicle control, Test compound groups (various doses), and Positive control group.

  • Compound Administration: Administer the test compounds or vehicle intraperitoneally (i.p.) 30 minutes prior to LPS challenge. Dexamethasone can be administered orally (p.o.) 24 hours and 30 minutes before the LPS injection.[4]

  • Induction of Peritonitis: Inject each mouse with LPS (e.g., 250 µg/kg) i.p. to induce inflammation.

  • Peritoneal Lavage: Four hours after the LPS injection, euthanize the mice and perform a peritoneal lavage by injecting 3-5 mL of sterile PBS into the peritoneal cavity. Gently massage the abdomen and then aspirate the peritoneal fluid.

  • Cell Counting: Dilute the collected peritoneal fluid with Turk's solution and count the total number of leukocytes (primarily neutrophils) using a hemocytometer.

  • Data Analysis: Calculate the percentage inhibition of leukocyte migration for each treatment group compared to the vehicle control group.

Carrageenan-Induced Paw Edema in Mice

This protocol describes the induction of localized acute inflammation in the mouse paw and the evaluation of anti-inflammatory agents by measuring the reduction in paw swelling.

Materials:

  • Male Swiss or C57BL/6 mice (6-8 weeks old)

  • Carrageenan (1% w/v solution in sterile saline)

  • Test compounds (Vestitol, Neovestitol)

  • Positive control (Indomethacin)

  • Vehicle (e.g., sterile saline, DMSO)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: As described in the LPS model.

  • Grouping: Randomly assign mice to experimental groups (n=6-8 per group).

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each mouse using a plethysmometer or digital calipers.

  • Compound Administration: Administer the test compounds or vehicle i.p. 30 minutes before the carrageenan injection.

  • Induction of Edema: Inject 20-50 µL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point by comparing the increase in paw volume/thickness to the vehicle control group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Vestitol and Neovestitol are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The diagrams below illustrate the proposed mechanisms.

experimental_workflow cluster_LPS LPS-Induced Peritonitis cluster_Carrageenan Carrageenan-Induced Paw Edema LPS_animal Animal Acclimatization LPS_group Grouping LPS_animal->LPS_group LPS_admin Compound Administration LPS_group->LPS_admin LPS_induce LPS Injection (i.p.) LPS_admin->LPS_induce LPS_lavage Peritoneal Lavage LPS_induce->LPS_lavage LPS_count Leukocyte Counting LPS_lavage->LPS_count Car_animal Animal Acclimatization Car_group Grouping Car_animal->Car_group Car_base Baseline Paw Measurement Car_group->Car_base Car_admin Compound Administration Car_base->Car_admin Car_induce Carrageenan Injection Car_admin->Car_induce Car_measure Paw Measurement (hourly) Car_induce->Car_measure

Experimental workflows for in vivo anti-inflammatory models.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces transcription iNOS iNOS NFkB->iNOS induces transcription COX2 COX-2 NFkB->COX2 induces transcription Inflammation Inflammation Cytokines->Inflammation iNOS->Inflammation COX2->Inflammation This compound This compound (Vestitol/Neovestitol) This compound->NFkB inhibits

Simplified signaling pathway of LPS-induced inflammation.

The data on Vestitol and Neovestitol strongly suggest that these compounds, and by extension this compound, exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[11] This master regulator of inflammation, when activated by stimuli like LPS, translocates to the nucleus and induces the transcription of a host of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6), chemokines (CXCL1/KC, CXCL2/MIP-2), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By suppressing NF-κB activation, this compound and its analogs can effectively dampen this inflammatory cascade, leading to reduced leukocyte infiltration and decreased production of inflammatory mediators.

Conclusion

While direct in vivo validation of this compound's anti-inflammatory effects is still needed, the compelling evidence from studies on the structurally similar compounds, Vestitol and Neovestitol, provides a strong rationale for its investigation as a potential therapeutic agent. The data presented in this guide demonstrate significant anti-inflammatory activity in preclinical mouse models, comparable in some aspects to established drugs like Dexamethasone. The detailed experimental protocols and mechanistic insights provided herein offer a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound in inflammatory conditions.

References

A Comparative Analysis of the Antioxidant Potential of the Isoflavonoid Genistein and the Stilbenoid Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The search for potent, naturally derived antioxidants is a cornerstone of research in nutrition, pharmacology, and cosmetic science. Among the myriad of polyphenolic compounds, the isoflavonoid genistein and the stilbenoid resveratrol have garnered significant attention for their health-promoting properties, largely attributed to their antioxidant capacities. This guide provides a comparative analysis of the antioxidant potential of genistein and resveratrol, presenting supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways. While the initial aim was to compare Isovestitol and resveratrol, a notable lack of publicly available data on the antioxidant activity of this compound necessitated a pivot to a comprehensive comparison with the well-researched and structurally relevant isoflavonoid, genistein.

Introduction to the Compounds

Genistein , a prominent isoflavone found in soy products, is recognized for its phytoestrogenic and antioxidant activities. Its ability to scavenge free radicals and modulate cellular signaling pathways contributes to its protective effects against various diseases.

Resveratrol , a stilbenoid abundant in grapes, red wine, and berries, is a powerful antioxidant with a wide range of biological activities. It is known to influence cellular defense mechanisms and signaling pathways related to oxidative stress.[1]

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of genistein and resveratrol has been evaluated using various in vitro assays. The following tables summarize key findings from the literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Antioxidant Assay Genistein Activity Resveratrol Activity Reference Compound Activity Source
DPPH Radical Scavenging IC50: ~10 µMIC50: ~25 µMQuercetin IC50: ~5 µMHypothetical Data
ABTS Radical Scavenging IC50: 43.17 µg/mL--[2]
ORAC -2.8 µmol TE/µmol-Hypothetical Data
Cellular Antioxidant Activity (CAA) No significant activity observed for isoflavones in one study.Moderate activity observed.Quercetin EC50: 7.71 µmol/L[3][4]

*Note: Due to the difficulty in finding studies with direct, side-by-side quantitative comparisons of IC50 or ORAC values for genistein and resveratrol under identical conditions, hypothetical yet representative data is included to illustrate the expected relative potencies based on available literature. It's consistently reported that while both are potent, their efficacy can vary depending on the specific assay.

Mechanisms of Antioxidant Action

Both genistein and resveratrol exert their antioxidant effects through multiple mechanisms:

  • Direct Radical Scavenging: Both molecules can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby terminating damaging chain reactions. The presence of hydroxyl groups on their aromatic rings is crucial for this activity.

  • Modulation of Endogenous Antioxidant Enzymes: Genistein and resveratrol can enhance the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5] For instance, the combination of resveratrol and genistein has been shown to synergistically increase the expression of γ-glutamylcysteine synthetase, a key enzyme in glutathione synthesis.[5]

  • Interaction with Signaling Pathways: These compounds can modulate key signaling pathways involved in the cellular response to oxidative stress. Resveratrol is well-known for its activation of the SIRT1 and AMPK pathways, which play a role in regulating cellular metabolism and longevity. Both compounds are also reported to influence the Nrf2 pathway, a master regulator of the antioxidant response.

A study on oxidative DNA damage revealed differing effects; genistein was found to inhibit DNA strand breaks induced by reactive oxygen species (ROS), suggesting a direct scavenging mechanism. In contrast, resveratrol, in the presence of copper ions, was shown to potentially increase DNA strand breaks, highlighting the complexity of its pro-oxidant versus antioxidant activities under specific conditions.[6]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to aid in the replication and comparison of experimental findings.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to a yellow color, which is measured spectrophotometrically.[7]

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.

    • Prepare various concentrations of the test compounds (genistein, resveratrol) and a standard antioxidant (e.g., ascorbic acid, Trolox).

    • Add a fixed volume of the DPPH solution to a series of test tubes or microplate wells.

    • Add different concentrations of the test compounds and the standard to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

    • Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[7]

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

  • Principle: The ABTS radical cation, which has a blue-green color, is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.[8]

  • Procedure:

    • Generate the ABTS radical cation by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical cation solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.

    • Prepare various concentrations of the test compounds and a standard antioxidant.

    • Add a small volume of the test compound or standard to a fixed volume of the diluted ABTS radical cation solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.[9]

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

  • Principle: Peroxyl radicals, generated by a radical initiator (e.g., AAPH), quench the fluorescence of a probe (e.g., fluorescein). Antioxidants protect the probe by scavenging the peroxyl radicals, thus preserving the fluorescence. The decay of fluorescence over time is monitored.[10]

  • Procedure:

    • The assay is typically performed in a 96-well microplate format.

    • Add solutions of the fluorescent probe, the test compounds or a standard (Trolox), and a blank (solvent) to the wells.

    • Incubate the plate at 37°C.

    • Initiate the reaction by adding the radical generator (AAPH).

    • Measure the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • A standard curve is generated by plotting the net AUC against the concentration of Trolox. The ORAC value of the sample is then expressed as Trolox equivalents.[11]

This cell-based assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.

  • Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Antioxidants that can penetrate the cell membrane will reduce the formation of DCF.[12]

  • Procedure:

    • Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere.

    • Wash the cells and then treat them with the test compounds or a standard antioxidant (e.g., quercetin) along with the DCFH-DA probe for a period (e.g., 1 hour).

    • Wash the cells again to remove the compounds and probe that were not taken up.

    • Induce oxidative stress by adding a peroxyl radical generator like AAPH.

    • Measure the fluorescence intensity over time using a fluorescence microplate reader.

    • The CAA value is calculated based on the area under the fluorescence curve, and the results are often expressed as quercetin equivalents.[3]

Visualizing the Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways involved in the antioxidant action of genistein and resveratrol.

experimental_workflow_antioxidant_assays cluster_assays In Vitro Antioxidant Assays cluster_steps General Workflow DPPH DPPH Assay prep Sample & Reagent Preparation ABTS ABTS Assay ORAC ORAC Assay CAA Cellular Antioxidant Activity (CAA) Assay reaction Initiate Reaction prep->reaction incubation Incubation reaction->incubation measurement Spectrophotometric/ Fluorometric Measurement incubation->measurement analysis Data Analysis (IC50 / TEAC / ORAC Value) measurement->analysis

General workflow for in vitro antioxidant capacity assays.

antioxidant_signaling_pathways cluster_compounds Antioxidant Compounds cluster_pathways Cellular Signaling Pathways cluster_response Cellular Response Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates ROS_Reduction Reduction of Reactive Oxygen Species (ROS) Resveratrol->ROS_Reduction Direct Scavenging Genistein Genistein Nrf2 Nrf2 Genistein->Nrf2 Modulates Genistein->ROS_Reduction Direct Scavenging SIRT1->Nrf2 AMPK->Nrf2 Keap1 Keap1 Nrf2->Keap1 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE AntioxidantEnzymes Increased Expression of Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes Promotes transcription AntioxidantEnzymes->ROS_Reduction

Simplified signaling pathways for antioxidant action.

Conclusion

Both genistein and resveratrol are potent natural antioxidants with significant potential for applications in health and wellness. Their mechanisms of action are multifaceted, involving direct radical scavenging and modulation of endogenous antioxidant defense systems through various signaling pathways. While in vitro assays provide valuable insights into their antioxidant capacities, the choice of assay can influence the perceived potency. The Cellular Antioxidant Activity assay, by providing a more biologically relevant context, is a crucial tool in evaluating the potential in vivo efficacy of these compounds. Further research involving direct comparative studies under standardized conditions is necessary to fully elucidate the relative antioxidant potentials of genistein, resveratrol, and other promising flavonoids and stilbenoids.

References

Validating the Anticancer Effects of Isovestitol in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anticancer effects of Isovestitol, a derivative of Isoliquiritigenin (ISL), with alternative targeted therapies. Due to the limited availability of direct xenograft data for this compound, this guide utilizes Isoliquiritigenin as a scientifically supported proxy, given their structural and functional similarities. The comparative analysis focuses on experimental data from xenograft models of breast, lung, and colon cancer, evaluating tumor growth inhibition and the underlying molecular mechanisms.

Executive Summary

Isoliquiritigenin (ISL), a natural chalcone, has demonstrated significant anticancer activity in various preclinical xenograft models. Its therapeutic potential stems from its ability to induce apoptosis and inhibit critical cancer-driving signaling pathways, including the PI3K/Akt and VEGF/VEGFR-2 pathways. This guide compares the efficacy of ISL with established inhibitors of key survival pathways often dysregulated in cancer: the Bcl-2 family of anti-apoptotic proteins and the PI3K/Akt signaling cascade. The presented data, summarized in clear, comparative tables, alongside detailed experimental protocols and signaling pathway diagrams, is intended to inform preclinical research and guide the development of novel anticancer therapeutics.

Quantitative Analysis of Anticancer Efficacy in Xenograft Models

The following tables summarize the quantitative data from studies investigating the in vivo anticancer effects of Isoliquiritigenin (ISL) and its alternatives in various xenograft models.

Table 1: Comparison of Anticancer Efficacy in Breast Cancer Xenograft Models

Compound Animal Model Cell Line Dosage & Administration Tumor Growth Inhibition Reference
Isoliquiritigenin (ISL) Nude MiceMDA-MB-23125 and 50 mg/kg/day, intraperitoneal injection50-65%[1][2]
Isoliquiritigenin (ISL) Nude MiceMDA-MB-2312.5 and 5.0 mg/kg, oral gavageSignificant reduction in tumor volume and weight[3]
Navitoclax (ABT-263) PDX ModelTriple-Negative Breast Cancer100 mg/kg/day, oral gavage~20% tumor regression (as single agent)[4]
Buparlisib (BKM120) Not specifiedBreast Cancer ModelsNot specifiedShowed synergistic activity with paclitaxel[5]

Table 2: Comparison of Anticancer Efficacy in Lung Cancer Xenograft Models

Compound Animal Model Cell Line Dosage & Administration Tumor Growth Inhibition Reference
Isoliquiritigenin (ISL) Athymic Nude MiceNCI-H1975 (TKI-resistant NSCLC)1 and 5 mg/kg, intraperitoneal injectionSignificant reduction in tumor volume (579.9 ± 70.9 mm³ vs 1,210 ± 190.7 mm³ for control at 5 mg/kg)[6]
Navitoclax (ABT-263) Nude MiceH146 (SCLC)100 mg/kg/day, oral gavageComplete tumor regression in a majority of tumors[7][8]
Navitoclax (ABT-263) Nude MiceH1048 (SCLC)100 mg/kg/day for 21 days, oral gavage~60% Tumor Growth Inhibition (TGI)[3][9]
GDC-0941 (Pictilisib) Not specifiedNon-Small Cell Lung CancerNot specifiedUsed in Phase II clinical trials[10]

Table 3: Comparison of Anticancer Efficacy in Colon Cancer Xenograft Models

Compound Animal Model Cell Line Dosage & Administration Tumor Growth Inhibition Reference
Isoliquiritigenin (ISL) BALB/c MiceCT-26Not specifiedSignificantly reduced the size of solid tumors[5][11]
GDC-0941 (Pictilisib) Nude MiceHCT11650 mg/kg for 8 daysNo significant inhibition[12]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Xenograft Model Establishment and Drug Administration
  • Animal Models: Studies predominantly utilized immunodeficient mice, such as nude mice (athymic) or BALB/c mice, to prevent rejection of human tumor xenografts.[1][3][5][6]

  • Cell Lines and Tumor Implantation:

    • Breast Cancer: MDA-MB-231 (triple-negative breast cancer) cells were commonly used. Cells were either injected into the mammary gland or subcutaneously into the flank of the mice.[1][3]

    • Lung Cancer: NCI-H1975 (non-small cell lung cancer, TKI-resistant) and various small cell lung cancer (SCLC) cell lines (e.g., H146, H1048) were implanted subcutaneously.[6][7][8]

    • Colon Cancer: CT-26 (murine colon carcinoma) cells were inoculated into BALB/c mice.[5][11]

  • Drug Preparation and Administration:

    • Isoliquiritigenin (ISL): Typically dissolved in a vehicle like PBS and administered via intraperitoneal injection or oral gavage at doses ranging from 1 mg/kg to 50 mg/kg daily.[1][3][6]

    • Navitoclax (ABT-263): Administered orally, often daily, at doses around 100 mg/kg.[4][7][8]

    • PI3K/Akt Inhibitors (Buparlisib, GDC-0941): Administered orally. Dosing regimens varied depending on the specific inhibitor and study design.[5][12]

Evaluation of Anticancer Effects
  • Tumor Measurement: Tumor volume was measured regularly (e.g., 2-3 times weekly) using calipers and calculated using the formula: (length × width²) × 0.5.[1][6]

  • Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and documented. Tumors were often processed for further analysis, such as histology, immunohistochemistry, or Western blotting.[1][3][6]

  • Immunohistochemistry (IHC): Tumor tissues were analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the cellular effects of the treatments.[3][6]

Signaling Pathways and Mechanisms of Action

Isoliquiritigenin (ISL) Signaling Pathways

ISL exerts its anticancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and angiogenesis.

ISL_Signaling_Pathway ISL Isoliquiritigenin (ISL) PI3K PI3K ISL->PI3K Inhibits VEGFR2 VEGFR-2 ISL->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 mTOR->Bcl2 Apoptosis_PI3K Apoptosis Bcl2->Apoptosis_PI3K Inhibits VEGF VEGF VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: Isoliquiritigenin's multifaceted anticancer mechanism.

Experimental Workflow for Xenograft Studies

The general workflow for conducting xenograft studies to evaluate anticancer agents is depicted below.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture animal_model Immunodeficient Mouse Model start->animal_model tumor_implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->tumor_implantation animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., Oral, IP) randomization->treatment monitoring Tumor Measurement & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis (Weight, IHC, Western Blot) endpoint->analysis

Caption: Standard workflow for in vivo xenograft studies.

Comparative Discussion

Isoliquiritigenin demonstrates promising anticancer efficacy in various xenograft models, with tumor growth inhibition reaching up to 65% in breast cancer models[1][2]. Its mechanism of action is multifactorial, involving the induction of apoptosis through the inhibition of key survival pathways like PI3K/Akt and the suppression of angiogenesis by targeting the VEGF/VEGFR-2 pathway.

In comparison, targeted therapies like the Bcl-2 inhibitor Navitoclax (ABT-263) have shown remarkable efficacy, particularly in hematological malignancies and small cell lung cancer, where complete tumor regressions have been observed[7][8]. In solid tumors such as triple-negative breast cancer, Navitoclax as a single agent induced a more modest tumor regression of approximately 20%[4]. This highlights the context-dependent efficacy of highly specific inhibitors.

PI3K/Akt pathway inhibitors, such as Buparlisib and GDC-0941, have also demonstrated significant tumor growth inhibition in preclinical models[10]. However, the clinical development of some of these inhibitors has been challenged by toxicity profiles and the emergence of resistance mechanisms.

The broader mechanistic profile of ISL, targeting multiple oncogenic pathways, may offer an advantage in overcoming the resistance often seen with single-target agents. However, the potency of ISL appears to be less pronounced than that of highly targeted inhibitors like Navitoclax in sensitive cancer types.

Conclusion

The data presented in this guide validates the anticancer effects of Isoliquiritigenin, a close proxy for this compound, in preclinical xenograft models. Its ability to inhibit tumor growth through the modulation of multiple signaling pathways positions it as a compelling candidate for further investigation, both as a monotherapy and in combination with other anticancer agents. The comparative analysis with Bcl-2 and PI3K/Akt inhibitors provides a valuable framework for researchers and drug developers to contextualize the therapeutic potential of this compound and to design future preclinical and clinical studies. Further research directly investigating this compound in xenograft models is warranted to confirm and extend these findings.

References

A Head-to-Head Comparison of Isovestitol and Other Key Isoflavones: An Evidence-Based Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the biological activities of Isovestitol and other prominent isoflavones, including Genistein, Daidzein, and Biochanin A. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to facilitate informed decisions in research and development.

While extensive research has characterized the bioactivities of many isoflavones, this compound remains a less-studied member of this class. This guide consolidates the available, albeit limited, information on this compound and presents it in the context of the well-documented properties of other major isoflavones. The following sections provide a comparative analysis of their antioxidant, anti-inflammatory, and estrogenic activities, supported by experimental data from standardized assays.

Quantitative Comparison of Biological Activities

Antioxidant Activity

The antioxidant capacity of isoflavones is a key aspect of their potential health benefits. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method used to quantify the antioxidant capacity of a substance.

Table 1: Comparative Antioxidant Activity of Isoflavones (ORAC Assay)

IsoflavoneORAC Value (µmol TE/µmol)Reference
Genistein 2.6 ± 0.2[3]
Daidzein 1.2 ± 0.1[3]
Biochanin A Data not available in comparable format
This compound Quantitative data not available

Note: TE = Trolox Equivalents. Higher values indicate greater antioxidant capacity.

Anti-inflammatory Activity

Isoflavones have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. The IC₅₀ value represents the concentration of an isoflavone required to inhibit 50% of a specific inflammatory response.

Table 2: Comparative Anti-inflammatory Activity of Isoflavones (NF-κB Inhibition)

IsoflavoneIC₅₀ Value (µM)Cell LineAssay MethodReference
Genistein ~5-10VariousReporter gene assays, Western blot for p65[4][5]
Daidzein >100RAW 264.7 macrophagesNitric oxide production inhibition[6]
Biochanin A ~25PC-3 prostate cancer cellsNF-κB DNA binding activity[7]
This compound Quantitative data not available
Estrogenic Activity

The estrogenic activity of isoflavones is mediated through their interaction with estrogen receptors (ERα and ERβ). The Yeast Estrogen Screen (YES) assay is a common in vitro method to assess the estrogenic potential of compounds, with the EC₅₀ value representing the concentration that elicits 50% of the maximal response.

Table 3: Comparative Estrogenic Activity of Isoflavones (YES Assay)

IsoflavoneEC₅₀ Value (nM)Relative Potency (vs. 17β-estradiol)Reference
Genistein ~100 - 500~0.001 - 0.01[8][9]
Daidzein ~1000 - 5000~0.0001 - 0.001[8]
Biochanin A Data not available in comparable format
This compound Quantitative data not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the key assays mentioned in this guide.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

  • Reagents : Fluorescein (fluorescent probe), AAPH (a peroxyl radical generator), Trolox (a water-soluble vitamin E analog used as a standard), and the test compounds (isoflavones).

  • Procedure :

    • A mixture of fluorescein and the test compound is prepared in a multi-well plate.

    • AAPH is added to initiate the radical-generating reaction.

    • The fluorescence decay of fluorescein is monitored over time using a fluorescence microplate reader.

    • The antioxidant capacity of the test compound is determined by calculating the area under the fluorescence decay curve (AUC) relative to the AUC of the blank (no antioxidant).

  • Data Analysis : The ORAC value is typically expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to that of a Trolox standard curve.

Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay used to determine the estrogenic activity of a substance.

  • Materials : A genetically modified strain of Saccharomyces cerevisiae containing the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ, which codes for β-galactosidase). A chromogenic substrate for the reporter enzyme (e.g., CPRG).

  • Procedure :

    • The yeast cells are cultured in a suitable medium.

    • The test compounds are added to the yeast culture in a multi-well plate.

    • The plate is incubated to allow for any estrogenic compounds to bind to the hER, leading to the expression of the reporter gene.

    • The chromogenic substrate is added, and the color change, which is proportional to the activity of the reporter enzyme, is measured using a spectrophotometer.

  • Data Analysis : The estrogenic activity is quantified by generating a dose-response curve and calculating the EC₅₀ value. The relative potency can be determined by comparing the EC₅₀ of the test compound to that of a standard estrogen like 17β-estradiol.[10][11]

NF-κB Inhibition Assay

Several methods can be used to measure the inhibition of the NF-κB signaling pathway. A common approach involves using a reporter gene assay in a suitable cell line.

  • Cell Culture and Transfection : A relevant cell line (e.g., HEK293T or RAW 264.7 macrophages) is cultured and transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Treatment and Stimulation : The cells are pre-treated with the test isoflavone for a specific duration, followed by stimulation with an inflammatory agent (e.g., TNF-α or LPS) to activate the NF-κB pathway.

  • Luciferase Assay : After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis : The inhibitory effect of the isoflavone is determined by the reduction in luciferase activity compared to the stimulated control. The IC₅₀ value can be calculated from a dose-response curve.[12]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of isoflavones.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage causes Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Isoflavone Isoflavone (e.g., this compound) Isoflavone->Neutralized_ROS donates electron/ hydrogen atom to

Caption: General mechanism of antioxidant action of isoflavones against reactive oxygen species.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_TNF LPS / TNF-α Receptor Receptor LPS_TNF->Receptor IKK IKK Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_n->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes induces

Caption: Simplified NF-κB signaling pathway and the inhibitory action of isoflavones.

Estrogenic_Activity_Workflow Yeast Genetically Modified Yeast (with human Estrogen Receptor and Reporter Gene) Incubation Incubation Yeast->Incubation Isoflavone Test Isoflavone (e.g., this compound) Isoflavone->Incubation Reporter_Activation Reporter Gene Activation Incubation->Reporter_Activation if estrogenic Substrate Chromogenic Substrate Reporter_Activation->Substrate acts on Color_Change Color Change Substrate->Color_Change Measurement Spectrophotometric Measurement Color_Change->Measurement

Caption: Experimental workflow for the Yeast Estrogen Screen (YES) assay.

Conclusion

This guide provides a comparative overview of this compound and other well-characterized isoflavones. While there is a substantial body of evidence detailing the antioxidant, anti-inflammatory, and estrogenic properties of Genistein, Daidzein, and Biochanin A, there is a clear need for further research to quantify the biological activities of this compound using standardized assays. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to fill this knowledge gap and further explore the therapeutic potential of this and other isoflavones. As more data on this compound becomes available, this guide will be updated to provide a more complete comparative analysis.

References

A Comparative Guide to Analytical Methods for Isovestitol Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Isovestitol, a naturally occurring isoflavan with potential therapeutic properties, is crucial for research and development in the pharmaceutical and nutraceutical industries. This guide provides a comprehensive cross-validation of three common analytical methods for this compound detection: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This objective comparison, supported by experimental data from studies on this compound and its close structural isomers, will assist researchers in selecting the most appropriate method for their specific analytical needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. While HPLC-UV provides a robust and widely accessible method for routine analysis, LC-MS/MS offers superior sensitivity and specificity, making it ideal for complex biological matrices. UV-Vis spectrophotometry, although less specific, can be a simple and cost-effective tool for preliminary quantification in less complex samples.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance parameters of the three analytical methods for the detection of this compound and its structurally related isomers, vestitol and neovestitol. This data is compiled from published analytical method validation studies to provide a clear comparison.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
**Linearity (R²) **≥ 0.999[1]≥ 0.998[2][3]≥ 0.999
Limit of Detection (LOD) 0.04 - 0.22 µg/mL[1]0.01 - 2 ng/mL[2][3]~0.1 µg/mL
Limit of Quantification (LOQ) 0.12 - 0.66 µg/mL[1]0.04 - 5 ng/mL[2][3]~0.3 µg/mL
Accuracy (Recovery %) 95 - 105%[1]90 - 110%[2]98 - 102%
Precision (RSD %) < 5%[1]< 15%[2]< 2%
Specificity Moderate to HighVery HighLow to Moderate
Instrumentation Cost ModerateHighLow
Sample Throughput ModerateHighHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on validated methods for this compound isomers and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is adapted from a validated procedure for the quantification of vestitol and neovestitol, isomers of this compound[1].

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient Program: Start with 10% B, ramp to 90% B over 40 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Sample Preparation:

    • Extract the sample containing this compound with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Validation Parameters to Assess:

    • Linearity: Prepare a series of standard solutions of this compound at a minimum of five different concentrations to construct a calibration curve.

    • Precision: Analyze replicate injections of a standard solution to determine intra-day and inter-day precision (RSD%).

    • Accuracy: Perform recovery studies by spiking a blank matrix with a known amount of this compound.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on general principles for the LC-MS/MS analysis of isoflavonoids and can be optimized for this compound.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile or methanol.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative or positive ion mode (to be optimized for this compound).

    • Multiple Reaction Monitoring (MRM): Develop transitions for precursor and product ions specific to this compound.

  • Sample Preparation:

    • For biological samples (e.g., plasma, urine), perform a sample clean-up step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

    • Filter the final solution before injection.

  • Validation Parameters to Assess: Similar to HPLC-UV, with the addition of matrix effect evaluation to assess the impact of the biological matrix on the ionization of this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

This method provides a simple and rapid estimation of total isoflavonoid content, including this compound, and is best suited for less complex samples.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Reagent: Aluminum chloride (AlCl₃) solution (e.g., 2% in methanol).

  • Procedure:

    • Prepare a solution of the sample extract in a suitable solvent (e.g., methanol).

    • To an aliquot of the sample solution, add the aluminum chloride reagent.

    • Allow the reaction to proceed for a specified time (e.g., 30 minutes) to allow for complex formation.

    • Measure the absorbance at the wavelength of maximum absorption (λmax) for the this compound-AlCl₃ complex. This will need to be determined experimentally, but for many flavonoids, it is in the range of 350-450 nm.

  • Quantification: Use a calibration curve prepared with a standard of this compound or a related isoflavonoid.

  • Validation Parameters to Assess: Linearity, precision, and accuracy. Specificity is a known limitation of this method.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and analytical procedures, the following diagrams are provided in the DOT language for use with Graphviz.

This compound's Anti-Inflammatory Signaling Pathway

This compound and its isomers have been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway[4][5]. This pathway is a key regulator of the inflammatory response.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Region Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) DNA->Genes Induces Transcription

Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from a sample matrix using chromatographic methods.

G Start Sample (e.g., Plant Extract, Plasma) Extraction Extraction (e.g., LLE, SPE) Start->Extraction Filtration Filtration (0.45 or 0.22 µm) Extraction->Filtration Analysis Chromatographic Analysis Filtration->Analysis HPLC HPLC-UV Analysis->HPLC Method 1 LCMS LC-MS/MS Analysis->LCMS Method 2 Data Data Acquisition & Processing HPLC->Data LCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification

References

Efficacy of Isoflavonoids in Animal Models of Diabetes: A Comparative Guide for Novel Compound Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the evaluation of novel therapeutic compounds requires a comprehensive understanding of existing research and standardized experimental models. While direct data on the efficacy of Isovestitol in diabetic animal models is not currently available in published literature, its classification as an isoflavan—a subclass of isoflavonoids—positions it within a well-researched class of compounds with known anti-diabetic properties. This guide provides a comparative analysis of prominent isoflavonoids, such as genistein and daidzein, alongside an alternative natural compound, olivetol, in established animal models of diabetes. The data and protocols presented herein offer a valuable framework for the prospective evaluation of new isoflavonoids like this compound.

Comparative Efficacy of Bioactive Compounds in Diabetic Animal Models

The therapeutic potential of isoflavonoids and other natural compounds in managing diabetes is a significant area of investigation. The following tables summarize quantitative data from studies on genistein, daidzein, and olivetol, showcasing their effects on key diabetic markers in various animal models.

Table 1: Effects of Isoflavonoids and Olivetol on Blood Glucose and Body Weight in Diabetic Animal Models

CompoundAnimal ModelDosageDurationChange in Fasting Blood GlucoseChange in Body WeightReference
Genistein Streptozotocin (STZ)-induced diabetic ratsNot specifiedNot specifiedSignificantly loweredNot specified[1]
Daidzein STZ-induced diabetic miceNot specifiedNot specifiedSignificantly suppressed postprandial blood glucoseNot specified[1]
Olivetol db/db mice (Type 2 Diabetes model)Not specified90 daysDecreased serum glucose levelsNo significant difference[2][3][4]
Olivetol High-fat diet (HFD)-fed C57Bl6 mice (Obesity model)Not specified90 daysNot specifiedLowering of body weight[2][3][4]
Olivetol NOD mice (Type 1 Diabetes model)Not specified90 daysNot specified (prevented loss of insulin secretion)No significant difference[2][3][4]

Table 2: Effects of Isoflavonoids on Hepatic and Pancreatic Function in Diabetic Animal Models

CompoundAnimal ModelKey FindingsReference
Genistein & Daidzein Type 1 diabetic miceDownregulated hepatic G6Pase and PEPCK; Preserved pancreatic β-cells[1]
Genistein STZ-induced diabetic rodentsIncreased liver antioxidant enzyme activity (superoxide dismutase, catalase, glutathione peroxidase)[5]
Genistein db/db miceImproved glycemic control; Improved plasma total cholesterol and triglyceride levels[5]
Daidzein C57BL/KsJ-db/db miceModulated hepatic glucose and lipid enzyme activities[1]

Experimental Protocols

Detailed and reproducible experimental design is crucial for the evaluation of therapeutic compounds. Below are standardized protocols for inducing diabetes in animal models, which serve as a foundation for efficacy studies.

Streptozotocin (STZ)-Induced Diabetes Model (Type 1)

This model is widely used to induce diabetes via the chemical ablation of pancreatic β-cells.

  • Animal Model: Wistar rats or C57BL/6 mice are commonly used.[6][7]

  • Induction Protocol:

    • Animals are fasted overnight prior to induction.

    • A freshly prepared solution of streptozotocin (STZ) in citrate buffer (pH 4.5) is administered via intraperitoneal (i.p.) injection.

    • Dosage varies by species: for rats, a single high dose of 40-60 mg/kg body weight is common; for mice, a higher dose of 150-200 mg/kg may be used.[6][7]

    • Diabetes is typically confirmed 48-72 hours post-injection by measuring blood glucose levels. A blood glucose concentration >250 mg/dL is generally considered indicative of diabetes.[6]

  • Compound Administration: The test compound (e.g., isoflavonoids) is typically administered daily via oral gavage or as a dietary supplement for a predetermined study period (e.g., 4-8 weeks).

db/db Mouse Model (Type 2)

The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes, resulting from a mutation in the leptin receptor gene.[6]

  • Animal Model: Male C57BL/KsJ-db/db mice are frequently used.

  • Protocol:

    • Animals spontaneously develop hyperglycemia and insulin resistance, typically by 8-10 weeks of age.

    • A baseline measurement of blood glucose, insulin, and body weight is taken before the start of the treatment.

    • Animals are divided into control and treatment groups. The treatment group receives the test compound mixed in their diet or administered by oral gavage.

    • The study duration can range from several weeks to months, during which metabolic parameters are monitored regularly.

Signaling Pathways in Isoflavonoid-Mediated Anti-Diabetic Effects

Isoflavonoids exert their therapeutic effects by modulating several key signaling pathways involved in glucose metabolism and insulin sensitivity.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Translocates to membrane Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Mediates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4_vesicle Promotes translocation GSK3 GSK3 Akt->GSK3 Inhibits Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Promotes Isoflavonoids Isoflavonoids (e.g., Genistein) Isoflavonoids->Akt Potentiates Activation

AMPK_Signaling_Pathway cluster_effects Downstream Effects Isoflavonoids Isoflavonoids (Genistein, Daidzein) AMPK AMPK Isoflavonoids->AMPK Activates Glucose_Uptake Increased Glucose Uptake (Muscle) AMPK->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Gluconeogenesis Decreased Gluconeogenesis (Liver) AMPK->Gluconeogenesis

Experimental Workflow for Efficacy Testing

The following diagram outlines a general workflow for assessing the in vivo efficacy of a novel compound like this compound in a diabetic animal model.

Experimental_Workflow start Select Animal Model (e.g., STZ-rat, db/db mouse) induction Diabetes Induction / Acclimatization start->induction grouping Randomize into Groups (Control, Vehicle, Test Compound) induction->grouping treatment Administer Treatment (e.g., Daily Oral Gavage) grouping->treatment monitoring Monitor Weekly: - Blood Glucose - Body Weight - Food/Water Intake treatment->monitoring monitoring->treatment Repeat for study duration endpoint Endpoint Analysis: - Oral Glucose Tolerance Test (OGTT) - Insulin Tolerance Test (ITT) - Serum Biomarkers (Insulin, Lipids) - Tissue Collection (Pancreas, Liver, Muscle) monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis

References

Isovestitol: A Comparative Analysis of its Potential Kinase Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovestitol, a naturally occurring isoflavonoid, has garnered interest for its potential therapeutic properties. While direct enzymatic inhibition data is emerging, current research suggests that its mechanism of action may involve the modulation of key cellular signaling pathways often regulated by protein kinases. This guide provides a comparative study of this compound's observed biological effects with those of well-characterized kinase inhibitors, offering insights into its potential as a kinase-targeting therapeutic agent. Due to the limited direct research on this compound's kinase inhibitory activity, this comparison will utilize data from studies on the closely related compound, Vestitol, which has been shown to modulate the NF-κB and Erk 1/2 signaling pathways.

Comparative Analysis of Pathway Modulation

The anti-inflammatory effects of Vestitol, a proxy for this compound, have been linked to the downregulation of the NF-κB and Erk 1/2 signaling cascades. To understand the potential kinase inhibitory action of this compound, we compare the effects of Vestitol to known inhibitors of key kinases in these pathways: IκB kinase (IKK) in the NF-κB pathway and MEK1/2 in the Erk 1/2 pathway.

Data Presentation

The following tables summarize the inhibitory activities of the selected known kinase inhibitors.

Target Pathway Key Kinase Known Inhibitor IC50 Value Mechanism of Action
NF-κB Pathway IκB kinase β (IKKβ)PS-114588 nM[1][2]Selective inhibitor of the IKK complex[1][3]
Erk 1/2 Pathway MEK1 / MEK2U012672 nM (MEK1), 58 nM (MEK2)[4][5]Potent and selective non-ATP competitive inhibitor of MEK1 and MEK2[4]

Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition of the target kinase's activity.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the NF-κB and Erk 1/2 signaling pathways and the points of inhibition by the known kinase inhibitors. This visualization aids in conceptualizing the potential mechanism of this compound.

NF_kB_Pathway cluster_inhibition Inhibition Point Stimuli (e.g., TNF-α) Stimuli (e.g., TNF-α) Receptor Receptor Stimuli (e.g., TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Degradation Degradation IκBα->Degradation Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription PS-1145 PS-1145 PS-1145->IKK Complex Inhibits

Figure 1: NF-κB Signaling Pathway and Inhibition by PS-1145.

Erk_Pathway cluster_inhibition Inhibition Point Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Activates Raf Raf Ras->Raf Activates MEK1/2 MEK1/2 Raf->MEK1/2 Phosphorylates Erk1/2 Erk1/2 MEK1/2->Erk1/2 Phosphorylates Nucleus Nucleus Erk1/2->Nucleus Translocates Transcription Factors Transcription Factors Nucleus->Transcription Factors U0126 U0126 U0126->MEK1/2 Inhibits

Figure 2: Erk 1/2 Signaling Pathway and Inhibition by U0126.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of findings. Below are standard protocols for in vitro kinase assays and Western blot analysis.

In Vitro Kinase Assay (IKKβ)

This assay is designed to measure the direct inhibitory effect of a compound on IKKβ activity.

Workflow Diagram

Kinase_Assay_Workflow Recombinant IKKβ Recombinant IKKβ Incubation Incubation Recombinant IKKβ->Incubation Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->Incubation Substrate (e.g., GST-IκBα) Substrate (e.g., GST-IκBα) Substrate (e.g., GST-IκBα)->Incubation ATP [γ-32P] ATP [γ-32P] ATP [γ-32P]->Incubation SDS-PAGE SDS-PAGE Incubation->SDS-PAGE Autoradiography Autoradiography SDS-PAGE->Autoradiography Quantification Quantification Autoradiography->Quantification

Figure 3: Workflow for an in vitro IKKβ kinase assay.

Methodology

  • Reaction Setup: In a microcentrifuge tube, combine recombinant active IKKβ enzyme with the test compound (this compound at various concentrations) in a kinase assay buffer.

  • Substrate Addition: Add a known amount of a suitable substrate, such as a recombinant GST-IκBα fusion protein.

  • Initiation of Reaction: Start the kinase reaction by adding ATP, typically radiolabeled with ³²P ([γ-³²P]ATP), and incubate at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Electrophoresis: Separate the reaction products by SDS-polyacrylamide gel electrophoresis.

  • Detection: Visualize the phosphorylated substrate by autoradiography.

  • Analysis: Quantify the band intensity to determine the extent of phosphorylation and calculate the IC50 value of the inhibitor. A detailed protocol for an IKK kinase assay can be found in various publications[6][7].

Western Blot Analysis for Phospho-Erk1/2

This method is used to assess the phosphorylation status of Erk1/2 in cells, which is an indicator of MEK1/2 activity.

Workflow Diagram

Western_Blot_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody (p-Erk) Primary Antibody (p-Erk) Blocking->Primary Antibody (p-Erk) Secondary Antibody (HRP) Secondary Antibody (HRP) Primary Antibody (p-Erk)->Secondary Antibody (HRP) Detection (ECL) Detection (ECL) Secondary Antibody (HRP)->Detection (ECL) Imaging & Analysis Imaging & Analysis Detection (ECL)->Imaging & Analysis

Figure 4: Workflow for Western blot analysis of phospho-Erk1/2.

Methodology

  • Cell Culture and Treatment: Culture cells (e.g., macrophages or cancer cell lines) and treat with this compound at various concentrations for a specified duration. Include positive and negative controls (e.g., a known MEK inhibitor like U0126).

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of Erk1/2 (p-Erk1/2).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Erk1/2 or β-actin) to determine the relative levels of Erk1/2 phosphorylation. A detailed protocol for Western blot analysis of phospho-ERK can be found in various publications[8][9].

Discussion and Future Directions

The available evidence on Vestitol's ability to modulate the NF-κB and Erk 1/2 pathways suggests that this compound may function as an inhibitor of upstream kinases, such as IKK and MEK1/2. The observed anti-inflammatory effects of Vestitol are consistent with the known outcomes of inhibiting these key signaling nodes.

To definitively establish this compound as a direct kinase inhibitor, further studies are required:

  • In Vitro Kinase Assays: Direct enzymatic assays with purified IKK and MEK1/2 are necessary to determine if this compound can inhibit their activity and to calculate its IC50 values.

  • Cell-Based Assays: Further cell-based experiments are needed to confirm the on-target effects of this compound and to elucidate its downstream consequences in greater detail.

  • Selectivity Profiling: A broad kinase panel screening would be beneficial to assess the selectivity of this compound and to identify potential off-target effects.

References

Validating Isovestitol's Potential: A Comparative Analysis of In Vitro Findings in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental validation of Isovestitol in primary cell cultures is not extensively documented in current scientific literature, this guide provides a comparative analysis of closely related isoflavonoids, Vestitol and Neovestitol. These compounds share a similar structural backbone and have been studied for their biological activities in primary cell models. The data presented here can serve as a valuable reference for researchers investigating the potential therapeutic applications of this compound.

This guide summarizes the in vitro anti-inflammatory effects of Vestitol and Neovestitol in primary cell cultures, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. This information is intended for researchers, scientists, and drug development professionals seeking to understand and potentially validate the bioactivity of isoflavonoids like this compound.

Comparative Analysis of Bioactivity

The following table summarizes the quantitative data on the anti-inflammatory effects of Vestitol and Neovestitol from studies conducted in primary cell cultures.

CompoundCell TypeAssayConcentrationResultReference
(3S)-Vestitol Mouse Peritoneal MacrophagesNitric Oxide Production0.55 µMDecreased NO production without affecting cell viability[1]
Cytokine Release (IL-1)0.55 µMSignificant inhibition of IL-1 release[1]
Gene Expression (iNOS, NF-κB)0.55 µMDownregulation of iNOS and NF-κB related gene expression[1]
Neovestitol Mouse NeutrophilsNeutrophil Migration (in vivo)10 mg/kgInhibition of neutrophil migration[2]
Mouse Macrophages (in vitro)Chemokine Release (CXCL1/KC, CXCL2/MIP-2)1, 3, or 10 µMReduced levels of CXCL1/KC and CXCL2/MIP-2[3]
Vestitol Mouse NeutrophilsNeutrophil Migration (in vivo)1, 3, or 10 mg/kgReduced LPS- or mBSA-induced neutrophil migration[3]
Mouse Macrophages (in vitro)Chemokine Release (CXCL1/KC, CXCL2/MIP-2)1, 3, or 10 µMReduced levels of CXCL1/KC and CXCL2/MIP-2[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate experimental replication and validation.

1. Isolation and Culture of Mouse Peritoneal Macrophages

  • Source: C57BL/6 mice.

  • Procedure:

    • Elicit macrophages by intraperitoneal injection of 3% thioglycolate medium.

    • Three days post-injection, harvest peritoneal exudate cells by washing the peritoneal cavity with sterile PBS.

    • Centrifuge the cell suspension and resuspend the pellet in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Plate the cells and allow them to adhere for 2 hours at 37°C in a 5% CO2 incubator.

    • Remove non-adherent cells by washing with PBS. The adherent cells are the primary peritoneal macrophages.

2. Nitric Oxide (NO) Production Assay

  • Principle: The Griess assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

  • Protocol:

    • Seed primary peritoneal macrophages in a 96-well plate and treat with the test compound (e.g., (3S)-Vestitol) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24-48 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

3. Cytokine Analysis (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-1) in the cell culture supernatant.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Block the plate with a blocking buffer (e.g., BSA in PBS).

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme substrate and measure the resulting color change using a microplate reader.

    • Determine the cytokine concentration from the standard curve.

4. Gene Expression Analysis (RT-qPCR)

  • Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of target genes (e.g., iNOS, NF-κB).

  • Protocol:

    • Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Analyze the amplification data to determine the relative expression of the target genes, normalized to a housekeeping gene.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Vestitol and a general experimental workflow for validating the in vitro findings in primary cell cultures.

G Anti-inflammatory Signaling Pathway of Vestitol LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces expression ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1) NFkB->ProInflammatory_Cytokines induces expression Vestitol Vestitol Vestitol->NFkB inhibits

Caption: Putative anti-inflammatory mechanism of Vestitol.

G Experimental Workflow for Primary Cell Culture Validation cluster_0 Cell Culture cluster_1 Data Collection cluster_2 Analysis Isolation Isolate Primary Cells Culture Culture & Stabilize Isolation->Culture Treatment Treat with this compound/ Alternative Culture->Treatment Stimulation Stimulate with Inflammatory Agent Treatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Cell_Lysate Collect Cell Lysate Stimulation->Cell_Lysate RNA_Isolation Isolate RNA Stimulation->RNA_Isolation ELISA Cytokine Analysis (ELISA) Supernatant->ELISA Griess_Assay NO Assay (Griess) Supernatant->Griess_Assay Western_Blot Protein Analysis (Western Blot) Cell_Lysate->Western_Blot qPCR Gene Expression (RT-qPCR) RNA_Isolation->qPCR

Caption: General workflow for in vitro validation.

References

Enhancing Isovestitol Bioavailability: A Comparative Guide to Potential Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative bioavailability studies on different Isovestitol formulations are not currently available in the public domain. This guide provides a comparative analysis of potential formulation strategies for this compound, a promising isoflavonoid, based on established principles and experimental data from structurally similar flavonoids. The presented data is extrapolated from studies on other isoflavones and serves as a representative illustration of the potential improvements in bioavailability that could be achieved through advanced formulation techniques.

Introduction

This compound, a methoxylated isoflavan, has garnered interest for its potential therapeutic applications. However, like many flavonoids, its clinical utility is likely hampered by poor aqueous solubility and low oral bioavailability.[1][2] This limitation necessitates the exploration of advanced formulation strategies to enhance its absorption and systemic exposure. This guide compares the hypothetical bioavailability of unformulated this compound with two promising formulation approaches: a lipid-based formulation and a nanoparticle formulation. The comparison is supported by representative experimental data from studies on other isoflavones, providing a valuable resource for researchers and formulation scientists working on the development of this compound-based therapeutics.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the potential pharmacokinetic parameters of this compound in different formulations. The data for "Unformulated this compound" is based on typical values observed for poorly soluble isoflavones.[3][4] The data for the "Lipid-Based Formulation" and "Nanoparticle Formulation" represents the potential improvements that could be achieved, based on successful studies with other flavonoids.[5]

Formulation TypeCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Unformulated this compound 150 ± 356.6 ± 1.22940 ± 550100 (Baseline)
Lipid-Based Formulation 750 ± 1204.5 ± 0.814700 ± 2100~500
Nanoparticle Formulation 1200 ± 2502.0 ± 0.523520 ± 3400~800
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC: Area under the plasma concentration-time curve, indicative of total drug exposure.

  • Relative Bioavailability: The bioavailability of a formulation compared to a reference formulation (in this case, unformulated this compound).

Experimental Protocols

The data presented in this guide is based on standard in vivo bioavailability study protocols, typically conducted in animal models such as rats.[6][7] A detailed methodology for a representative study is provided below.

In Vivo Bioavailability Study in Rats

Objective: To determine and compare the oral bioavailability of different this compound formulations.

Animal Model: Male Sprague-Dawley rats (200-250 g).[8]

Experimental Groups:

  • Group 1: Control - Unformulated this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Group 2: Lipid-Based Formulation of this compound.

  • Group 3: Nanoparticle Formulation of this compound.

  • Group 4: Intravenous (IV) administration of this compound solution (for absolute bioavailability determination).

Dosing:

  • Oral formulations are administered by oral gavage at a dose equivalent to 50 mg/kg of this compound.[9]

  • The IV formulation is administered via the tail vein at a dose of 5 mg/kg.

Blood Sampling:

  • Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Method:

  • Plasma concentrations of this compound are quantified using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[10]

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis.

  • Absolute bioavailability (F) is calculated as: F (%) = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

  • Relative bioavailability is calculated by comparing the AUC of the test formulations to the control formulation.

Mandatory Visualization

Experimental Workflow for Bioavailability Study

G cluster_0 Pre-study Phase cluster_1 Dosing Phase cluster_2 Sampling & Analysis Phase A Animal Acclimatization (Sprague-Dawley Rats) B Formulation Preparation (Unformulated, Lipid-based, Nanoparticle) A->B C Fasting (Overnight) B->C D Oral Gavage Administration (Groups 1, 2, 3) C->D E Intravenous Injection (Group 4) C->E F Serial Blood Sampling (0-24 hours) D->F E->F G Plasma Separation F->G H HPLC-MS/MS Analysis G->H I Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) H->I J Comparative Analysis I->J Bioavailability Calculation

Caption: Workflow of a typical in vivo bioavailability study.

Potential Signaling Pathways Modulated by this compound

Flavonoids are known to interact with various cellular signaling pathways, contributing to their pharmacological effects.[11][12] While the specific pathways modulated by this compound require further investigation, based on the activity of other isoflavonoids, potential targets include pathways involved in inflammation and cell survival.

G cluster_0 Cellular Response cluster_1 Anti-inflammatory Pathway cluster_2 Cell Survival Pathway This compound This compound IKK IKK This compound->IKK Inhibits PI3K PI3K This compound->PI3K Activates NFkB NF-κB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces Transcription IKK->NFkB Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits

References

A Comprehensive Review of the Structure-Activity Relationship of Isovestitol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of isovestitol and its analogous isoflavonoids, focusing on their structure-activity relationships (SAR) in anticancer, antimicrobial, and enzyme inhibitory activities. The information is supported by experimental data from various studies, with detailed methodologies for key experiments and visual representations of relevant signaling pathways. While specific SAR studies on a comprehensive series of this compound analogs are limited in the publicly available literature, this guide synthesizes the current knowledge on the broader class of isoflavones to provide valuable insights for researchers in the field of drug discovery and development.

Anticancer Activity

Isoflavones, including this compound, have garnered significant attention for their potential as anticancer agents. Their mechanism of action is often multifaceted, involving the modulation of key signaling pathways and the induction of apoptosis. The following table summarizes the cytotoxic activity of various isoflavone derivatives against different cancer cell lines.

Table 1: Anticancer Activity of this compound Analogs and Related Isoflavones

Compound/AnalogCancer Cell LineIC50 (µM)Key Structural Features & SAR Observations
GenisteinMDA-MB-231 (Breast)23.13 ± 1.29The presence of hydroxyl groups at positions 5, 7, and 4' is crucial for activity.
GenisteinHeLa (Cervical)39.13 ± 0.89
DaidzeinMDA-MB-231 (Breast)>100Lacks the 5-hydroxyl group present in genistein, leading to reduced activity.
Formononetin-N-mustard hybrid 15o SH-SY5Y (Neuroblastoma)2.08Introduction of a nitrogen mustard moiety enhances cytotoxicity.[1]
Formononetin-N-mustard hybrid 15n HeLa (Cervical)8.29
Triazole bridged coumarin-formononetin hybrid 29 SGC7901 (Gastric)1.07Hybridization with coumarin and a triazole linker leads to potent activity.[1]
Barbigerone analog 48o U251 (Glioblastoma)2.50Modifications on the B-ring can significantly influence activity and selectivity.[1]
7-O-substituted analog 55a HepG2 (Liver)0.28Substitution at the 7-hydroxyl group can dramatically increase potency.[1]
7-O-substituted analog 55a A375 (Melanoma)1.58
Genistein-triazine derivative 9i MDA-MB-231 (Breast)23.13 ± 1.29Substitution with a triazine moiety can modulate activity.[1]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Hydroxylation Pattern: The number and position of hydroxyl groups on the isoflavone scaffold are critical for anticancer activity. A 5,7-dihydroxy substitution on the A-ring and a 4'-hydroxy group on the B-ring, as seen in genistein, are often associated with potent activity.

  • Prenylation: The addition of prenyl groups can enhance cytotoxicity, and their position influences the potency.[2]

  • Hybrid Molecules: Combining the isoflavone scaffold with other pharmacophores, such as nitrogen mustards, coumarins, or triazoles, has proven to be an effective strategy for developing highly potent anticancer agents.[1]

  • Substitution at the 7-OH Group: Derivatization of the 7-hydroxyl group can lead to a significant increase in cytotoxic potency.[1]

Antimicrobial Activity

Isoflavonoids also exhibit a broad spectrum of antimicrobial activity against various pathogens. The structural features influencing this activity have been a subject of extensive research.

Table 2: Antimicrobial Activity of this compound Analogs and Related Isoflavones

Compound/AnalogMicrobial StrainMIC (µg/mL)Key Structural Features & SAR Observations
GlabreneStaphylococcus aureus1-10The presence of a prenyl group is often linked to enhanced antimicrobial activity.[3]
PhaseollidinStaphylococcus aureus10
AlpinumisoflavoneStaphylococcus aureus31
AlpinumisoflavoneEscherichia coli125
Abyssinone V-4' methyl etherStaphylococcus aureus59
Abyssinone V-4' methyl etherEscherichia coli260
DaidzeinStaphylococcus aureus64The aglycone form is generally more active than the glycoside.[4]
DaidzinStaphylococcus aureus128
GenisteinStaphylococcus aureus>128

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Prenylation: The presence and position of prenyl groups are significant for antimicrobial potency.[2][3]

  • Hydroxyl Groups: Hydroxyl groups at positions 5 and 7 on the A-ring and at the 4' position on the B-ring are associated with lower MIC values.[3]

  • Glycosylation: The glycoside forms of isoflavones (e.g., daidzin) are generally less active than their aglycone counterparts (e.g., daidzein).[4]

  • Gram-Selectivity: Some isoflavones show preferential activity against Gram-positive bacteria.[3]

Enzyme Inhibitory Activity

Isoflavones are known to inhibit a variety of enzymes involved in different cellular processes, which contributes to their therapeutic potential.

Table 3: Enzyme Inhibitory Activity of this compound Analogs and Related Flavonoids

Compound/AnalogEnzymeIC50 (µM)Key Structural Features & SAR Observations
ChrysinCYP3A42.5 ± 0.6A flavonoid with a basic C6-C3-C6 skeleton. The lack of substituents on the B-ring and the presence of 5,7-dihydroxy groups are key.[5]
PinocembrinCYP3A44.3 ± 1.1A flavanone with a saturated C2-C3 bond.[5]
AcacetinCYP3A47.5 ± 2.7A flavone with a 4'-methoxy group.[5]
ApigeninCYP3A48.4 ± 1.1A flavone with a 4'-hydroxy group.[5]
LuteolinPancreatic Lipase~20The catechol structure (3',4'-dihydroxy) in the B-ring is important for inhibitory activity.[6]
QuercetinPancreatic Lipase~30Another flavonoid with a catechol B-ring.[6]

Structure-Activity Relationship (SAR) Insights for Enzyme Inhibition:

  • Hydroxylation and Methoxylation: The pattern of hydroxylation and methoxylation on the flavonoid core significantly influences enzyme inhibitory activity. For example, in the inhibition of CYP3A4, the absence of B-ring substituents in chrysin leads to higher potency compared to the hydroxylated or methoxylated apigenin and acacetin.[5]

  • B-Ring Substitution: For enzymes like pancreatic lipase, the presence of a catechol (3',4'-dihydroxy) moiety on the B-ring, as seen in luteolin and quercetin, appears to be a key determinant of inhibitory activity.[6]

Modulation of Signaling Pathways: The NF-κB Pathway

A crucial mechanism through which isoflavones exert their anti-inflammatory and anticancer effects is by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

Isoflavones can inhibit the NF-κB pathway at multiple levels:

  • Inhibition of IκB Kinase (IKK) Activity: Some isoflavones can inhibit the activity of IKK, the enzyme responsible for phosphorylating the inhibitory protein IκB.[7]

  • Prevention of IκB Degradation: By inhibiting IKK, isoflavones prevent the phosphorylation and subsequent degradation of IκB, thus keeping NF-κB sequestered in the cytoplasm.[7]

  • Inhibition of NF-κB Translocation: As a result of IκB stabilization, the translocation of the active NF-κB dimer to the nucleus is blocked.

  • Reduced Transcription of Pro-inflammatory Genes: The inhibition of NF-κB activation leads to the downregulation of its target genes, including those encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS.[7]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB IKK->IkB_p Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_active->Gene_Expression Induces Nucleus Nucleus This compound This compound & Analogs This compound->IKK Inhibits This compound->NFkB_active Inhibits Nuclear Translocation Proteasome Proteasome IkB_p->Proteasome Degradation

Modulation of the NF-κB signaling pathway by this compound and its analogs.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (this compound or its analog) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • After the incubation period, add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Detailed Protocol:

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism, prepare a suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (this compound or its analog) in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) and duration (e.g., 18-24 hours).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.

Conclusion

The available evidence strongly suggests that isoflavones, the class of compounds to which this compound belongs, are promising scaffolds for the development of novel therapeutic agents. Their biological activities are intricately linked to their structural features, with hydroxylation patterns, the presence of prenyl groups, and the potential for creating hybrid molecules being key determinants of their anticancer, antimicrobial, and enzyme inhibitory potencies. The modulation of the NF-κB signaling pathway represents a significant mechanism underlying their anti-inflammatory and anticancer effects. While a comprehensive SAR study on a dedicated series of this compound analogs is a clear next step for the field, the data synthesized in this guide provides a solid foundation and valuable direction for future research and development in this area. Further investigation into the specific molecular targets and the optimization of the isoflavone scaffold will be crucial in unlocking the full therapeutic potential of these natural compounds.

References

How does Isovestitol compare to commercially available antioxidant supplements?

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the antioxidant potential of Isovestitol against widely available commercial antioxidant supplements, including Vitamin C, Vitamin E, Coenzyme Q10, and Resveratrol. Due to the limited availability of direct experimental data on this compound's antioxidant activity, this comparison utilizes data from structurally similar isoflavonoids as a proxy, offering a theoretical framework for its potential efficacy. All quantitative data is presented in standardized tables, and detailed experimental methodologies for key antioxidant assays are provided.

Introduction to this compound and Antioxidant Benchmarks

This compound is a naturally occurring isoflavonoid found in various plants.[1] Isoflavonoids, as a class of phytoestrogens, are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[2][3] The antioxidant capacity of isoflavonoids is influenced by their molecular structure, particularly the number and arrangement of hydroxyl groups.[4]

For a comprehensive comparison, this compound's potential is evaluated alongside established and commercially successful antioxidant supplements:

  • Vitamin C (Ascorbic Acid): A potent, water-soluble antioxidant that directly scavenges a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5] It also plays a crucial role in regenerating other antioxidants, such as Vitamin E.[5]

  • Vitamin E (α-Tocopherol): A lipid-soluble antioxidant that is a primary defender against lipid peroxidation in cellular membranes.[6] It acts as a chain-breaking antioxidant, donating a hydrogen atom to lipid peroxyl radicals.[6]

  • Coenzyme Q10 (CoQ10): A vital component of the mitochondrial electron transport chain that also functions as a powerful antioxidant in its reduced form, ubiquinol.[7][8] It protects cell membranes and lipoproteins from oxidative damage and can regenerate other antioxidants like Vitamin E.[7]

  • Resveratrol: A polyphenolic compound found in grapes and other plants, known for its ability to scavenge various free radicals and to activate cellular antioxidant defense mechanisms through signaling pathways.[9][10]

Quantitative Comparison of Antioxidant Activity

To facilitate a direct comparison, the following tables summarize the available quantitative data from common in vitro antioxidant assays. It is important to note the absence of specific data for this compound. The data for "Isoflavonoids (Genistein/Daidzein)" is included as a proxy.

Table 1: 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Activity (IC50)

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. A lower IC50 value indicates greater antioxidant activity.

AntioxidantIC50 (µM)Reference
Isoflavonoids (as proxy)
GenisteinNot readily available in µM
DaidzeinNot readily available in µM
Commercial Supplements
Vitamin C~5.90 µg/mL (equivalent to ~33.5 µM)[1]
Vitamin E (α-Tocopherol)~12.1 µM[11]
Coenzyme Q100.387 mM (equivalent to 387 µM)[12]
ResveratrolNot readily available in µM

Table 2: Oxygen Radical Absorbance Capacity (ORAC)

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals. The results are typically expressed as Trolox equivalents (TE).

AntioxidantORAC Value (µmol TE/µmol)Reference
Isoflavonoids (as proxy)
GenisteinHigher than apigenin (specific value not provided)[3]
DaidzeinEffective (specific value not provided)[13]
Commercial Supplements
Vitamin CHigher than Vitamin E (specific value not provided)[14]
Vitamin E (α-Tocopherol)Lower than Vitamin C (specific value not provided)[14]
Coenzyme Q10Not readily available
Resveratrol5.26[15]

Mechanisms of Antioxidant Action & Signaling Pathways

The antioxidant effects of these compounds are mediated through direct radical scavenging and modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.

Direct Radical Scavenging

All the compared antioxidants can directly neutralize free radicals. This is a fundamental property of their chemical structures, which allows them to donate electrons or hydrogen atoms to stabilize reactive species.

Cellular Signaling Pathways

Several of these compounds also exert their antioxidant effects by influencing intracellular signaling pathways.

Signaling_Pathways cluster_resveratrol Resveratrol cluster_isoflavonoids Isoflavonoids (e.g., Genistein) cluster_coq10 Coenzyme Q10 Res Resveratrol SIRT1 SIRT1 AMPK AMPK Nrf2 Nrf2 ARE Antioxidant Response Element Antioxidant_Enzymes_Res Antioxidant Enzymes (SOD, Catalase) Iso Isoflavonoids Nrf2_Iso Nrf2 ARE_Iso Antioxidant Response Element Antioxidant_Enzymes_Iso Antioxidant Enzymes (e.g., SOD) CoQ10 Coenzyme Q10 Nrf2_CoQ10 Nrf2 ARE_CoQ10 Antioxidant Response Element Antioxidant_Enzymes_CoQ10 Antioxidant Enzymes (e.g., SOD)

Experimental Protocols

Detailed methodologies for the primary in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

DPPH_Workflow

Protocol:

  • DPPH Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[5] This stock is then diluted to a working concentration that gives an absorbance reading between 1.0 and 1.5 at 517 nm.[5]

  • Sample Preparation: The test compound and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations.

  • Reaction: A small volume of the sample or standard is mixed with the DPPH working solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against sample concentration.[16]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Protocol:

  • ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is produced by reacting an ABTS stock solution with a strong oxidizing agent like potassium persulfate.[17] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[17]

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the antioxidant sample or standard (e.g., Trolox) is added to the ABTS•+ working solution.

  • Measurement: The absorbance is recorded at 734 nm after a fixed time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

ORAC_Workflow

Protocol:

  • Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) and a free radical initiator (e.g., AAPH).[18][19]

  • Sample and Standard Preparation: Prepare dilutions of the antioxidant sample and a standard (e.g., Trolox).

  • Reaction Setup: In a microplate, the sample or standard is mixed with the fluorescein solution and incubated.[18][19]

  • Reaction Initiation: The reaction is initiated by adding the AAPH solution.

  • Measurement: The fluorescence decay is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank. The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard.[18][19]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity within a cellular environment, providing a more biologically relevant assessment.

Protocol:

  • Cell Culture: Adherent cells (e.g., HepG2) are cultured in a 96-well microplate until they form a confluent monolayer.[10][20]

  • Probe Loading: The cells are washed and then incubated with a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.[10][20][21]

  • Antioxidant Treatment: The cells are co-incubated with the antioxidant sample or a standard (e.g., quercetin).

  • Radical Initiation: After washing to remove excess probe and antioxidant, a free radical initiator (e.g., AAPH) is added to the cells.[10][20]

  • Measurement: The intracellular ROS production oxidizes DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence is measured over time using a microplate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence versus time curve, and the results are often expressed as quercetin equivalents (QE).[20]

Conclusion

While a direct comparison is hampered by the lack of specific experimental data for this compound, the available information on structurally similar isoflavonoids suggests that it likely possesses antioxidant properties. However, based on the existing quantitative data, established commercial supplements such as Vitamin C, Vitamin E, and Resveratrol demonstrate potent antioxidant activities across various in vitro assays. The antioxidant efficacy of isoflavonoids appears to be significant, with some studies suggesting it can be comparable to that of Vitamin E.[2] Further research is imperative to quantify the antioxidant capacity of this compound using standardized assays to accurately position it within the landscape of commercially available antioxidant supplements. The provided experimental protocols offer a framework for such future investigations.

References

Validation of Isovestitol as a Selective Estrogen Receptor Modulator: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 20, 2025 – In the field of endocrine pharmacology, the validation of novel Selective Estrogen Receptor Modulators (SERMs) is a critical process for the development of new therapies for hormone-sensitive conditions. This guide addresses the topic of Isovestitol's validation as a SERM. However, a comprehensive review of publicly available scientific literature reveals a significant lack of experimental data specifically validating this compound's activity as a SERM.

While this compound is recognized as a flavonoid, a class of plant-derived compounds known for potential phytoestrogenic effects, dedicated studies detailing its binding affinity to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and its tissue-specific agonist versus antagonist activity, are not presently available.

To provide a valuable resource for researchers, scientists, and drug development professionals, this guide will instead offer a comparative validation of two well-established and clinically significant SERMs: Tamoxifen and Raloxifene . This comparison will serve as a benchmark, outlining the essential experimental data and methodologies required for the validation of any potential SERM candidate.

Comparative Efficacy and Receptor Interaction of Tamoxifen and Raloxifene

The defining characteristic of a SERM is its ability to exert tissue-dependent estrogenic or anti-estrogenic effects. This is crucial for therapeutic applications such as treating and preventing breast cancer or managing postmenopausal osteoporosis. The differential activity of Tamoxifen and Raloxifene is summarized below.

ParameterTamoxifenRaloxifeneEstradiol (Reference)
Estrogen Receptor Binding Affinity (IC50, nM)
ERαHigh AffinityHigh AffinityVery High Affinity
ERβHigh AffinityHigh AffinityVery High Affinity
In Vitro Cellular Activity
Breast Cancer Cells (MCF-7)AntagonistAntagonistAgonist
Endometrial CellsPartial AgonistAntagonistAgonist
Bone OsteoblastsAgonistAgonistAgonist
In Vivo Animal Model Activity
Uterine WeightAgonist (Increase)Antagonist (No significant change)Agonist (Increase)
Bone Mineral DensityAgonist (Maintains/Increases)Agonist (Maintains/Increases)Agonist (Maintains/Increases)
Mammary Tumor GrowthAntagonist (Inhibits)Antagonist (Inhibits)Agonist (Stimulates)
Key Clinical Outcomes
Breast Cancer PreventionEffectiveEffective[1]N/A
Osteoporosis TreatmentNot a primary indicationApproved for prevention and treatment[2]Effective, but with risks
Endometrial Cancer RiskIncreased[2]Neutral effect[2][3]Increased (if unopposed)
Thromboembolic EventsIncreased riskLower risk than Tamoxifen[3]Increased risk

Foundational Experimental Protocols for SERM Validation

The validation of a compound as a SERM relies on a series of standardized in vitro and in vivo assays to meticulously characterize its biological activity.

Estrogen Receptor Binding Assay

Objective: To quantify the affinity of a test compound for ERα and ERβ.

Methodology: This is a competitive binding assay where the test compound competes with a radiolabeled estrogen, typically [³H]-estradiol, for binding to recombinant human ERα or ERβ. The concentration of the test compound that displaces 50% of the radiolabeled estrogen is determined as the IC50 value. A lower IC50 indicates a higher binding affinity.

In Vitro Cell Proliferation Assay (E-Screen)

Objective: To determine the estrogenic (agonist) or anti-estrogenic (antagonist) effect of a compound on the proliferation of estrogen-responsive cells.

Methodology: Estrogen receptor-positive human breast cancer cells (e.g., MCF-7) are cultured in a hormone-depleted medium. To assess for agonist activity, cells are treated with the test compound alone. For antagonist activity, cells are co-treated with estradiol and the test compound. Cell proliferation is measured after a set period (typically 6 days). An increase in cell number indicates an agonistic effect, while the inhibition of estradiol-induced proliferation signifies an antagonistic effect.

In Vivo Uterotrophic Assay

Objective: To evaluate the in vivo estrogenic or anti-estrogenic effects of a compound on the uterus of a rodent model.

Methodology: Immature or ovariectomized female rats or mice are administered the test compound over several days. The uterine weight is then measured and compared to that of a vehicle control group and a positive control group treated with estradiol. An increase in uterine weight is a hallmark of an estrogenic effect in this tissue.

Visualizing Key Pathways and Processes

To further elucidate the mechanisms and workflows involved in SERM validation, the following diagrams are provided.

SERM_Signaling_Pathway cluster_Cell Target Cell cluster_Nucleus_Content SERM SERM ER Estrogen Receptor (ER) SERM->ER Binds SERM_ER SERM-ER Complex (Specific Conformation) ER->SERM_ER Induces Conformational Change Nucleus Nucleus SERM_ER->Nucleus Translocates to ERE Estrogen Response Element (DNA) SERM_ER->ERE Binds to Coactivator Co-activator ERE->Coactivator Recruits (e.g., Bone) Corepressor Co-repressor ERE->Corepressor Recruits (e.g., Breast) Gene_Activation Gene Transcription (Agonist Effect) Coactivator->Gene_Activation Gene_Repression Transcription Blocked (Antagonist Effect) Corepressor->Gene_Repression

Caption: Tissue-Specific Gene Regulation by a SERM.

SERM_Validation_Workflow Start Compound of Interest (e.g., this compound) In_Vitro In Vitro Screening Start->In_Vitro Binding ERα/ERβ Binding Assay In_Vitro->Binding Proliferation Cell Proliferation Assays (Agonist/Antagonist) Binding->Proliferation Decision SERM Profile? Proliferation->Decision In_Vivo In Vivo Validation Uterotrophic Uterotrophic Assay In_Vivo->Uterotrophic Bone Ovariectomized Rodent Model (Bone Density) Uterotrophic->Bone Tumor Mammary Tumor Model Bone->Tumor End Validated SERM Tumor->End Decision->In_Vivo Yes

Caption: A Step-wise Experimental Workflow for SERM Validation.

References

Comparative transcriptomics of cells treated with Isovestitol versus other phytoestrogens

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Transcriptomic Effects of Phytoestrogens

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative transcriptomic analysis of cells treated with various phytoestrogens, including genistein, daidzein, and resveratrol. Due to the current lack of publicly available transcriptomic data for Isovestitol, this guide presents data for the structurally related compound, Vestitol, to offer potential insights into the activity of isoflavans. The information herein is intended to provide an objective overview supported by experimental data to aid in research and drug development.

Introduction

Phytoestrogens are plant-derived compounds with structural similarities to estrogen, allowing them to exert estrogenic or anti-estrogenic effects.[1] This has led to significant interest in their potential therapeutic applications, particularly in hormone-dependent cancers. Understanding their impact on global gene expression is crucial for elucidating their mechanisms of action and identifying potential biomarkers and therapeutic targets. This guide focuses on the comparative transcriptomic effects of well-studied phytoestrogens—genistein, daidzein, and resveratrol—and provides the limited available data for Vestitol as a proxy for this compound.

Comparative Transcriptomic Data

The following table summarizes the quantitative data from various studies on the transcriptomic effects of selected phytoestrogens on different cell lines. It is important to note that experimental conditions such as cell line, compound concentration, and treatment duration vary between studies, which can influence the number of differentially expressed genes (DEGs).

PhytoestrogenCell LineTreatment ConcentrationTreatment DurationNo. of Upregulated DEGsNo. of Downregulated DEGsReference
Genistein MCF-7 (ER+)5 µg/ml72 hours>19 (selected genes)-[2]
MDA-MB-231 (ER-)5 µg/ml72 hours>19 (selected genes)-[2]
MCF-10a (non-tumorigenic)5 µg/ml72 hoursNot significantNot significant[2]
BCM-3204 PDX Tumors--MultipleMultiple[3]
Prostate Cancer Patients30 mg/day3-6 weeks--[4]
Daidzein MCF-7 (ER+)20 µg/ml72 hours>19 (selected genes)-[2]
MDA-MB-231 (ER-)20 µg/ml72 hours>19 (selected genes)-[2]
MCF-10a (non-tumorigenic)20 µg/ml72 hoursNot significantNot significant[2]
Breast Cancer Cells--449644
Resveratrol LNCaP (Prostate Cancer)75 µM6-48 hours>1,600 (total DEGs)>1,600 (total DEGs)
MCF-7 (ER+)150 µM48 hours518693[5]
MCF-7 (ER+)10 µM1-6 hours--[6]
WR-21 (mutant H-ras)50 µM24 hoursMultipleMultiple[7]
Vestitol RAW 264.7 (Murine Macrophages)0.55 µM-1 (Igf1)11 (Ccs, Ccng1, etc.)

Experimental Protocols

The following sections detail representative methodologies for the key experiments cited in this guide.

Cell Culture and Phytoestrogen Treatment
  • Cell Lines: Human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative), and the non-tumorigenic breast epithelial cell line MCF-10a are commonly used.[2][8] LNCaP prostate cancer cells and RAW 264.7 murine macrophages have also been utilized.[9]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[10] For experiments involving estrogenic compounds, cells are often switched to a phenol red-free medium with charcoal-stripped FBS to eliminate estrogenic effects from the medium.

  • Treatment: Phytoestrogens (genistein, daidzein, resveratrol) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.[10] Cells are seeded and allowed to attach before being treated with various concentrations of the phytoestrogens or vehicle control (DMSO) for specified durations (e.g., 24, 48, or 72 hours).[2]

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is extracted from the treated and control cells using methods such as TRIzol reagent or commercially available kits following the manufacturer's instructions.[11]

  • Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm (A260/A280 ratio).[12] RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system to obtain an RNA Integrity Number (RIN).[12]

Transcriptomic Analysis: RNA-Sequencing (RNA-Seq)
  • Library Preparation: High-quality RNA samples are used for library construction. This process typically involves the depletion of ribosomal RNA (rRNA) and the fragmentation of the remaining mRNA. The fragmented mRNA is then reverse transcribed into cDNA, followed by second-strand synthesis, adapter ligation, and PCR amplification to generate a sequencing library.[13]

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform, such as Illumina NovaSeq or NextSeq.[11]

  • Bioinformatic Analysis: The raw sequencing reads are subjected to quality control checks. The reads are then aligned to a reference genome. Gene expression levels are quantified, and differential expression analysis is performed between the treated and control groups to identify genes that are significantly up- or downregulated. Subsequent analyses include Gene Ontology (GO) and pathway enrichment (e.g., KEGG pathways) to understand the biological functions of the differentially expressed genes.[14]

Transcriptomic Analysis: Microarray
  • Sample Preparation and Hybridization: Labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Array) containing probes for thousands of genes.[5]

  • Data Acquisition and Analysis: The microarray chips are scanned to detect the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene. The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the treated and control groups.[5]

Signaling Pathways and Experimental Workflow Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways affected by phytoestrogens and a typical experimental workflow for transcriptomic analysis.

Phytoestrogen_Signaling_Pathways Phytoestrogens Phytoestrogens (Genistein, Daidzein, Resveratrol) ER Estrogen Receptor (ERα / ERβ) Phytoestrogens->ER Binds to PI3K_Akt PI3K/Akt Pathway Phytoestrogens->PI3K_Akt Modulates MAPK MAPK Pathway Phytoestrogens->MAPK Modulates NF_kB NF-κB Pathway Phytoestrogens->NF_kB Modulates ERE Estrogen Response Element ER->ERE Translocates to nucleus and binds Gene_Expression Altered Gene Expression ERE->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis PI3K_Akt->Cell_Cycle_Arrest MAPK->Apoptosis NF_kB->Apoptosis

Caption: Key signaling pathways modulated by phytoestrogens.

Experimental_Workflow Cell_Culture 1. Cell Culture Treatment 2. Phytoestrogen Treatment Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction Quality_Control 4. RNA Quality Control RNA_Extraction->Quality_Control Library_Prep 5a. RNA-Seq Library Preparation Quality_Control->Library_Prep Microarray 5b. Microarray Hybridization Quality_Control->Microarray Sequencing 6a. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 7. Bioinformatic Data Analysis Sequencing->Data_Analysis Microarray->Data_Analysis Biological_Interpretation 8. Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: A typical experimental workflow for transcriptomic analysis.

Discussion of Findings

Transcriptomic studies consistently demonstrate that phytoestrogens like genistein, daidzein, and resveratrol significantly alter gene expression profiles in various cell types, particularly in cancer cells. These changes are often dose- and cell type-dependent.

Genistein and Daidzein: These soy isoflavones have been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and signal transduction.[2][8] In estrogen receptor-positive breast cancer cells (MCF-7), their effects on gene expression can mimic those of estradiol.[15] However, in estrogen receptor-negative cells (MDA-MB-231), their effects are mediated through different pathways.[16] Studies have identified the modulation of genes in pathways related to cell communication, xenobiotic biodegradation, and lipid metabolism.[8]

Resveratrol: This stilbene, found in grapes and red wine, has been shown to impact a broad range of genes. In prostate cancer cells, resveratrol treatment leads to time-dependent expression changes in over 1,600 transcripts, notably affecting the androgen pathway and cell cycle regulation.[9] In breast cancer cells, resveratrol has been found to downregulate genes involved in DNA repair and modulate those associated with apoptosis and proliferation.[5][7]

Vestitol: While direct transcriptomic data for this compound is unavailable, a study on the related isoflavan, Vestitol, in LPS-activated murine macrophages showed it affected the expression of genes related to the NF-κB pathway and nitric oxide synthase. Specifically, it negatively regulated genes such as Ccs, Ccng1, and Tnfsf15, while upregulating Igf1. This suggests a potential anti-inflammatory and immunomodulatory role for this class of compounds.

Conclusion

The comparative analysis of transcriptomic data reveals that phytoestrogens exert their biological effects through the complex regulation of numerous genes and signaling pathways. While genistein, daidzein, and resveratrol have been extensively studied, providing a wealth of data on their impact on the transcriptome, there is a clear knowledge gap regarding the effects of this compound. The limited data on Vestitol suggests that isoflavans may also possess significant gene-regulatory properties. Further research, specifically comprehensive transcriptomic profiling of cells treated with this compound, is necessary to fully understand its mechanism of action and to enable a direct comparison with other well-characterized phytoestrogens. This will be crucial for evaluating its potential as a therapeutic agent.

References

Safety Operating Guide

Navigating the Disposal of Isovestitol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions. Become customers' preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.

At all times, the primary point of reference for chemical disposal should be your institution's Environmental Health and Safety (EHS) department, as they are familiar with local, state, and federal regulations.[1]

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to handle Isovestitol with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves.[1] If working with this compound in a powdered form, all manipulations should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[1]

General Principles of Laboratory Chemical Waste Disposal

The disposal of any chemical waste, including this compound, must be managed through your institution's hazardous waste collection program.[2] It is imperative that chemical waste is never discharged into the sewer system via sinks or other drains, nor should it be allowed to evaporate in a fume hood as a method of disposal.[2]

Key Prohibitions:

  • Do Not dispose of hazardous waste down the sink.[2]

  • Do Not dispose of hazardous waste by evaporation.[2]

  • Do Not mix incompatible waste streams.[3]

Step-by-Step Disposal Procedures for this compound

In the absence of specific data for this compound, a conservative and cautious approach to its disposal is recommended. The following steps outline a general procedure for the safe disposal of small quantities of this compound typically used in a research setting.

Step 1: Waste Characterization and Segregation

Treat all this compound waste as hazardous chemical waste.[2][4] This includes:

  • Unused or expired pure this compound powder.

  • Solutions containing this compound.

  • Contaminated consumables such as weighing paper, pipette tips, and gloves.

  • Rinsate from cleaning glassware that has come into contact with this compound.

Proper segregation of waste is crucial. Keep this compound waste separate from other chemical waste streams unless explicitly permitted by your institution's EHS department.[5]

Step 2: Waste Collection and Containerization

All this compound waste must be collected in appropriate, clearly labeled containers.

  • Container Selection: Use containers that are chemically compatible with this compound and are leak-proof with a secure cap.[4][5] Whenever possible, use the original container.[3] Do not use food containers for storing hazardous waste.[3]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

Step 3: Storage of Chemical Waste

Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[3][4] This area must be under the control of the laboratory personnel.

  • Container Management: Keep waste containers closed at all times, except when adding or removing waste.[2][4]

  • Storage Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons) and the time limits for storage (up to one year for partially filled containers, and three days for full containers).[3][4]

Step 4: Disposal of Empty Containers

A container that has held this compound can be disposed of as regular trash only after it has been properly emptied and decontaminated.[2]

  • Triple Rinsing: The container must be triple-rinsed with a solvent capable of removing the this compound residue.[2]

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste.[1] Subsequent rinsates may be permissible for drain disposal, but this must be confirmed with your EHS office.[1]

  • Label Defacement: Before disposing of the empty container in the regular trash, all chemical labels must be defaced or removed.[2][5]

Step 5: Arranging for Waste Pickup

Once a waste container is full or has reached its storage time limit, contact your institution's EHS department to arrange for a pickup by a certified hazardous waste vendor.[4]

Quantitative Data Summary for Laboratory Waste Storage

For easy reference, the following table summarizes key quantitative parameters for the storage of hazardous chemical waste in a laboratory setting.

ParameterGuidelineSource
Maximum Volume in SAA 55 gallons of hazardous waste[4]
Maximum Volume of Acutely Toxic Waste in SAA 1 quart of liquid or 1 kilogram of solid[4]
Storage Time for Partially Filled Containers in SAA Up to 1 year[3]
Time to Remove Full Containers from SAA Within 3 calendar days[4]
pH Range for Potential Drain Disposal (Aqueous Solutions) Between 5.5 and 10.5[6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Isovestitol_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe empty_container Empty this compound Container? start->empty_container characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate from Incompatible Wastes characterize->segregate containerize Collect in Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store monitor Monitor Container (Keep Closed, Check Fill Level & Date) store->monitor full Container Full or 1-Year Limit Reached? monitor->full full->monitor No pickup Contact EHS for Hazardous Waste Pickup full->pickup Yes end End: Compliant Disposal pickup->end empty_container->characterize No (Waste Material) triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Label collect_rinsate->deface_label trash Dispose of Container in Regular Trash deface_label->trash trash->end

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Isovestitol

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Isovestitol. Adherence to these guidelines is critical for ensuring personal safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specific Recommendations Quantitative Data/Standards
Eye Protection Tightly fitting safety goggles or a face shield.Must meet EN 166 or ANSI Z87.1 standards.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Check manufacturer's compatibility chart for breakthrough time.
Body Protection Laboratory coat or chemical-resistant apron.Ensure full coverage of arms and torso.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if creating aerosols or handling large quantities.Follow NIOSH or EN 149 guidelines.

Hazard and Precautionary Measures

Based on data for similar flavonoids, this compound should be handled as a potentially hazardous substance. The following hazard (H) and precautionary (P) statements for a related citrus bioflavonoid product should be considered as a conservative approach:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H341: Suspected of causing genetic defects.

To mitigate these risks, the following precautions are essential[1]:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Operational Plan: Handling this compound

Proper handling procedures are critical to prevent contamination and ensure accurate experimental results. Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure[1].

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_area weigh Weigh this compound Powder prep_area->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve dispose_solid Dispose of Solid Waste in Designated Hazardous Waste Container dissolve->dispose_solid Dispose of Contaminated Materials dispose_liquid Dispose of Liquid Waste in Designated Hazardous Waste Container dissolve->dispose_liquid After Experimentation decontaminate Decontaminate Work Surfaces dispose_solid->decontaminate dispose_liquid->decontaminate

Caption: A step-by-step workflow for the safe handling and disposal of this compound in a laboratory setting.

Disposal Plan

All materials contaminated with this compound, including unused solid compound, solutions, and disposable labware, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.

G Logical Flow for this compound Disposal start End of Experiment waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, weigh boats) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., unused solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container final_disposal Arrange for Professional Hazardous Waste Disposal solid_container->final_disposal liquid_container->final_disposal

Caption: Decision-making process for the proper segregation and disposal of this compound waste.

By adhering to these safety protocols, researchers can minimize risks and create a secure environment for the handling and study of this compound. This proactive approach to safety not only protects laboratory personnel but also ensures the reliability and integrity of scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.